4-Hydroxynicotinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGWFOMHWZIAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Hydroxynicotinonitrile from Acyclic Precursors
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-hydroxynicotinonitrile, a valuable heterocyclic building block, from acyclic precursors. Primarily focusing on the robust and versatile Guareschi-Thorpe reaction, this document offers a deep dive into the reaction mechanism, a detailed experimental protocol, and a discussion of the scope and limitations of the methodology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage efficient synthetic strategies for the construction of functionalized pyridine scaffolds.
Introduction: The Significance of this compound
This compound, also known as 4-hydroxy-3-pyridinecarbonitrile, is a key structural motif present in a variety of biologically active compounds and serves as a versatile intermediate in medicinal chemistry and materials science. The presence of both a hydroxyl and a nitrile group on the pyridine ring allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules. The development of efficient and scalable synthetic routes to this compound from simple, acyclic precursors is of significant interest as it offers a more convergent and potentially cost-effective alternative to traditional methods that may rely on the functionalization of pre-existing pyridine rings.
This guide will focus on the Guareschi-Thorpe condensation, a powerful multicomponent reaction for the construction of substituted pyridones from acyclic starting materials.[1][2]
The Guareschi-Thorpe Reaction: A Powerful Tool for Pyridine Synthesis
The Guareschi-Thorpe reaction is a classic multicomponent reaction that provides a direct route to substituted 2-pyridones, which exist in tautomeric equilibrium with 2-hydroxypyridines.[3][4] An advanced and environmentally friendly version of this reaction utilizes the condensation of a 1,3-dicarbonyl compound, an alkyl cyanoacetate or cyanoacetamide, and an ammonia source, such as ammonium carbonate, often in an aqueous medium.[1][2] This approach is particularly well-suited for the synthesis of this compound and its derivatives.
Unraveling the Mechanism
The mechanism of the Guareschi-Thorpe reaction is a fascinating cascade of well-established organic transformations. Understanding these steps is crucial for optimizing reaction conditions and predicting the outcome with different substrates. The reaction proceeds through the following key stages:
-
In Situ Formation of Cyanoacetamide: In the presence of an ammonia source like ammonium carbonate, the alkyl cyanoacetate is first converted to cyanoacetamide.[1]
-
Knoevenagel Condensation: The active methylene group of cyanoacetamide undergoes a Knoevenagel condensation with the ketone carbonyl of the 1,3-dicarbonyl compound to form a vinylogous cyanoacetamide intermediate.
-
Michael Addition: The amino group of a second molecule of cyanoacetamide (or ammonia) then participates in a Michael addition to the α,β-unsaturated system of the intermediate from the Knoevenagel condensation.
-
Intramolecular Cyclization and Dehydration: The newly formed intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the final 2,4-dihydroxynicotinonitrile. Tautomerization then leads to the more stable 4-hydroxy-2-pyridone form.
Below is a visual representation of the proposed reaction mechanism:
Sources
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guareschi-Thorpe Condensation [drugfuture.com]
- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
Spectroscopic Analysis of 4-Hydroxynicotinonitrile: A Technical Guide to its NMR Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Elucidation of a Versatile Heterocycle
4-Hydroxynicotinonitrile, also known as 4-oxo-1,4-dihydropyridine-3-carbonitrile, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyridine framework is a common scaffold in numerous biologically active molecules. The presence of a hydroxyl (or keto) group and a nitrile group imparts unique electronic properties and potential for diverse chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents.
Accurate structural characterization is paramount in the development of any new chemical entity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous elucidation of molecular structures in solution. This technical guide provides an in-depth exploration of the NMR spectroscopic analysis of this compound, focusing on the principles behind its spectral features, the critical role of tautomerism, and the expected ¹H and ¹³C NMR spectral data. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.
The Decisive Role of Tautomerism in this compound
A crucial aspect of the molecular structure of this compound is its existence in two tautomeric forms: the 4-hydroxypyridine form and the 4-pyridone form. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. This equilibrium is highly dependent on the solvent, temperature, and pH.
Caption: Prototropic tautomerism of this compound.
For 4-hydroxypyridines, the equilibrium generally favors the 4-pyridone tautomer in most solvents.[1][2] This is attributed to the aromaticity of the pyridone ring, where the lone pair of electrons on the nitrogen atom can be delocalized into the ring system, and the energetic advantage of a strong C=O bond.[2] The nitrile substituent at the 3-position is expected to influence the electron distribution within the ring but not fundamentally alter this equilibrium. Understanding this tautomeric preference is the cornerstone of accurately interpreting the NMR spectra of this compound.
Experimental Protocol for NMR Sample Preparation
To obtain high-quality NMR spectra, meticulous sample preparation is essential. The following protocol outlines the recommended steps for preparing a sample of this compound for NMR analysis.
Methodology:
-
Solvent Selection: The choice of solvent is critical as it can influence the tautomeric equilibrium. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent initial choice due to its high polarity, which can stabilize the pyridone tautomer, and its ability to dissolve a wide range of organic compounds. Deuterated chloroform (CDCl₃) can also be used to assess solvent effects on the tautomeric equilibrium.
-
Sample Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer (400 MHz or higher).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small amount (typically <1% v/v) should be added to the NMR tube.
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Shimming: After inserting the sample into the spectrometer, the magnetic field homogeneity must be optimized through a process called shimming to obtain sharp, well-resolved NMR signals.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides valuable information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. Based on the predominant 4-pyridone tautomer, the following ¹H NMR spectral features are predicted for this compound.
Caption: Predicted ¹H NMR assignments for the 4-pyridone tautomer.
Analysis of Predicted ¹H NMR Data:
-
H-2: This proton is expected to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing carbonyl group and the ring nitrogen. It will likely appear as a doublet due to coupling with H-6, although a small long-range coupling to H-5 might also be observed.
-
H-5: This proton is in a more electron-rich environment compared to H-2 and H-6 and is therefore expected to appear at a higher field (lower ppm). It will be split into a doublet of doublets by H-6 (a typical ortho-coupling of 7-8 Hz) and a smaller long-range coupling to H-2.
-
H-6: This proton is adjacent to the nitrogen atom and will be deshielded, though likely less so than H-2. It should appear as a doublet due to coupling with H-5.
-
N-H Proton: The proton on the nitrogen atom is expected to be significantly deshielded and will likely appear as a broad singlet at a very low field. Its broadness is a result of chemical exchange with residual water in the solvent and quadrupolar broadening from the ¹⁴N nucleus.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound in its 4-pyridone form, six distinct carbon signals are expected.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~140-145 | Adjacent to nitrogen, deshielded. |
| C-3 | ~100-105 | Shielded due to its position relative to the C=O and CN groups. |
| C-4 | ~175-180 | Carbonyl carbon, highly deshielded. |
| C-5 | ~115-120 | Olefinic carbon. |
| C-6 | ~135-140 | Adjacent to nitrogen, deshielded. |
| CN | ~118-122 | Nitrile carbon, characteristic chemical shift. |
Analysis of Predicted ¹³C NMR Data:
-
C-4 (Carbonyl): The most downfield signal will be that of the carbonyl carbon (C-4), typically appearing in the 175-180 ppm range.
-
C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen atom, will be deshielded and are expected in the aromatic region, likely between 135-145 ppm.
-
C-3 and C-5: These carbons will appear at higher fields. C-3, situated between two electron-withdrawing groups (C=O and CN), is expected to be significantly shielded. C-5 will have a chemical shift typical for an olefinic carbon in such a ring system.
-
CN (Nitrile): The nitrile carbon will have a characteristic chemical shift in the 118-122 ppm range.
Advanced NMR Techniques for Structural Confirmation
While ¹H and ¹³C NMR provide the fundamental structural information, two-dimensional (2D) NMR experiments are invaluable for unambiguous assignment of all signals and for confirming the proposed structure.
Caption: Workflow of NMR experiments for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals couplings between protons. For this compound, a COSY spectrum would show a correlation between H-5 and H-6, and potentially a weaker cross-peak between H-5 and H-2, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It would allow for the unambiguous assignment of the protonated carbons (C-2, C-5, and C-6) by correlating their ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons. For instance, the N-H proton would be expected to show correlations to C-2 and C-6. The H-2 proton should show correlations to C-3, C-4, and C-6.
Conclusion and Future Perspectives
The NMR spectroscopic analysis of this compound is fundamentally dictated by its predominant 4-pyridone tautomeric form in solution. This guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectral features based on established principles of chemical shifts and coupling constants in related heterocyclic systems. While experimentally obtained data is the ultimate arbiter of structure, the predictions and analytical framework presented here offer a robust foundation for researchers to interpret their own spectral data for this molecule and its derivatives.
The application of advanced 2D NMR techniques such as COSY, HSQC, and HMBC is strongly recommended for the complete and unambiguous assignment of all proton and carbon signals, thereby providing unequivocal structural proof. As this compound continues to be explored as a versatile scaffold in drug discovery, a thorough understanding of its spectroscopic properties will be indispensable for the rational design and synthesis of new and effective therapeutic agents.
References
-
Capot Chemical. This compound. [Link]
-
PubChem. 4-oxo-1,4-dihydropyridine-3-carbonitrile. [Link]
- Murguly, E., Norsten, T. B., & Branda, N. R. (2001). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (9), 1547-1552.
-
ChemTube3D. 4-Hydroxypyridine-Tautomerism. [Link]
-
Reich, H. J. NMR Spectroscopy. University of Wisconsin. [Link]
-
Spectral Database for Organic Compounds (SDBS). [Link]
- Suárez, M., Molero, D., Salfrán, E., Rodríguez, H., Coro, J., Sáez, E., ... & Martín, N. (2010). NMR study of 1, 4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21, 1543-1549.
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]
Sources
4-oxo-1,4-dihydropyridine-3-carbonitrile tautomerism
An In-Depth Technical Guide to the Tautomerism of 4-oxo-1,4-dihydropyridine-3-carbonitrile
Abstract
The tautomeric equilibrium of 4-oxo-1,4-dihydropyridine-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry, dictates its physicochemical properties and biological interactions. This technical guide provides a comprehensive analysis of its prototropic tautomerism, primarily the equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms. We delve into the structural nuances of each tautomer, the environmental factors governing their interconversion, and the state-of-the-art methodologies for their characterization. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, alongside a framework for complementary computational analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of this important molecular entity.
The Tautomeric Landscape of 4-oxo-1,4-dihydropyridine-3-carbonitrile
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical phenomenon in heterocyclic chemistry. For 4-oxo-1,4-dihydropyridine-3-carbonitrile (also known as 4-hydroxynicotinonitrile), this phenomenon is predominantly a lactam-lactim tautomerism, which can also be described as a keto-enol tautomerism. The two primary forms are the non-aromatic but highly polar keto tautomer (4-oxo-1,4-dihydropyridine-3-carbonitrile) and the aromatic enol tautomer (4-hydroxy-3-cyanopyridine).
The position of this equilibrium is not fixed; it is a delicate balance influenced by intramolecular and intermolecular forces. Understanding which tautomer predominates under specific conditions is vital, as the structural form dictates hydrogen bonding capabilities, molecular geometry, and electronic distribution, which in turn affects biological activity and pharmacokinetic properties.
Caption: Experimental workflow for characterizing tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, quantitative technique for studying tautomeric equilibria that are slow on the NMR timescale. The keto and enol forms have distinct chemical environments for their protons and carbons, resulting in separate sets of signals in the ¹H and ¹³C NMR spectra.
Protocol: Quantitative ¹H NMR Analysis of Tautomerism
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity 4-oxo-1,4-dihydropyridine-3-carbonitrile.
-
Prepare a series of samples by dissolving the compound in a range of high-purity deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O, CD₃OD) to a consistent, known concentration. Causality: Using a variety of solvents with different polarities is essential to observe shifts in the tautomeric equilibrium.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a high-resolution spectrometer (≥400 MHz). Causality: High field strength is crucial for resolving potentially overlapping signals from the two tautomers.
-
Maintain a constant, recorded temperature (e.g., 298 K) for all measurements, as the equilibrium can be temperature-sensitive.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration. Use a long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons for reliable quantification.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Identify the distinct signals corresponding to the keto and enol tautomers. For example, the vinyl protons of the dihydropyridine ring in the keto form will have different chemical shifts from the aromatic protons of the pyridine ring in the enol form.
-
Carefully integrate a pair of well-resolved, non-overlapping signals—one from each tautomer—that correspond to the same number of protons (e.g., a single proton signal from each).
-
Calculate the percentage of each tautomer using the integral values:
-
% Keto = [Integral(Keto) / (Integral(Keto) + Integral(Enol))] * 100
-
% Enol = [Integral(Enol) / (Integral(Keto) + Integral(Enol))] * 100
-
-
Calculate the tautomeric equilibrium constant (KT): KT = % Keto / % Enol.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides qualitative and semi-quantitative insights into tautomerism. The two tautomers possess different electronic systems (chromophores) and thus exhibit distinct absorption maxima (λmax). The non-aromatic keto form and the aromatic enol form will have significantly different electronic transitions.
Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation:
-
Prepare dilute solutions (typically ~10⁻⁵ M) of the compound in a range of high-purity, spectroscopic-grade solvents (e.g., ethanol, cyclohexane, acetonitrile, water). Causality: Solvents must be UV-transparent in the region of interest and free of impurities that could interfere with the measurement.
-
Use a consistent concentration across all samples to minimize concentration-dependent effects.
-
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Use the pure solvent as a blank reference for each measurement.
-
-
Data Analysis:
-
Identify the λmax for the absorption bands in each solvent.
-
Correlate the observed bands with the tautomeric forms. Typically, the aromatic enol form will have a different λmax compared to the conjugated system of the keto form.
-
Observe the shift in the relative intensities of the absorption bands as the solvent polarity is changed. A shift towards the keto form in polar solvents should be accompanied by an increase in the intensity of its corresponding absorption band.
-
Table 1: Expected Tautomeric Predominance in Various Solvents
| Solvent | Polarity | Expected Predominant Tautomer | Rationale |
| Cyclohexane | Non-polar | Enol (4-hydroxy) | Intrinsic stability of the aromatic ring dominates. |
| Chloroform | Low polarity | Enol (4-hydroxy) | Favors the less polar tautomer. |
| Acetonitrile | Polar aprotic | Keto (4-oxo) | Stabilizes the more polar keto form via dipole-dipole interactions. |
| Methanol | Polar protic | Keto (4-oxo) | Strong H-bond donation and acceptance stabilizes the keto form. |
| DMSO | Polar aprotic | Keto (4-oxo) | Strong H-bond acceptor, effectively solvating the N-H of the keto form. |
| Water | Polar protic | Keto (4-oxo) | Strong H-bonding network highly stabilizes the polar keto tautomer. |
Computational Analysis of Tautomerism
In silico methods, particularly those based on Density Functional Theory (DFT), are invaluable for complementing experimental findings. Computational chemistry can predict the relative stability of tautomers in the gas phase and in various solvents (using solvation models), helping to rationalize experimental observations.
Caption: Workflow for computational analysis of tautomerism.
Workflow: DFT-Based Tautomer Analysis
-
Structure Preparation: Build the 3D structures of both the keto and enol tautomers.
-
Gas Phase Optimization: Perform geometry optimization and frequency calculations for both tautomers in the gas phase (e.g., using B3LYP/6-311++G(d,p) level of theory). Causality: This provides the intrinsic, baseline stability of each molecule without environmental effects.
-
Solvated Optimization: Repeat the optimization and frequency calculations using a continuum solvation model (e.g., PCM or SMD) for each solvent of interest. Causality: This models the bulk electrostatic effect of the solvent, providing insight into how the environment stabilizes each tautomer.
-
Energy Calculation: From the output of the frequency calculations, extract the Gibbs free energies (G) for each tautomer in each environment.
-
Analysis: Calculate the relative free energy (ΔG) between the two tautomers (ΔG = G_keto - G_enol). A negative ΔG indicates the keto form is more stable, and vice versa. The tautomeric constant (KT) can be estimated using the equation: ΔG = -RT ln(KT).
Conclusion
The tautomerism of 4-oxo-1,4-dihydropyridine-3-carbonitrile is a classic example of a solvent-dependent equilibrium with profound implications for its application in drug discovery and materials science. The keto (lactam) form is favored in polar, hydrogen-bonding solvents, while the enol (lactim) form predominates in non-polar environments. A robust characterization of this equilibrium requires a synergistic approach, combining the quantitative power of NMR spectroscopy, the qualitative insight of UV-Vis spectroscopy, and the predictive and explanatory capabilities of computational chemistry. The protocols and frameworks outlined in this guide provide a reliable foundation for researchers to accurately assess and understand the tautomeric behavior of this versatile heterocyclic system.
References
-
Benchchem. The Solvent's Influence: A Technical Guide to the Tautomeric Equilibrium of Pyridin-4-ol. 1
-
Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry.
-
ResearchGate. Illustration of enol predominance in keto-enol tautomerism in derivatives 2a-c.
-
Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
-
Ghosh, H. N., et al. (2014). Tautomerism in substituted cyanopyridone: Ultrafast dynamics and TDDFT studies in water. The Journal of Chemical Physics.
-
Kim, Y. S., & Hochstrasser, R. M. (2009). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC - NIH.
- Poblete, P., et al. (2003). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. *Organic & Biom
Sources
A Technical Guide to the Solubility of 4-Hydroxynicotinonitrile in Organic Solvents for Pharmaceutical Development
Abstract 4-Hydroxynicotinonitrile is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds.[1] Its utility in process chemistry, from reaction setup to purification and formulation, is fundamentally governed by its solubility in different solvent systems. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical principles rooted in its molecular structure, present a detailed, self-validating protocol for equilibrium solubility determination via the shake-flask method coupled with HPLC analysis, and discuss the practical implications of the resulting solubility profile for pharmaceutical manufacturing.
The Critical Role of Solubility in Utilizing this compound
This compound, with its CAS Number 89324-16-3 and molecular formula C₆H₄N₂O, is a solid, typically appearing as a white powder.[2][3] Its structure, featuring a pyridine ring substituted with both a hydroxyl (-OH) group and a nitrile (-CN) group, makes it a versatile precursor in the synthesis of novel therapeutics, including NAD+ analogs and enzyme inhibitors.[1]
The journey of a pharmaceutical intermediate like this compound from a starting material to a final active pharmaceutical ingredient (API) involves multiple stages where solubility is a critical parameter:
-
Reaction Chemistry: The choice of solvent dictates reactant concentration, reaction kinetics, and pathway, directly impacting yield and purity.
-
Purification: Techniques like crystallization rely on differential solubility in various solvents at different temperatures to isolate the target compound from impurities.
-
Formulation: For pre-clinical and clinical studies, understanding solubility is the first step in developing appropriate delivery systems, whether for oral or parenteral administration.
Therefore, a robust understanding of its solubility profile is not merely academic but a prerequisite for efficient and scalable pharmaceutical development.
Theoretical Principles: Predicting Solubility from Molecular Structure
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The widely cited principle of "like dissolves like" provides a foundational predictive tool.[4] The structure of this compound presents several key features that govern its interactions:
-
Hydrogen Bond Donor: The hydroxyl (-OH) group can act as a hydrogen bond donor.
-
Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring, the oxygen of the hydroxyl group, and the nitrogen of the nitrile group can all act as hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The polar nitrile group (C≡N) creates a strong dipole moment, promoting interactions with other polar molecules.
-
Aromatic System: The pyridine ring allows for π-π stacking interactions, which can be favorable in aromatic solvents.
Based on these features, we can predict its general solubility behavior:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected, leading to good solubility, particularly in lower alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar and can accept hydrogen bonds but cannot donate them. Given this compound's multiple acceptor sites and strong dipole, high solubility is anticipated in solvents like DMSO and DMF.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polar functional groups and cannot participate in hydrogen bonding. The significant polarity of this compound suggests that it will be poorly soluble in such solvents.
Caption: Intermolecular forces governing this compound solubility.
Experimental Protocol: Equilibrium Solubility Determination
To move from theoretical prediction to quantitative data, a rigorous experimental method is required. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility. The protocol below is designed to be self-validating by ensuring equilibrium is reached and accurately measured.
Principle
An excess amount of solid this compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant. This concentration is then measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Toluene, Hexane).
-
Equipment:
-
Analytical balance (±0.01 mg)
-
Scintillation vials (20 mL) with Teflon-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes (1 mL, 5 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Validated HPLC system with a Diode Array Detector (DAD) or UV detector.[6]
-
Step-by-Step Experimental Workflow
-
Preparation: Add an excess of solid this compound (e.g., ~50 mg) to a 20 mL scintillation vial. Causality: Using an excess ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
-
Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 5 mL) into the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. Causality: 24-48 hours is typically sufficient for most organic compounds to reach equilibrium. A preliminary time-to-equilibrium study can be run by taking samples at 12, 24, and 48 hours to confirm the concentration has plateaued.
-
Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow the excess solid to settle. For solvents with fine suspensions, centrifuge the vials at 3000 rpm for 15 minutes. Causality: This step is critical to ensure that no undissolved solid particles are carried over into the analytical sample, which would artificially inflate the solubility measurement.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. Causality: Filtration removes any remaining microscopic particulate matter.
-
Dilution: Based on the expected solubility, perform an accurate, gravimetric dilution of the filtrate with the mobile phase to bring the concentration within the calibrated range of the HPLC method.
-
Analysis: Inject the diluted sample into the HPLC system for quantification.
Caption: Experimental workflow for shake-flask solubility determination.
Analytical Quantification by HPLC
A reverse-phase HPLC method is suitable for quantifying this compound.
-
Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (determined by a UV scan, likely around 270-280 nm).
-
Injection Volume: 10 µL
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.[7] Generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) > 0.99 for accurate quantification.[6]
-
Calculation:
-
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
-
Illustrative Solubility Profile of this compound
While extensive public data is not available, based on the chemical principles discussed, an illustrative solubility profile can be projected. The following table summarizes the expected solubility of this compound in common organic solvents at 25 °C. Note: These are qualitative predictions for illustrative purposes; experimental verification is required.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | Strong H-bond acceptor and highly polar, effectively solvating all polar features of the molecule. |
| Dimethylformamide (DMF) | High | Similar to DMSO, a powerful polar aprotic solvent capable of strong dipole and H-bond acceptor interactions. | |
| Acetonitrile | Moderate | Polar aprotic, but less polar than DMSO/DMF. Can accept H-bonds from the -OH group. | |
| Acetone | Moderate | Can accept H-bonds, but its overall polarity is lower than other aprotics. | |
| Polar Protic | Methanol | High | Small, polar alcohol that can both donate and accept H-bonds, interacting strongly with the solute. |
| Ethanol | Moderate to High | Similar to methanol but slightly less polar due to the longer alkyl chain. | |
| Water | Sparingly Soluble | While polar and protic, the aromatic ring reduces overall aqueous solubility. | |
| Nonpolar | Toluene | Very Low | Some minor solubility may arise from π-π interactions, but polar groups prevent significant dissolution. |
| Hexane | Insoluble | Lacks any mechanism (polarity, H-bonding) to overcome the solute's strong intermolecular forces. |
Implications for Drug Development Professionals
-
Process Chemistry: The high predicted solubility in DMSO or DMF makes them excellent candidates for reaction solvents. For purification, a solvent/anti-solvent crystallization could be employed. For instance, dissolving the crude product in a minimal amount of hot methanol ('solvent') and then adding a nonpolar 'anti-solvent' like toluene could induce precipitation of the pure compound upon cooling.
-
Formulation Science: The poor predicted aqueous solubility suggests that for developing an aqueous formulation, strategies such as co-solvency (e.g., using propylene glycol), pH modification (if the molecule has an ionizable pKa), or advanced formulation techniques (e.g., amorphous solid dispersions) would be necessary.
Conclusion
Understanding the solubility of this compound is essential for its effective use in pharmaceutical research and development. This guide has outlined the theoretical basis for predicting its behavior in various organic solvents, grounded in its distinct molecular structure. Furthermore, we have provided a detailed, robust experimental protocol for obtaining precise, quantitative solubility data. By combining theoretical insights with rigorous experimental validation, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the drug development pipeline.
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An In-depth Technical Guide to the Physical Properties of 4-Hydroxynicotinonitrile (CAS Number: 89324-16-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxynicotinonitrile, registered under CAS number 89324-16-3, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of various biologically active molecules, including nicotinamide adenine dinucleotide (NAD) analogs and potential therapeutics for neurological and metabolic disorders.[1] Its utility also extends to the agrochemical industry as a building block for novel herbicides.[1] The presence of multiple functional groups—a pyridine ring, a hydroxyl group, and a nitrile group—imparts a versatile reactivity profile. A comprehensive understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a detailed examination of the core physical characteristics of this compound, grounded in available scientific data and established analytical principles.
The Critical Role of Tautomerism
A pivotal aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydropyridine-3-carbonitrile. This phenomenon, common to 2- and 4-hydroxypyridines, significantly influences the compound's physical and chemical properties.[2][3] The equilibrium can be affected by the physical state (solid, liquid, or gas) and the solvent environment. In solution, the pyridone (keto) form is generally favored, particularly in polar solvents, due to its aromatic character and the presence of a strong carbon-oxygen double bond.[3][4] In the gas phase, the enol form (4-hydroxypyridine) can be more dominant.[4] For the purposes of this guide, it is important to recognize that the experimental data reported may correspond to the predominant tautomer under the conditions of measurement.
Caption: Tautomeric equilibrium between the enol and keto forms.
Core Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that these values are reported for the 4-oxo-1,4-dihydropyridine-3-carbonitrile tautomer, which is often the more stable form in the solid state.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₆H₄N₂O | [1][5] |
| Molecular Weight | 120.11 g/mol | [1][5] |
| Appearance | White to off-white or light brown solid/powder | [5] |
| Melting Point | 238-240 °C | [] |
| Boiling Point | 244.6 ± 40.0 °C at 760 mmHg (Predicted) | [] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [] |
| pKa | Not experimentally determined for this compound. The pKa of the parent compound, 4-hydroxypyridine, is approximately 3.2 (for the pyridinium ion) and 11.1 (for the hydroxyl proton).[7][8][9] The electron-withdrawing nitrile group is expected to increase the acidity of the N-H proton in the pyridone tautomer. | |
| Solubility | Specific quantitative data is not readily available in the literature. Based on its structure, it is expected to have limited solubility in nonpolar organic solvents and some solubility in polar organic solvents like DMSO and DMF. Its solubility in water is also expected to be low. |
Experimental Methodologies for Physical Property Determination
The accurate determination of physical properties is fundamental to chemical research. The values presented in this guide are obtained through established experimental techniques.
Melting Point Determination
The melting point is a critical indicator of purity. The procedure typically involves:
-
Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube.
-
Instrumentation: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
-
Observation: The temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of high purity.
The choice of a slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate measurement.
Boiling Point Determination
For compounds that are stable at their boiling point, distillation is the standard method.
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a heating mantle, a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Heating: The compound is heated in the round-bottom flask.
-
Vapor Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
Boiling Point Reading: The temperature at which the vapor temperature remains constant while the liquid is boiling and condensing is recorded as the boiling point.
Caption: A generalized workflow for the determination of physical properties.
Spectroscopic Characterization
While publicly available experimental spectra for this compound are limited, its structure allows for the prediction of key spectroscopic features.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups:
-
N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ from the N-H bond of the pyridone tautomer.
-
C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C≡N stretch (nitrile): A sharp, medium-to-strong absorption in the range of 2220-2240 cm⁻¹ for an aromatic nitrile.[10]
-
C=O stretch (amide/pyridone): A strong, sharp absorption around 1650-1680 cm⁻¹.
-
C=C and C=N stretches (aromatic ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the pyridine ring, likely in the range of 7.0-8.5 ppm. The N-H proton of the pyridone tautomer would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of 160-180 ppm. The nitrile carbon (C≡N) would appear around 115-125 ppm. The remaining four carbons of the pyridine ring would have chemical shifts in the aromatic region (100-150 ppm).
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (120.11). Predicted mass-to-charge ratios for common adducts in mass spectrometry are [M+H]⁺ at m/z 121.03964 and [M-H]⁻ at m/z 119.02509. Common fragmentation patterns would involve the loss of small molecules such as HCN or CO.
Safety and Handling
Based on available safety data sheets, this compound is considered a hazardous substance.
-
Hazard Statements: It may be classified as toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331).[5] It may also cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place. Recommended storage is at 2-8°C under an inert atmosphere.[5]
Conclusion
This compound (CAS 89324-16-3) is a valuable chemical intermediate whose physical properties are significantly influenced by its tautomeric nature. This guide has provided a comprehensive overview of its key physical characteristics, including its melting point, predicted boiling point and density, and expected spectroscopic features. A thorough understanding of these properties, coupled with adherence to appropriate safety protocols, is essential for its successful application in research and development endeavors within the pharmaceutical and agrochemical industries. Further experimental studies to determine its solubility in various solvents and its pKa would be valuable additions to the scientific literature.
References
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ChemBK. (2024, April 9). 4-hydroxy pyridine. Retrieved from [Link]
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ChemWhat. (n.d.). 4-Hydroxypyridine CAS#: 626-64-2. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, July 22). Why is 4-hydroxypyridine more acidic than benzoic acid? Retrieved from [Link]
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ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]
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ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]
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PubChemLite. (n.d.). 4-oxo-1,4-dihydropyridine-3-carbonitrile (C6H4N2O). Retrieved from [Link]
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International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]
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Bulgarian Chemical Communications. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of the pyridine-3-carbonitriles with important sites for substitution. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the synthesis of 1,4-dihydropyridines and polyhydroquinolines. Retrieved from [Link]
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mzCloud. (n.d.). Ricinine. Retrieved from [Link]
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CP Lab Safety. (n.d.). 4-Oxo-1,4-Dihydropyridine-3-Carbonitrile, 95% Purity, C6H4N2O, 100 mg. Retrieved from [Link]
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Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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An In-depth Technical Guide to the Discovery and Early Synthesis of 4-Hydroxy-3-Cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the discovery and a significant early synthesis of 4-hydroxy-3-cyanopyridine, a valuable heterocyclic compound. While the very first synthesis is attributed to Ortoleva and Musajo in 1900, the inaccessibility of this primary source prevents a detailed analysis. Therefore, this document focuses on the well-documented and historically significant synthesis reported by von Schickh, Binz, and Schulz in 1936, which represents a cornerstone in the chemistry of pyridine derivatives.
Introduction: The Significance of 4-Hydroxy-3-Cyanopyridine
4-Hydroxy-3-cyanopyridine, also known as 4-hydroxynicotinonitrile, is a versatile intermediate in organic synthesis. The pyridine scaffold is a common motif in numerous pharmaceuticals, and the presence of both a hydroxyl and a cyano group offers multiple avenues for further functionalization. These reactive handles allow for the construction of more complex molecules, making it a valuable building block in medicinal chemistry and materials science.
Historical Context: The Pioneering Work of von Schickh, Binz, and Schulz
In 1936, as part of their extensive investigation into pyridine derivatives, O. von Schickh, A. Binz, and A. Schulz published their fifth communication on the subject, focusing on 4-aminopyridine and its derivatives. Within this seminal work, they described a robust method for the synthesis of 4-hydroxy-3-cyanopyridine. Their approach relied on the diazotization of the corresponding 4-aminopyridine derivative, a classic transformation in aromatic chemistry adapted for the pyridine ring system.
The choice of the diazotization reaction was strategic. At the time, it was a well-established method for converting aromatic amines into a wide range of other functional groups. However, its application to the electron-deficient pyridine ring, particularly with an adjacent cyano group, required careful optimization. The work of von Schickh and his colleagues provided a reliable pathway to this important hydroxy-substituted cyanopyridine.
The First Verifiable Synthesis: A Detailed Protocol
The synthesis of 4-hydroxy-3-cyanopyridine, as detailed by von Schickh, Binz, and Schulz, proceeds via the diazotization of 4-amino-3-cyanopyridine, followed by hydrolysis of the resulting diazonium salt.
Experimental Protocol
Step 1: Diazotization of 4-Amino-3-cyanopyridine
-
Preparation of the Amine Solution: A solution of 4-amino-3-cyanopyridine is prepared in a suitable acidic medium, typically dilute sulfuric acid. The acid serves to protonate the pyridine nitrogen, increasing its solubility and activating the amino group for diazotization.
-
Cooling: The solution is cooled to a low temperature, typically between 0 and 5 °C, in an ice bath. This is crucial to ensure the stability of the diazonium salt that will be formed. Diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively.
-
Addition of Nitrite: A solution of sodium nitrite in water is added dropwise to the cooled amine solution with vigorous stirring. The slow addition rate is essential to maintain the low temperature and control the exothermic reaction.
-
Formation of the Diazonium Salt: The reaction of the amino group with the nitrous acid (formed in situ from sodium nitrite and the acid) generates the pyridine-4-diazonium-3-carbonitrile salt.
Step 2: Hydrolysis of the Diazonium Salt
-
Heating: The solution containing the diazonium salt is then carefully warmed. This can be achieved by removing the ice bath and allowing the solution to slowly reach room temperature, followed by gentle heating.
-
Nitrogen Evolution: As the solution is heated, the diazonium group decomposes, releasing nitrogen gas. This is a visual indicator that the reaction is proceeding.
-
Formation of the Hydroxypyridine: The carbocation left after the departure of the nitrogen molecule is attacked by a water molecule from the solvent, leading to the formation of 4-hydroxy-3-cyanopyridine.
Step 3: Isolation and Purification
-
Neutralization: After the reaction is complete (as indicated by the cessation of nitrogen evolution), the solution is cooled and neutralized with a suitable base, such as sodium carbonate, to precipitate the product.
-
Filtration and Washing: The precipitated solid is collected by filtration and washed with cold water to remove any remaining salts and impurities.
-
Recrystallization: The crude product is then purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure 4-hydroxy-3-cyanopyridine.
Causality Behind Experimental Choices
-
Acidic Medium: The use of an acidic medium is critical for the diazotization reaction. It protonates the pyridine ring, making the amino group more susceptible to attack by the nitrosating agent. It also provides the necessary counter-ion for the diazonium salt.
-
Low Temperature: The instability of diazonium salts necessitates low reaction temperatures to prevent their premature decomposition and ensure a good yield of the desired product.
-
Controlled Addition of Nitrite: The dropwise addition of sodium nitrite allows for better control of the reaction temperature and prevents localized overheating, which could lead to the decomposition of the diazonium salt.
-
Warming for Hydrolysis: The controlled warming of the diazonium salt solution provides the necessary activation energy for the decomposition of the diazonium group and the subsequent hydrolysis to the desired hydroxypyridine.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 4-Amino-3-cyanopyridine |
| Key Reagents | Sodium Nitrite, Sulfuric Acid |
| Reaction Temperature | 0-5 °C (Diazotization) |
| Product | 4-Hydroxy-3-cyanopyridine |
| Reported Yield | Not explicitly stated in available abstracts, but the method is described as effective. |
Visualizing the Synthesis
Synthetic Pathway Diagram
Caption: Synthetic pathway for 4-hydroxy-3-cyanopyridine via diazotization.
Conclusion
The synthesis of 4-hydroxy-3-cyanopyridine reported by von Schickh, Binz, and Schulz in 1936 stands as a pivotal moment in the exploration of pyridine chemistry. Their application of the diazotization reaction to a substituted aminopyridine provided a reliable and accessible route to this versatile building block. This early work laid the foundation for the subsequent development of more advanced synthetic methodologies and the utilization of 4-hydroxy-3-cyanopyridine in the synthesis of a wide range of complex molecules for various applications, particularly in the field of drug discovery. While the mists of history obscure the very first synthesis, the contribution of these pioneering chemists remains a clear and significant landmark.
References
-
von Schickh, O., Binz, A., & Schulz, A. (1936). Über Derivate des Pyridins, V. Mitteil.: 4-Aminopyridin und seine Derivate. Berichte der deutschen chemischen Gesellschaft (A and B Series), 69(11), 2593-2605. [Link]
-
Ortoleva, G., & Musajo, L. (1900). Gazzetta Chimica Italiana, 30, 55. (Note: The original article could not be accessed for direct verification). [Link]
Quantum mechanical calculations of 4-Hydroxynicotinonitrile
An In-Depth Technical Guide to the Quantum Mechanical Calculations of 4-Hydroxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, possesses a rich electronic structure and potential for tautomerism that dictates its reactivity and biological activity.[1][2] This technical guide provides a comprehensive framework for the quantum mechanical investigation of this compound using Density Functional Theory (DFT). We will explore the molecule's structural properties, vibrational frequencies, electronic transitions, and key electronic descriptors. The causality behind the choice of computational methods, including the selection of functionals and basis sets, is elucidated to ensure a robust and self-validating theoretical model. This guide is intended to be a practical resource for researchers employing computational chemistry to accelerate the discovery and development of novel molecules.
Introduction: The Significance of this compound and the Predictive Power of Quantum Mechanics
This compound (CAS 89324-16-3) is a pyridine derivative featuring both a hydroxyl and a nitrile functional group.[2][3] Its structural similarity to biologically relevant pyridine-containing molecules makes it a valuable building block in medicinal chemistry.[1] A critical aspect of hydroxypyridines is their potential to exist in tautomeric forms, in this case, the enol (this compound) and keto (4-oxo-1,4-dihydropyridine-3-carbonitrile) forms. The relative stability of these tautomers can significantly influence the molecule's chemical behavior and its interactions with biological targets.[4][5]
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in modern drug discovery and materials science.[6][7][8] These methods allow for the accurate prediction of molecular properties, offering insights that are often difficult or impossible to obtain through experimental means alone.[6][7] By modeling the electronic structure of this compound, we can predict its geometry, spectroscopic signatures (IR, NMR, UV-Vis), and electronic properties, thereby guiding synthetic efforts and providing a rationale for its observed reactivity.[9][10]
Theoretical Methodology: A Self-Validating Computational Protocol
The reliability of quantum mechanical calculations hinges on the judicious selection of the theoretical method and basis set. Our approach is designed to provide a balance between computational accuracy and efficiency, establishing a protocol that is both robust and verifiable.
Software and Computational Environment
All calculations will be performed using a comprehensive quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.[1] These programs offer a wide array of DFT functionals and basis sets necessary for a thorough investigation.
Tautomerism and Initial Structure Generation
The first and most critical step is to address the potential tautomerism of this compound. Two primary tautomers will be considered: the enol form and the keto form. Initial 3D structures for both tautomers will be generated using a molecular builder and subjected to a preliminary geometry optimization using a computationally less expensive method, such as the semi-empirical PM6 method, to obtain reasonable starting geometries.
Geometry Optimization and Frequency Analysis
The core of the computational study lies in the accurate determination of the equilibrium geometry of each tautomer. This will be achieved using Density Functional Theory (DFT).
-
Choice of Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked functional that provides a good balance of accuracy for a variety of molecular systems.[9] For enhanced accuracy, especially in systems with non-covalent interactions, a dispersion-corrected functional such as ωB97X-D is recommended.[11]
-
Choice of Basis Set: The 6-311++G(d,p) basis set will be employed. This triple-zeta basis set provides a flexible description of the electron density, with diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.[9]
The geometry optimization will be performed in the gas phase and, for a more realistic representation of experimental conditions, in a solvent environment using the Polarizable Continuum Model (PCM).[9] Following a successful geometry optimization, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.[1] The calculated vibrational frequencies are crucial for predicting the infrared (IR) spectrum of the molecule.
Spectroscopic Property Prediction
-
Infrared (IR) Spectroscopy: The harmonic vibrational frequencies and their corresponding intensities obtained from the frequency calculation will be used to simulate the IR spectrum. A scaling factor (typically around 0.96-0.98 for B3LYP/6-311++G(d,p)) may be applied to the calculated frequencies to account for anharmonicity and systematic errors in the theoretical model, allowing for a more direct comparison with experimental data.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the isotropic shielding constants of the ¹H and ¹³C nuclei.[13] These shielding constants are then converted to chemical shifts by referencing them to the calculated shielding constant of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) will be employed to calculate the electronic excitation energies and oscillator strengths.[14] This allows for the simulation of the UV-Vis absorption spectrum, providing insights into the electronic transitions within the molecule.
Analysis of Electronic Properties
To understand the reactivity and electronic nature of this compound, several key electronic properties will be analyzed:
-
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.[15][16] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) indicate electron-deficient areas.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[17][18] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Predicted Results and Discussion
Tautomer Stability
The relative energies of the optimized enol and keto tautomers will determine the predominant form. It is anticipated that the keto tautomer will be the more stable form, a common observation for 4-hydroxypyridine derivatives in both the gas phase and solution.[4]
Table 1: Predicted Relative Energies of this compound Tautomers
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water (PCM) |
| Enol | (Higher Energy) | (Higher Energy) |
| Keto | 0.00 (Reference) | 0.00 (Reference) |
Optimized Geometries
The geometry optimization will provide precise bond lengths and angles for both tautomers.
Table 2: Selected Predicted Bond Lengths (Å) and Angles (°) for the Keto Tautomer of this compound
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
| C=O bond length | ~1.23 |
| C-C (ring) bond lengths | ~1.37 - 1.45 |
| C-N (ring) bond lengths | ~1.34 - 1.38 |
| C≡N bond length | ~1.15 |
| C-C-N (nitrile) angle | ~178° |
Vibrational Analysis
The calculated vibrational frequencies will allow for the assignment of the major peaks in the predicted IR spectrum.
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for the Keto Tautomer of this compound
| Vibrational Mode | Predicted Frequency (Scaled) | Expected Intensity |
| N-H stretch | ~3400 | Medium |
| C-H (aromatic) stretch | ~3100 - 3000 | Medium-Weak |
| C≡N stretch | ~2230 | Strong |
| C=O stretch | ~1680 | Strong |
| C=C/C=N ring stretches | ~1600 - 1400 | Medium-Strong |
The C≡N stretching frequency is a particularly strong and characteristic band for nitriles.[19]
Predicted Spectroscopic Data
Table 4: Predicted ¹H and ¹³C Chemical Shifts (ppm) for the Keto Tautomer of this compound (Referenced to TMS)
| Atom | Predicted ¹H Chemical Shift | Atom | Predicted ¹³C Chemical Shift |
| H (N-H) | ~8.0 - 9.0 | C (C=O) | ~170 - 180 |
| H (ring) | ~6.5 - 8.5 | C (ring) | ~110 - 150 |
| C (C≡N) | ~115 - 120 |
Table 5: Predicted UV-Vis Absorption Maxima (λmax) for the Keto Tautomer of this compound
| Solvent | Predicted λmax (nm) | Corresponding Electronic Transition |
| Gas Phase | ~280-320 | π → π |
| Water (PCM) | ~290-330 | π → π |
Molecular Electrostatic Potential and Frontier Molecular Orbitals
The MEP surface of the keto tautomer is expected to show a region of high negative potential around the carbonyl oxygen and the nitrogen of the nitrile group, indicating these as likely sites for electrophilic attack. The area around the N-H proton will exhibit a positive potential, making it a potential hydrogen bond donor.
The HOMO is likely to be localized on the pyridine ring and the carbonyl oxygen, while the LUMO will likely have significant contributions from the C=O and C≡N π* orbitals. The HOMO-LUMO gap will provide an indication of the molecule's kinetic stability and reactivity.
Workflow and Visualization
To provide a clear overview of the computational workflow, the following diagram is presented in the DOT language for Graphviz.
Caption: Computational workflow for the quantum mechanical analysis of this compound.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous protocol for the quantum mechanical investigation of this compound. By employing Density Functional Theory, we can confidently predict the relative stability of its tautomers, its geometric and electronic structure, and its spectroscopic properties. The presented workflow emphasizes the importance of a systematic and well-justified computational approach to ensure the reliability of the obtained results. The insights gained from such calculations are invaluable for understanding the fundamental properties of this important molecule and for guiding its application in drug discovery and materials science. This guide serves as a foundational blueprint for researchers seeking to leverage the power of computational chemistry in their scientific endeavors.
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4-Hydroxynicotinonitrile crystal structure analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic compound, serving as a critical intermediate in the synthesis of numerous pharmaceutical agents.[1][2] Its solid-state characteristics, governed by its crystal structure, significantly influence vital physicochemical properties such as solubility, stability, and bioavailability—all paramount in the drug development pipeline. This technical guide offers a comprehensive exploration of the methodologies for the crystal structure analysis of this compound. It is meticulously crafted for researchers, scientists, and professionals within the pharmaceutical industry. The guide delves into the synthesis and cultivation of high-quality single crystals, elucidates the principles and procedural workflow of single-crystal X-ray diffraction, and discusses complementary analytical techniques for a holistic characterization. This document aims to be a definitive and practical resource, bridging the gap between theoretical crystallography and its tangible applications in pharmaceutical research.
Introduction: The Imperative of Crystalline Form in Drug Development
The solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of its performance and manufacturability. Different crystalline arrangements of the same molecule, known as polymorphs, can display markedly different physical and chemical properties. These variations can have profound implications, from the efficiency of manufacturing processes to the ultimate therapeutic efficacy of the final drug product. Consequently, the precise determination of the three-dimensional atomic arrangement within a crystal lattice is a non-negotiable, foundational step in contemporary drug development.
This compound stands as a versatile molecular building block in the realm of medicinal chemistry.[1] Its derivatives are actively investigated for a wide array of therapeutic uses. A granular understanding of its crystal structure provides the essential data to:
-
Uncover Structure-Property Relationships: Forge a clear link between the molecular conformation, intermolecular interactions, and the macroscopic properties of the compound.
-
Guarantee Batch-to-Batch Consistency: Exert stringent control over the crystallization process to reliably produce the desired crystalline form.
-
Steer Formulation Development: Inform the rational selection of excipients and processing methodologies to ensure the stability and performance of the drug product.
-
Safeguard Intellectual Property: Thoroughly characterize and patent novel crystalline forms of a compound.
This guide will systematically navigate through the critical stages of a comprehensive crystal structure analysis of this compound, with a strong emphasis on the scientific rationale underpinning each methodological decision.
Synthesis and Crystallization of High-Quality Single Crystals
The successful elucidation of a crystal structure is predicated on the availability of high-quality single crystals. The synthesis of this compound can be accomplished through various established organic chemistry pathways.
Crystallization Methodologies
The generation of single crystals suitable for X-ray diffraction is often an empirical science that necessitates the meticulous optimization of crystallization conditions.[3] The overarching objective is to facilitate slow, controlled crystal growth, which typically yields larger, more ordered, and defect-free crystals.[4]
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Selection: The process commences with the screening of a diverse panel of solvents to ascertain the solubility profile of this compound.[5][6] Ideal solvents are those in which the compound exhibits moderate solubility at ambient temperature.[4] Commonly employed solvents for this purpose include ethanol, methanol, acetone, and acetonitrile.
-
Solution Preparation: A saturated or near-saturated solution of purified this compound is prepared in the chosen solvent, often with gentle heating to ensure complete dissolution.
-
Filtration: The warm solution is then filtered through a syringe filter (e.g., 0.22 µm PTFE) into a pristine crystallization vessel, such as a small beaker or vial. This step is of paramount importance as it removes any particulate matter that could act as undesired nucleation sites.
-
Slow Evaporation: The vessel is covered with a perforated lid (e.g., Parafilm with a few pinholes) to permit the slow and controlled evaporation of the solvent.[4] The setup is then placed in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: The vessel is monitored periodically over several days to weeks. Once well-formed, single crystals of an appropriate size (typically greater than 0.1 mm in all dimensions) are observed, they are carefully harvested.
-
Drying: The harvested crystals are gently washed with a small volume of cold solvent to remove any adhering mother liquor and are subsequently allowed to air dry.
Causality Behind Experimental Choices:
-
Slow Evaporation: This technique methodically increases the solute concentration, allowing molecules to self-assemble into an ordered crystal lattice in a thermodynamically controlled fashion, thereby minimizing the formation of defects.[4]
-
Vibration-Free Environment: Mechanical disturbances can trigger rapid and uncontrolled nucleation, resulting in a plethora of small, poorly-formed crystals instead of a few large, high-quality specimens.
-
Constant Temperature: Temperature fluctuations can alter the solubility of the compound, leading to cycles of dissolution and rapid precipitation, which is inimical to the growth of well-ordered crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard and most definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[3][7][8]
Data Collection
The initial step in SC-XRD analysis involves mounting a suitable single crystal on a goniometer head and positioning it within the X-ray beam of a diffractometer.[9][10]
Experimental Protocol: SC-XRD Data Collection
-
Crystal Selection and Mounting: Under microscopic examination, a well-formed, transparent crystal with sharp edges and no discernible defects is selected.[10] The crystal is then mounted on a cryoloop or a glass fiber using a minimal amount of a suitable adhesive, such as cryo-oil.
-
Data Collection at Low Temperature: The mounted crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas.
-
Unit Cell Determination: An initial series of diffraction images is collected to determine the unit cell parameters and the Bravais lattice of the crystal.
-
Full Data Collection: A comprehensive dataset is then acquired by rotating the crystal in the X-ray beam and recording the diffraction pattern over a wide range of angles.[11] Modern diffractometers equipped with CCD or CMOS detectors can collect a complete dataset in a relatively short timeframe.
Causality Behind Experimental Choices:
-
Low Temperature: Cooling the crystal mitigates the thermal motion of the atoms. This results in sharper diffraction spots and enables the collection of data at a higher resolution, ultimately leading to a more precise and detailed final structure.
Structure Solution and Refinement
Following the collection of diffraction data, the subsequent phase involves solving the "phase problem" and refining the atomic model.
Workflow for Structure Solution and Refinement
Caption: Workflow for solving and refining a crystal structure from X-ray diffraction data.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply necessary corrections for experimental factors (e.g., Lorentz and polarization effects). The space group is determined based on the symmetry of the diffraction pattern.
-
Structure Solution: The phase information, which is inherently lost during the diffraction experiment, is retrieved using sophisticated computational methods such as Direct Methods or the Patterson method. This yields an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is iteratively refined against the experimental data using a least-squares minimization algorithm. In this process, the atomic coordinates, thermal parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the refinement is assessed using the R-factor, which should ideally be below 5% for a well-determined structure.
-
Validation: The final structure is rigorously validated using a battery of crystallographic checks to ensure its chemical and geometric plausibility. The final atomic coordinates and other pertinent crystallographic information are then deposited in a standardized format known as the Crystallographic Information File (CIF).
Complementary Analytical Techniques for Solid-State Characterization
While SC-XRD provides the definitive atomic structure, a comprehensive understanding of the solid-state properties of this compound necessitates the application of complementary analytical techniques.[12][13][14]
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can furnish valuable information regarding the local environment of specific nuclei (e.g., ¹³C, ¹⁵N) within the crystal lattice, thereby complementing the long-range order information obtained from diffraction.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to the functional groups and intermolecular interactions (e.g., hydrogen bonding) present in the crystal.[15]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point and enthalpy of fusion of the compound, as well as to detect any phase transitions that may occur upon heating.[12]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition profile.[12][15]
Integrated Analytical Workflow
Caption: An integrated workflow for the comprehensive solid-state characterization of a pharmaceutical compound.
Data Summary and Interpretation
The culmination of this multifaceted analytical endeavor is a detailed and nuanced understanding of the crystal structure of this compound. It is imperative that the key data be presented in a clear, concise, and readily interpretable manner.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₆H₄N₂O |
| Formula Weight | 120.11 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 13.58(3) |
| b (Å) | 13.91(3) |
| c (Å) | 3.841(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 726.2(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.099 |
| Absorption Coefficient (mm⁻¹) | 0.080 |
| F(000) | 248 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| Theta range for data collection (°) | 2.59 to 28.28 |
| Final R indices [I > 2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.062, wR2 = 0.125 |
(Note: The data presented in this table is representative and should be substituted with actual experimental values.)
Interpretation of Structural Features:
The crystal structure would unequivocally reveal the precise molecular conformation of this compound, including definitive bond lengths, bond angles, and torsion angles.[16] Furthermore, the packing of the molecules within the crystal lattice, which is dictated by a network of intermolecular interactions such as hydrogen bonds and π-π stacking, would be elucidated. These interactions are fundamental to the stability and physical properties of the crystalline solid. For instance, a robust hydrogen-bonding network would be expected to correlate with a higher melting point and lower solubility.
Conclusion
The comprehensive crystal structure analysis of this compound, as meticulously detailed in this guide, represents a cornerstone of its development as a pharmaceutical precursor. Through the seamless integration of synthesis, crystallization, single-crystal X-ray diffraction, and a suite of complementary analytical techniques, a complete and robust understanding of its solid-state properties can be achieved. This knowledge is indispensable for ensuring the quality, consistency, and optimal performance of any future drug products derived from this important molecule. The self-validating nature of this integrated workflow, wherein data from multiple, orthogonal techniques must be congruent, provides an exceptionally high degree of confidence in the final structural characterization.
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Understanding the reactivity of the nitrile group in 4-Hydroxynicotinonitrile
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-Hydroxynicotinonitrile
Abstract
This compound, a pivotal heterocyclic building block, holds significant value in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from a unique molecular architecture featuring a pyridine ring, a hydroxyl group, and a nitrile moiety. This guide provides a comprehensive technical analysis of the nitrile group's reactivity within this specific molecular context. We will dissect the profound influence of the 4-hydroxy substituent and the inherent pyridinic electronics, with a special focus on the pivotal role of keto-enol tautomerism. This document moves beyond a mere catalog of reactions to explain the underlying electronic principles that govern the nitrile's susceptibility to hydrolysis, reduction, nucleophilic addition, and cycloaddition reactions. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the expert insights necessary for predictable and efficient synthetic design.
Core Molecular Characteristics of this compound
Physicochemical Properties
This compound (CAS No: 89324-16-3) is a solid, heterocyclic compound that serves as a versatile intermediate in organic synthesis.[1][2][3][4] Its core structure is a pyridine ring substituted at the 3-position with a nitrile group and at the 4-position with a hydroxyl group.
| Property | Value | Source |
| CAS Number | 89324-16-3 | [2][4] |
| Molecular Formula | C₆H₄N₂O | [1][4] |
| Molecular Weight | 120.11 g/mol | [1][2][3] |
| Physical Form | Solid | [3] |
| Synonyms | 4-oxo-1,4-dihydro-3-pyridinecarbonitrile | [3][5] |
| Storage | 2-8°C, sealed, dry, inert gas | [1][2] |
The Decisive Role of Tautomerism
A critical feature governing the electronic nature and subsequent reactivity of this compound is its existence as a mixture of tautomers. The molecule readily interconverts between the aromatic 'enol' form (4-hydroxypyridine) and the non-aromatic 'keto' form (4-pyridone or 4-oxo-1,4-dihydropyridine).[6][7] In polar solvents and the solid state, the equilibrium heavily favors the 4-pyridone tautomer due to its greater polarity and ability to form strong intermolecular hydrogen bonds.[8] This tautomeric preference is paramount, as it fundamentally alters the electronic influence on the nitrile group.
Caption: Tautomeric equilibrium of this compound.
Electronic Landscape and its Impact on Nitrile Reactivity
The reactivity of a nitrile group is dictated by the electrophilicity of its carbon atom.[9] In this compound, this electrophilicity is modulated by a complex interplay of electronic effects from the pyridine ring and the 4-substituent.
-
Pyridine Ring: As a heterocycle, the nitrogen atom in the pyridine ring is electron-withdrawing via induction, which generally increases the electrophilicity of ring carbons and their substituents.
-
4-Hydroxy vs. 4-Oxo Group:
-
In the minor 4-hydroxypyridine tautomer, the -OH group is a strong resonance electron-donating group, which would counteract the ring's inductive effect and decrease the nitrile carbon's electrophilicity.
-
In the major 4-pyridone tautomer, the system behaves more like a vinylogous amide. The lone pair on the ring nitrogen donates electron density into the ring system, significantly increasing the electron density at the 3-position (where the nitrile is attached). This strong electron-donating character deactivates the nitrile group toward nucleophilic attack compared to a simple benzonitrile.
-
Caption: Logical flow of electronic effects in the 4-pyridone tautomer.
This deactivation is the central theme in understanding the nitrile's reactivity. Consequently, reactions that typically proceed under mild conditions for other nitriles often require more forcing conditions for this compound.
Key Transformations of the Nitrile Group
Hydrolysis: Accessing Amides and Carboxylic Acids
The conversion of the nitrile to a carboxylic acid or an amide is a fundamental transformation. Due to the aforementioned electronic deactivation, this hydrolysis typically requires harsh acidic or basic conditions.
Mechanistic Considerations:
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which increases the carbon's electrophilicity, allowing for the attack of water.[10][11][12] Subsequent tautomerization yields an amide, which can be further hydrolyzed under forcing conditions to the carboxylic acid.[11]
-
Base-Catalyzed Hydrolysis: This proceeds via direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[10] The resulting imidate anion is protonated by water to give an amide, which is then further hydrolyzed to a carboxylate salt.
-
Self-Validation: This protocol is designed for complete conversion. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a more polar product spot. The final product can be validated by ¹H NMR and Mass Spectrometry.
-
Causality: Concentrated sulfuric acid is used not only as a catalyst but also as the solvent to provide the highly acidic environment and high temperature needed to overcome the deactivation of the nitrile group and drive the reaction to completion.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Hydroxide (for neutralization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
-
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.20 g, 10 mmol).
-
Carefully add concentrated sulfuric acid (e.g., 10 mL) with stirring.
-
Heat the mixture to 120-130 °C and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 50 g) in a beaker.
-
Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide while cooling in an ice bath until the pH is approximately 3-4.
-
The product, 4-hydroxynicotinic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Reduction: Synthesizing Amines and Aldehydes
The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde, providing access to different key intermediates.[13]
-
Reduction to Primary Amines: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C) are effective.[10][13][14] Catalytic hydrogenation is often preferred for its selectivity, as it typically does not reduce the pyridine ring under standard conditions.[14]
-
Reduction to Aldehydes: A partial reduction can be achieved using sterically hindered hydrides like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[13][15] The reaction stops at the imine stage, which is then hydrolyzed to the aldehyde upon aqueous workup.[10][13]
Caption: Selective reduction pathways for the nitrile group.
-
Self-Validation: The reaction must be kept at -78 °C to prevent over-reduction. The formation of the aldehyde can be confirmed by the appearance of a characteristic peak around 9-10 ppm in the ¹H NMR spectrum.
-
Causality: Anhydrous solvent is critical as DIBAL-H reacts violently with water. The low temperature is essential for selectivity, as at higher temperatures, the intermediate imine-aluminum complex can accept a second hydride.[10]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
DIBAL-H (1.0 M in hexanes or toluene, 1.2 eq)
-
Anhydrous Toluene or THF
-
2M Hydrochloric Acid
-
Dry ice/acetone bath
-
Three-neck flask, dropping funnel, nitrogen inlet
-
-
Procedure:
-
Set up a flame-dried three-neck flask under a nitrogen atmosphere.
-
Add this compound (e.g., 1.20 g, 10 mmol) and dissolve in anhydrous toluene (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (12 mL, 12 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding methanol (5 mL) followed by 2M HCl (20 mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Cycloaddition Reactions
While less common for deactivated nitriles, cycloaddition reactions represent an advanced strategy for constructing complex heterocyclic systems.[16][17][18] The electron-rich nature of the 4-pyridone tautomer makes the nitrile group a poor dienophile or dipolarophile in standard thermal cycloadditions. However, reactivity can potentially be induced under specific conditions:
-
Lewis Acid Catalysis: A strong Lewis acid could coordinate to the nitrile nitrogen, withdrawing electron density and activating the C≡N triple bond towards cycloaddition.
-
Intramolecular Variants: In a suitably designed molecule, an intramolecular cycloaddition might be feasible due to favorable entropic factors.
These applications remain largely exploratory for this specific substrate and represent a frontier in its synthetic utility.
Conclusion and Future Outlook
The reactivity of the nitrile group in this compound is fundamentally governed by the molecule's preference for the 4-pyridone tautomer. The resulting electron-rich pyridine system deactivates the nitrile towards nucleophilic attack, necessitating more robust reaction conditions for transformations like hydrolysis and reduction compared to simpler aromatic nitriles. However, this modulated reactivity also offers a handle for selective chemical synthesis. Understanding these electronic underpinnings allows chemists to rationally design protocols for converting the nitrile into valuable amine, aldehyde, and carboxylic acid functionalities. Future research may focus on leveraging Lewis acid catalysis to unlock novel cycloaddition pathways, further expanding the synthetic repertoire of this important building block.
References
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Chemistry LibreTexts. Reactivity of Nitriles. (2023-01-22). Available from: [Link]
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National Institutes of Health. Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives. Available from: [Link]
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-
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-
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-
Capot Chemical. 89324-16-3 | 4-Hydroxynicotinonitril. Available from: [Link]
-
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-
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-
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-
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Methodological & Application
Using 4-Hydroxynicotinonitrile to synthesize NAD+ analogs
An In-Depth Guide to the Chemo-enzymatic Synthesis of Novel NAD+ Analogs from 4-Hydroxynicotinonitrile
Abstract
Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, acting as a critical coenzyme in redox reactions and a substrate for enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs).[1][2] The synthesis of novel NAD+ analogs is a key strategy in drug development and chemical biology, providing invaluable molecular tools to probe and modulate the activity of NAD+-dependent enzymes.[3][4] This guide provides a detailed application note and a comprehensive set of protocols for the synthesis of NAD+ analogs using this compound as a versatile starting precursor. This precursor introduces a hydroxyl group on the pyridinium ring, offering a unique point for further modification or for altering the molecule's interaction with target enzymes. We present a robust chemo-enzymatic strategy that combines the flexibility of chemical synthesis for the initial nucleoside analog with the high specificity and yield of enzymatic reactions for the final pyrophosphate bond formation.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking to expand their library of NAD+ analogs for therapeutic and research applications.
Scientific Background & Rationale
The Multifaceted Roles of NAD+
NAD+ is indispensable for life, participating in a vast array of biological processes. Its primary functions can be categorized as:
-
Redox Coenzyme: NAD+ and its reduced form, NADH, are central to cellular respiration, accepting and donating electrons in key metabolic pathways like glycolysis and the citric acid cycle.[2][7]
-
Enzyme Substrate: NAD+ is consumed by several enzyme families that are critical for cellular signaling and genome integrity. These include:
-
Sirtuins: A class of NAD+-dependent deacylases that regulate gene expression, metabolism, and aging.[3][8]
-
PARPs: Enzymes that catalyze the transfer of ADP-ribose units to proteins, playing a vital role in DNA repair and cell death pathways.[2][8]
-
ADP-ribosyl Cyclases (e.g., CD38): These enzymes generate calcium-signaling molecules like cyclic ADP-ribose (cADPR).[3]
-
The Value of NAD+ Analogs in Research and Drug Development
The central role of NAD+-dependent enzymes in disease, including cancer and metabolic disorders, makes them prime targets for therapeutic intervention.[1][9] NAD+ analogs are powerful tools for:
-
Enzyme Inhibition: Designing analogs that bind to the active site of an enzyme but cannot be processed can lead to potent and specific inhibitors.[3]
-
Mechanistic Probes: Analogs with modified photophysical properties (e.g., fluorescence) can be used to monitor enzyme activity in real-time.[10]
-
Overcoming Drug Resistance: The development of new active compounds targeting NAD+-dependent pathways is crucial for addressing drug resistance in cancer and infectious diseases.[3]
Rationale for Using this compound
This compound is an attractive precursor for novel NAD+ analogs.[11] Unlike the native nicotinamide, it possesses two key functional groups that allow for versatile chemical modifications:
-
Hydroxyl Group: This group can alter the electronic properties of the pyridinium ring and its hydrogen-bonding capabilities within an enzyme's active site. It can also serve as a handle for further chemical derivatization.
-
Nitrile Group: The replacement of the native carboxamide with a nitrile group significantly changes the steric and electronic profile, which can impact enzyme recognition and reactivity.
Synthetic Strategy Overview: A Chemo-Enzymatic Approach
The formation of the pyrophosphate bond linking the two nucleotide moieties of NAD+ is a significant challenge for purely chemical synthesis, often resulting in low yields.[3][12] Therefore, a chemo-enzymatic strategy is superior, leveraging the efficiency and specificity of biological catalysts for the most challenging steps.[5][13]
Our proposed pathway consists of three main stages:
-
Chemical Synthesis: The synthesis of the novel nucleoside, 4-hydroxy-nicotinonitrile riboside (4-OH-NR), from this compound and a protected ribose derivative.
-
Enzymatic Phosphorylation: The conversion of 4-OH-NR to its mononucleotide form (4-OH-NMN) using a nicotinamide riboside kinase (NRK).[14]
-
Enzymatic Adenylylation: The coupling of 4-OH-NMN with ATP to form the final NAD+ analog (4-OH-NAD+), catalyzed by a nicotinamide mononucleotide adenylyltransferase (NMNAT).[8][10]
Figure 1: Chemo-enzymatic workflow for NAD+ analog synthesis.
Detailed Protocols
Protocol 3.1: Chemical Synthesis of 4-Hydroxy-Nicotinonitrile Riboside (4-OH-NR)
Principle: This step utilizes Vorbrüggen glycosylation, a standard method for forming the N-glycosidic bond between a nucleobase and a protected ribose sugar.[14] A silylated derivative of this compound is reacted with a per-acetylated ribose in the presence of a Lewis acid catalyst. Subsequent deprotection yields the target nucleoside.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia (0.5 N solution in 1,4-dioxane)
-
Silica gel for column chromatography
Procedure:
-
Silylation: In a flame-dried flask under an inert atmosphere (N2 or Ar), suspend this compound (1.0 eq) in anhydrous acetonitrile. Add BSA (2.5 eq) and heat the mixture to reflux until the solution becomes clear. Cool to room temperature.
-
Glycosylation: In a separate flame-dried flask, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.2 eq) in anhydrous acetonitrile. Add the silylated this compound solution from step 1.
-
Cool the mixture to 0°C and add TMSOTf (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Protected Intermediate): Purify the crude residue by silica gel column chromatography to obtain the protected nucleoside.
-
Deprotection: Dissolve the purified, acetyl-protected nucleoside in anhydrous methanol. Add 0.5 N ammonia in 1,4-dioxane and stir at room temperature overnight.[14]
-
Final Purification: Concentrate the reaction mixture in vacuo and purify the crude 4-OH-NR by silica gel chromatography to yield the final product.
Protocol 3.2: Enzymatic Phosphorylation to 4-OH-NMN
Principle: Nicotinamide Riboside Kinases (NRKs) specifically phosphorylate the 5'-hydroxyl group of NR and its analogs to produce the corresponding mononucleotide.[14] This enzymatic step is highly efficient and avoids the need for complex chemical protection/deprotection strategies.
Materials:
-
4-OH-NR (from Protocol 3.1)
-
Recombinant human Nicotinamide Riboside Kinase 1 (NRK1)
-
Adenosine triphosphate (ATP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
10 kDa molecular weight cut-off (MWCO) spin filter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 1 mL reaction, combine:
-
5 mM 4-OH-NR
-
10 mM ATP
-
5-10 µg of recombinant NRK1 enzyme
-
Reaction buffer to a final volume of 1 mL
-
-
Incubate the reaction at 37°C for 4-6 hours.
-
Monitoring: Monitor the conversion of 4-OH-NR to 4-OH-NMN by analytical anion-exchange HPLC.
-
Enzyme Removal: Once the reaction is complete, transfer the mixture to a 10 kDa MWCO spin filter. Centrifuge according to the manufacturer's instructions to remove the NRK1 enzyme.
-
The flow-through containing 4-OH-NMN, unreacted ATP, and ADP can be used directly in the next step or purified further by preparative HPLC.
Protocol 3.3: Enzymatic Adenylylation to 4-OH-NAD+
Principle: NMNAT enzymes catalyze the final step in NAD+ biosynthesis, transferring an adenylyl moiety from ATP to an NMN analog, forming the pyrophosphate linkage.[8] This reaction is often driven to completion by including an inorganic pyrophosphatase to degrade the pyrophosphate (PPi) byproduct.[13][15]
Materials:
-
4-OH-NMN solution (from Protocol 3.2)
-
Recombinant human Nicotinamide Mononucleotide Adenylyltransferase 1 (NMNAT1)
-
Inorganic Pyrophosphatase
-
Adenosine triphosphate (ATP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
Procedure:
-
To the solution containing 4-OH-NMN, add:
-
Additional ATP to a final concentration of 5-10 mM
-
5-10 µg of recombinant NMNAT1 enzyme
-
10-20 units of inorganic pyrophosphatase
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Monitoring: Monitor the formation of the final 4-OH-NAD+ product by analytical HPLC.
-
Enzyme Removal: Terminate the reaction and remove the enzymes using a 10 kDa MWCO spin filter as described in Protocol 3.2.
-
The flow-through contains the crude 4-OH-NAD+ analog. Proceed to purification.
Purification and Characterization
Principle: A multi-step purification process is required to isolate the NAD+ analog with high purity. Affinity chromatography can separate molecules with cis-diols (like ribose), and strong anion-exchange HPLC is highly effective for separating nucleotides based on their charge.[16]
Protocol 4.1: Purification
-
Boronate Affinity Chromatography:
-
Equilibrate a boronate gel column with a high pH buffer (e.g., 50 mM ammonium acetate, pH 8.8).
-
Load the crude product solution. The ribose moieties of the NAD+ analog and remaining nucleotides will bind to the column.
-
Wash the column to remove non-binding impurities.
-
Elute the bound nucleotides with a low pH buffer (e.g., 50 mM formic acid).
-
-
Strong Anion-Exchange HPLC (SAX-HPLC):
-
Lyophilize the eluate from the boronate column and redissolve in the HPLC mobile phase.
-
Purify the 4-OH-NAD+ analog using a preparative SAX-HPLC column with a salt gradient (e.g., 0-1 M triethylammonium bicarbonate).
-
Collect fractions corresponding to the main product peak.
-
Desalt the pooled fractions by repeated lyophilization from water.
-
Protocol 4.2: Characterization The identity and purity of the final product must be rigorously confirmed.
| Parameter | Method | Expected Result |
| Purity | Analytical SAX-HPLC | A single major peak (>95% purity by peak area integration). |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Observed mass-to-charge ratio (m/z) should match the calculated exact mass of the 4-OH-NAD+ analog. |
| Concentration | UV-Vis Spectroscopy | Determine concentration using the molar extinction coefficient of adenine at 260 nm (ε ≈ 15,400 M⁻¹cm⁻¹). A new absorption maximum may appear due to the modified pyridinium ring. |
| Structure | ¹H and ³¹P NMR Spectroscopy | Spectra should be consistent with the proposed structure, showing characteristic peaks for the adenine, ribose, and modified nicotinonitrile moieties, and two distinct signals in the ³¹P spectrum for the pyrophosphate. |
Application & Downstream Experimental Design
Once synthesized and characterized, the 4-OH-NAD+ analog can be used in various biochemical and cellular assays.
Figure 2: Decision workflow for functional characterization of a new NAD+ analog.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in chemical synthesis | Incomplete reaction; degradation of starting materials or product; poor purification. | Ensure anhydrous conditions; optimize catalyst concentration and reaction time; try alternative purification solvents. |
| Incomplete enzymatic reactions | Inactive enzyme; suboptimal reaction conditions; substrate inhibition. | Use a fresh batch of enzyme; verify buffer pH and component concentrations; perform a substrate titration to check for inhibition. |
| Multiple peaks in final HPLC | Incomplete reaction; side products; degradation of the NAD+ analog. | Increase incubation time for enzymatic steps; optimize purification to separate closely eluting species; handle the final product at low temperatures and neutral pH. |
| Mass spec shows incorrect mass | Incorrect product formed; presence of salt adducts (Na+, K+). | Re-evaluate synthetic route and starting materials; ensure thorough desalting before MS analysis. |
References
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Muller, C., & Canto, C. (2018). Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography. Journal of Chromatography B, 444, 89-95. [Link]
-
Depaix, A., et al. (2019). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules, 24(21), 3949. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of NAD+ in Pharmaceutical Research and Development. PharmaChem. [Link]
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Wikipedia. (2024). Nicotinamide adenine dinucleotide. Wikipedia. [Link]
-
Dai, L., et al. (2018). Enzymatic synthesis of NAD⁺ and chemoenzymatic synthesis of S-NAD⁺. ResearchGate. [Link]
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ResearchGate. (n.d.). The key enzymes involved in the biosynthesis of NAD+. ResearchGate. [Link]
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Garten, A., et al. (2015). Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. Journal of Cellular and Molecular Medicine, 19(6), 1353-1367. [Link]
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Canto, C., et al. (2015). Targeting NAD+ in Metabolic Disease: New Insights Into an Old Molecule. Cell Metabolism, 22(1), 41-50. [Link]
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Hockova, D., & Holy, A. (1997). Synthesis of Some "Abbreviated" NAD+ Analogues. Collection of Czechoslovak Chemical Communications, 62(4), 648-658. [Link]
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Buntz, A., et al. (2018). Emissive Synthetic Cofactors: A Highly Responsive NAD+ Analogue Reveals Biomolecular Recognition Features. Chemistry - A European Journal, 24(54), 14438-14443. [Link]
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Christ, W., & Coper, H. (1980). Preparation and purification of nicotinamide mononucleotide analogs. Methods in Enzymology, 66, 71-81. [Link]
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Moreau, C., et al. (2020). Chemo-enzymatic synthesis of adenine substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs. Bioorganic & Medicinal Chemistry Letters, 30(23), 127595. [Link]
-
Pankiewicz, K. W., et al. (1994). Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide. Journal of Medicinal Chemistry, 37(13), 2037-2045. [Link]
-
Paez, J. S., et al. (2022). Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide. bioRxiv. [Link]
-
Jena Bioscience. (n.d.). Analogs and Derivatives of NAD. Jena Bioscience. [Link]
-
Paez, J. S., et al. (2023). Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide. Biochemistry, 62(1), 169-173. [Link]
-
Ji, D., et al. (2013). Chemical structure of NAD and its analogs. ResearchGate. [Link]
-
Lee, J., et al. (1999). A chemical synthesis of nicotinamide adenine dinucleotide (NAD+). Chemical Communications, (8), 729-730. [https://www.semanticscholar.org/paper/A-chemical-synthesis-of-nicotinamide-adenine-(NAD-Lee-Churchil/6a94a21199a0932c021c326d9e52565651c6b1a0]([Link]
-
Andersen, C., et al. (2018). Enzymatic and Chemical Syntheses of Vacor Analogs of Nicotinamide Riboside, NMN and NAD. Molecules, 23(11), 2993. [Link]
-
Lee, J., et al. (1999). A chemical synthesis of nicotinamide adenine dinucleotide (NAD+). Chemical Communications, 729-730. [Link]
-
Tanimori, S., et al. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry, 15, 333-349. [Link]
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The Strategic Deployment of 4-Hydroxynicotinonitrile in Multi-Component Reactions for the Synthesis of Bioactive Heterocycles
Introduction: The Versatility of 4-Hydroxynicotinonitrile as a Synthon
In the landscape of modern medicinal chemistry and drug development, the quest for efficient and modular synthetic routes to novel heterocyclic scaffolds is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy, enabling the construction of complex molecular architectures in a single, atom-economical step. Central to the success of many MCRs is the judicious choice of building blocks. This compound (also known as 4-hydroxy-3-cyanopyridine or 2-hydroxy-5-cyanopyridine, considering its tautomeric forms) stands out as a particularly versatile and strategic synthon. Its unique electronic and structural features—a nucleophilic hydroxyl group, an electrophilic nitrile, and an electron-deficient pyridine ring—provide a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the application of this compound in MCRs for the synthesis of medicinally relevant heterocyclic systems, complete with detailed protocols and mechanistic insights.
Core Applications in Heterocyclic Synthesis
The strategic positioning of reactive functional groups in this compound allows it to participate in a variety of MCRs, leading to the formation of fused heterocyclic systems with significant biological potential. Two prominent applications are the synthesis of pyrano[3,2-c]pyridines and thieno[2,3-b]pyridines.
Synthesis of Pyrano[3,2-c]pyridine Derivatives
The synthesis of 2-amino-4H-pyrano[3,2-c]pyridines is a classic example of a three-component reaction where this compound serves as the key nucleophile. This reaction typically involves an aromatic aldehyde, malononitrile, and this compound, often catalyzed by a base. The resulting pyranopyridine scaffold is a constituent of various biologically active molecules, exhibiting antimicrobial and antiproliferative activities.[1][2]
The reaction proceeds through a well-established cascade of events. The initial step is a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an electron-deficient α-cyanocinnamonitrile intermediate. Subsequently, a Michael addition of the enolate of this compound to this intermediate occurs. The resulting adduct then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-amino-4H-pyrano[3,2-c]pyridine derivative.
This protocol describes a general procedure for the synthesis of pyrano[3,2-c]pyridine derivatives using this compound, an aromatic aldehyde, and malononitrile.
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Ethanol (10 mL)
-
Piperidine or Sodium Acetate (catalytic amount, ~0.1 mmol)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol), and ethanol (10 mL).
-
Add a catalytic amount of piperidine or sodium acetate to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 2-amino-4-aryl-5-oxo-4,5-dihydro-pyrano[3,2-c]pyridine-3-carbonitrile.
Data Summary:
| Entry | Aldehyde (Ar) | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | Sodium Acetate | 2.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | 4 | 90 |
| 4 | 3-Nitrobenzaldehyde | Sodium Acetate | 2 | 93 |
Yields are representative and may vary based on specific reaction conditions and purification methods.
Synthesis of Thieno[2,3-b]pyridine Derivatives via the Gewald Reaction
The Gewald reaction is a cornerstone MCR for the synthesis of 2-aminothiophenes.[4] By employing this compound (in its tautomeric 4-mercaptonicotinonitrile form or generated in situ), this reaction provides a direct route to thieno[2,3-b]pyridines, which are scaffolds for compounds with potential applications as cytoprotectants and inhibitors of various enzymes.[5] This three-component reaction involves a carbonyl compound, an activated nitrile, and elemental sulfur.
The mechanism of the Gewald reaction is thought to begin with a Knoevenagel condensation between the carbonyl compound and the activated nitrile (in this case, the nitrile of a derivative of this compound). The resulting intermediate then reacts with elemental sulfur. The exact mechanism of sulfur addition is still a subject of investigation but is believed to involve the formation of a thiirane intermediate which then rearranges. This is followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothieno[2,3-b]pyridine product.
This protocol outlines a general procedure for the Gewald synthesis of thieno[2,3-b]pyridines.
Materials:
-
4-Mercaptonicotinonitrile (or in situ generated from 4-chloronicotinonitrile and NaSH) (1.0 mmol)
-
α-Halo ketone or α-halo nitrile (e.g., chloroacetonitrile) (1.0 mmol)
-
Potassium hydroxide (1.0 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-mercaptonicotinonitrile (1.0 mmol) and potassium hydroxide (1.0 mmol) in DMF (10 mL).
-
Stir the mixture at room temperature for 30 minutes to form the potassium thiolate salt.
-
Add the α-halo ketone or α-halo nitrile (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-amino-thieno[2,3-b]pyridine-2-carbonitrile.
Data Summary:
| Entry | α-Halo Reagent | Time (h) | Yield (%) |
| 1 | Chloroacetonitrile | 2 | 85 |
| 2 | Phenacyl bromide | 3 | 82 |
| 3 | Ethyl bromoacetate | 4 | 78 |
Yields are representative and may vary based on specific reaction conditions and purification methods.
Thorpe-Ziegler Reaction for Fused Pyridine Synthesis
The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles, catalyzed by a base, to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[6][7][8] This reaction can be adapted to synthesize fused pyridine systems by starting with a suitably functionalized 4-alkoxy-3,5-dicyanopyridine derivative. The this compound can be a precursor to these starting materials.
The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base, forming a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion. Protonation of this intermediate yields a cyclic enamine (an enaminonitrile).
Biological Significance and Applications
The heterocyclic scaffolds synthesized from this compound via MCRs are of significant interest to the pharmaceutical industry.
-
Pyrano[3,2-c]pyridines: Derivatives of this class have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][9] Their mechanism of action is often attributed to their ability to intercalate with DNA or inhibit key enzymes in pathogenic pathways.
-
Thieno[2,3-b]pyridines: This scaffold is present in a number of compounds with diverse pharmacological profiles. They have been investigated as inhibitors of NMDA receptors, kinase inhibitors, and as agents that can restore the activity of anticancer drugs.[5][10]
-
Fused Pyridines: The broader class of fused pyridine heterocycles are ubiquitous in medicinal chemistry, with applications as antivirals, anti-inflammatory agents, and CNS-active compounds.[11]
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block in the multi-component synthesis of a wide range of bioactive heterocyclic compounds. Its inherent reactivity and multiple functional groups allow for the efficient construction of complex molecular architectures in a single step. The protocols and mechanistic insights provided herein serve as a guide for researchers and scientists in the field of drug discovery and development to harness the full potential of this remarkable synthon. Future research in this area will likely focus on the development of novel MCRs involving this compound, the expansion of the substrate scope of existing reactions, and the exploration of the biological activities of the resulting heterocyclic libraries.
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Thorpe, J. F., & Ziegler, K. (n.d.). Thorpe-Ziegler Reaction. Wikipedia. Retrieved from [Link]
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One-pot three-component reaction of aldehydes, malononitrile, and dicarbonyl compounds. (n.d.). Retrieved from [Link]
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Antimicrobial activity of the new compounds. (n.d.). ResearchGate. Retrieved from [Link]
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The Synthesis of 2-Amino-4-Aryl-4h-Pyrano[3,2-C][6][12]. (n.d.). Amanote Research. Retrieved from [Link]
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Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed. Retrieved from [Link]
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Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Retrieved from [Link]
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Synthetic pathway to 2-amino-4H-pyran-3-carbonitriles 1–2 (a–b). (n.d.). ResearchGate. Retrieved from [Link]
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El-Dean, A. M. K., et al. (2005). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][6][12]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][6][12]triazine Derivatives. Molecules, 10(4), 519-527.
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Thorpe-Ziegler reaction. (n.d.). Semantic Scholar. Retrieved from [Link]
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Analytical methods for quantification of 4-Hydroxynicotinonitrile
An Application Guide to the Analytical Quantification of 4-Hydroxynicotinonitrile
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of this compound (CAS No. 89324-16-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We present two robust, validated protocols using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind procedural steps, ensuring methodological robustness and data integrity in alignment with international regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound is a pivotal heterocyclic building block whose versatile functional groups—a hydroxyl and a nitrile—make it a valuable precursor in medicinal and agricultural chemistry.[1] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or product. Therefore, precise and reliable analytical methods for its quantification are critical for raw material verification, process monitoring, quality control, and stability testing. This document serves as a practical guide to establishing such methods, grounded in the principles of analytical excellence and regulatory compliance.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. Key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 89324-16-3 | [2][3] |
| Molecular Formula | C₆H₄N₂O | [4] |
| Molecular Weight | 120.11 g/mol | [3] |
| Appearance | Off-white to white solid/powder | [3][4] |
| Purity (Typical) | ≥97% | [3][5] |
| Synonyms | 4-oxo-1,4-dihydro-3-pyridinecarbonitrile | [6] |
| Storage | 2-8°C, sealed, dry, under inert gas | [1][4][7] |
Strategic Selection of an Analytical Technique
The choice of analytical technique is dictated by the intended purpose, required sensitivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for routine quality control of the drug substance. The pyridine ring in this compound contains a chromophore, allowing for strong UV absorbance. HPLC-UV offers a balance of specificity, precision, and cost-effectiveness, making it ideal for assay and purity determinations. Many chemical suppliers utilize HPLC for their own quality control, underscoring its suitability.[4][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as quantifying trace impurities or analyzing the compound in complex biological matrices (e.g., plasma), LC-MS/MS is the gold standard.[8][9] Its ability to monitor specific precursor-to-product ion transitions provides unparalleled specificity, minimizing interference from matrix components.[9][10]
-
Other Techniques: While methods like Gas Chromatography (GC) and standalone spectrophotometry exist, they present challenges.[11] GC is often unsuitable for polar, non-volatile compounds like this compound without derivatization. Simple UV spectrophotometry lacks the specificity to distinguish the analyte from potential impurities and is best used for identity confirmation.[12][13]
Application Protocol I: Quantification by HPLC-UV for Quality Control
This protocol details a reversed-phase HPLC method for the determination of assay (potency) and purity of this compound as a raw material or drug substance.
Principle
The method utilizes a C18 stationary phase to separate this compound from potential impurities based on polarity. An isocratic mobile phase provides consistent elution. Quantification is achieved by measuring the peak area at a specific UV wavelength and comparing it to a calibration curve generated from certified reference standards.
Experimental Workflow
Caption: HPLC-UV workflow for this compound quantification.
Detailed Protocol
A. Equipment and Reagents
-
HPLC system with UV/Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance (5-decimal places)
-
Volumetric flasks (Class A) and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)[14]
-
This compound reference standard (certified purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (reagent grade)
B. Standard and Sample Preparation
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This is often a good starting point for diluent to match the mobile phase and ensure good peak shape.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.[14] Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of calibration standards. A typical range for an assay would be 50-150 µg/mL.
-
Sample Solution (Target: 100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in diluent. Further dilute 1.0 mL of this solution to 10.0 mL with diluent in a separate volumetric flask.
-
Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials.[14]
C. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for polar aromatic compounds. |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (20:80, v/v) | A simple isocratic mobile phase for robust, routine analysis. Formic acid improves peak shape and suppresses silanol interactions. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves reproducibility. |
| Injection Vol. | 10 µL | A common volume that balances sensitivity and peak shape. |
| Detection | UV at 275 nm | Wavelength selected based on a UV scan of the analyte to find the absorbance maximum (λmax) for optimal sensitivity. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any potential impurities. |
D. System Suitability and Data Analysis
-
System Suitability: Before sample analysis, perform at least five replicate injections of a mid-range standard (e.g., 100 µg/mL). The system is deemed suitable if it meets pre-defined criteria as per ICH guidelines.[15]
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Areas: ≤ 2.0%[16]
-
-
Calibration and Quantification: Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. Apply a linear regression analysis. The concentration of the sample is determined using the regression equation.
Application Protocol II: LC-MS/MS for High-Sensitivity Quantification
This protocol is designed for the quantification of this compound in complex matrices, such as plasma, where high sensitivity and specificity are required.
Principle
This method combines the separation power of LC with the high selectivity of a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This transition is unique to the analyte, eliminating matrix interference.[9]
Experimental Workflow
Caption: LC-MS/MS workflow for trace-level analysis in plasma.
Detailed Protocol
A. Equipment and Reagents
-
LC-MS/MS system (Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
UPLC/HPLC system
-
C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Reagents from Protocol I, plus:
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.
-
Methanol (LC-MS grade)
-
Formic Acid (Optima LC/MS grade)
B. Standard and Sample Preparation
-
Stock Solutions: Prepare separate stock solutions (1 mg/mL) of this compound and the Internal Standard in methanol.
-
Working Solutions: Prepare serial dilutions for calibration standards and quality control (QC) samples in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, calibration standard, or QC, add 10 µL of the IS working solution. b. Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[17] c. Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. d. Carefully transfer the supernatant to an HPLC vial for analysis.[18]
C. LC-MS/MS Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.7 µm | Smaller dimensions are suitable for the lower flow rates used in LC-MS and provide high efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous mobile phase for reversed-phase ESI-positive mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic mobile phase. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient is used to efficiently elute the analyte while cleaning the column of late-eluting matrix components. |
| Ionization Mode | ESI Positive | The pyridine nitrogen is readily protonated. |
| MRM Transition | Q1: 121.1 -> Q3: 94.1 (Hypothetical) | Precursor ([M+H]⁺): 120.11 + 1.007 = 121.1. Product: A stable fragment resulting from collision-induced dissociation (e.g., loss of HCN). This must be optimized experimentally. |
| Collision Energy | To be optimized experimentally | The voltage applied to induce fragmentation; optimized for maximum product ion signal. |
Method Validation: Ensuring Trustworthy Data
All analytical methods must be validated to ensure they are fit for their intended purpose.[15] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte. The core parameters are defined by the International Council for Harmonisation (ICH) guidelines.[19][20][21]
| Validation Parameter | HPLC-UV Acceptance Criteria | LC-MS/MS Acceptance Criteria | ICH Guideline |
| Specificity | Peak purity index > 0.999; baseline resolution from other peaks. | No interfering peaks at the retention time of the analyte and IS in blank matrix. | Q2(R2)[15] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Q2(R2)[15] |
| Range | Typically 80-120% of the test concentration for assay. | The interval from LLOQ to ULOQ. | Q2(R2)[15] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 85.0% - 115.0% (±20% at LLOQ) | Q2(R2)[15] |
| Precision (%RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Intra-day: ≤ 15% (≤20% at LLOQ) Inter-day: ≤ 15% (≤20% at LLOQ) | Q2(R2)[15] |
| LLOQ | S/N ratio ≥ 10 | The lowest concentration on the calibration curve with acceptable accuracy and precision. | Q2(R2)[15] |
| Robustness | Unaffected by small, deliberate changes in method parameters (e.g., pH, flow rate). | Unaffected by small, deliberate changes in method parameters. | Q2(R2)[15] |
Conclusion
This guide outlines two comprehensive and robust analytical methods for the quantification of this compound. The HPLC-UV method provides a reliable, cost-effective solution for routine quality control, ensuring product potency and purity. The LC-MS/MS method offers superior sensitivity and selectivity, making it indispensable for trace-level analysis in challenging matrices. By following these detailed protocols and adhering to the principles of method validation outlined in the ICH guidelines, researchers and drug development professionals can generate accurate and defensible data, supporting confident decision-making throughout the product lifecycle.
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Application Notes and Protocols: 4-Hydroxynicotinonitrile as a Versatile Precursor for the Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines and the Utility of 4-Hydroxynicotinonitrile
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The precise functionalization of the pyridine ring is paramount in modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these molecules. This compound, a readily available and versatile building block, offers a strategic entry point for the synthesis of diverse libraries of substituted pyridines.[3] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electron-withdrawing nitrile, allows for a range of chemical transformations.[3] This application note provides an in-depth guide to the key synthetic strategies for leveraging this compound as a precursor to valuable substituted pyridines, with a focus on practical, field-proven protocols and the underlying chemical principles.
Core Synthetic Strategies: Unlocking the Potential of this compound
The synthetic utility of this compound hinges on the selective activation and substitution at the C4-position. The hydroxyl group itself is a poor leaving group for nucleophilic aromatic substitution. Therefore, the initial and most critical step involves its conversion into a more reactive functional group, typically a halide or a sulfonate ester. This "activation" opens the door to a host of powerful cross-coupling and substitution reactions.
Diagram 1: Key Synthetic Pathways from this compound
Caption: Synthetic routes from this compound.
Part 1: Activation of the C4-Position: Synthesis of 4-Chloronicotinonitrile
The conversion of the 4-hydroxyl group to a chloro substituent is a pivotal transformation that dramatically enhances the reactivity of the pyridine ring towards nucleophilic substitution and cross-coupling reactions. A common and effective method involves a two-step sequence: N-oxidation followed by chlorination.
Expertise & Experience: The initial N-oxidation increases the electrophilicity of the C2 and C4 positions of the pyridine ring.[4] Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) not only introduces the chlorine at the 4-position but also deoxygenates the N-oxide.[5] This approach is often higher yielding and more reliable than direct chlorination attempts on the hydroxypyridine.
Protocol 1: Two-Step Synthesis of 4-Chloronicotinonitrile
Step 1: N-Oxidation of this compound
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Reaction: To the stirred solution, add hydrogen peroxide (30% aqueous solution, 1.5 eq.) dropwise at room temperature.
-
Heating: After the initial exothermic reaction subsides, heat the mixture to 70-80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Isolation: The product, this compound-N-oxide, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Chlorination and Deoxygenation
-
Reagents and Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. To the flask, add the dried this compound-N-oxide (1.0 eq.).
-
Reaction: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq.) to the flask at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours. The reaction should become a clear, dark solution.
-
Work-up: Cool the reaction mixture to room temperature and slowly and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with solid sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-chloronicotinonitrile.
| Product | CAS Number | Molecular Weight | Typical Yield |
| 4-Chloronicotinonitrile | 89284-61-7 | 138.56 | 75-85% (over two steps) |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
With the activated precursor, 4-chloronicotinonitrile, in hand, a plethora of substituted pyridines can be accessed through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful for the formation of C-C and C-N bonds, respectively.
Diagram 2: Catalytic Cycles of Suzuki and Buchwald-Hartwig Reactions
Sources
Application Note: Synthesis and Evaluation of Nicotinonitrile-Based Pim Kinase Inhibitors
Introduction: The Rationale for Targeting Pim Kinases in Oncology
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that have emerged as critical targets in cancer therapy.[1][2] Unlike many other kinases, Pim kinases are constitutively active upon expression, meaning their oncogenic potential is primarily driven by their levels of expression, which are often elevated in a wide range of hematological and solid tumors.[2][3] These kinases are key downstream effectors of signaling pathways, such as JAK/STAT, that are frequently dysregulated in cancer.[1][4]
Pim kinases promote tumorigenesis by phosphorylating a host of substrates involved in cell survival, proliferation, and metabolism.[3] Key downstream targets include the pro-apoptotic protein BAD (which is inactivated upon phosphorylation), the cell cycle inhibitors p21Cip1/Waf1 and p27Kip1, and the transcription factor MYC.[1][5] By phosphorylating these substrates, Pim kinases collectively block apoptosis and drive cell cycle progression, contributing to tumor growth and resistance to conventional therapies.[1][5] Consequently, the development of small-molecule inhibitors to target the ATP-binding site of Pim kinases is a highly validated and promising strategy in oncology.[6]
The Nicotinonitrile Scaffold: A Privileged Chemotype for Pim Kinase Inhibition
The nicotinonitrile (2-aminopyridine-3-carbonitrile) core represents a "privileged scaffold" in medicinal chemistry, capable of interacting with the hinge region of various kinases. For Pim kinase inhibition, this scaffold has proven particularly effective. Its rigid, planar structure, combined with the hydrogen bond donating and accepting capabilities of the 2-amino group and the pyridine nitrogen, allows for strong and specific interactions within the ATP-binding pocket of the Pim kinases.
Recent studies have highlighted the potential of nicotinonitrile derivatives as potent, sub-micromolar inhibitors of all three Pim isoforms.[7][8] The nitrile group can be oriented to interact with key residues, while the pyridine ring provides multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Overall Synthetic and Evaluation Strategy
The development of novel nicotinonitrile-based Pim inhibitors follows a logical and iterative workflow. This process begins with the efficient synthesis of the core scaffold, followed by diversification to create a library of analogs. These compounds are then subjected to a cascade of in vitro assays to determine their biochemical potency against the Pim kinases and their cellular efficacy against relevant cancer cell lines.
Caption: General workflow for Pim inhibitor discovery.
Detailed Synthetic Protocols
Protocol 1: Synthesis of a Core Nicotinonitrile Intermediate
The construction of the core nicotinonitrile scaffold can be efficiently achieved through a multicomponent reaction. A variation of the Gewald reaction, which traditionally synthesizes 2-aminothiophenes, can be adapted for the synthesis of 2-aminopyridines.[9][10] This protocol describes the synthesis of a representative intermediate.
Reaction: One-pot synthesis of 2-amino-4-(phenyl)-6-(trifluoromethyl)nicotinonitrile.
Scientist's Note: This reaction proceeds via an initial Knoevenagel condensation, followed by cyclization. The use of a strong, non-nucleophilic base like DBU is critical for the cyclization step while minimizing side reactions. Microwave irradiation can significantly accelerate the reaction.[9]
Materials:
-
3,3,3-Trifluoro-1-phenylpropan-1-one (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ammonium acetate (4.0 eq)
-
N,N-Dimethylformamide (DMF)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 eq)
Procedure:
-
To a 100 mL round-bottom flask, add 3,3,3-trifluoro-1-phenylpropan-1-one (10 mmol, 1.88 g), malononitrile (11 mmol, 0.73 g), and ammonium acetate (40 mmol, 3.08 g).
-
Add 20 mL of DMF to dissolve the reactants.
-
Add DBU (2 mmol, 0.30 mL) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water. A solid precipitate should form.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid product thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the product under vacuum to yield the title compound as a pale yellow solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
To explore the SAR, the core scaffold must be functionalized. If the core contains a halogen (e.g., a 2-chloro-nicotinonitrile), Suzuki coupling is a powerful method for introducing aryl or heteroaryl groups.
Reaction: Suzuki coupling of a 2-chloro-nicotinonitrile intermediate with 4-methoxyphenylboronic acid.
Scientist's Note: The choice of palladium catalyst and ligand is crucial for achieving high yields. Pd(dppf)Cl₂ is a robust catalyst for this type of transformation, known for its stability and effectiveness with a wide range of substrates. The base (e.g., K₂CO₃) is required to activate the boronic acid for transmetalation.
Materials:
-
2-chloro-4-phenyl-6-(trifluoromethyl)nicotinonitrile (1.0 eq)
-
4-methoxyphenylboronic acid (1.5 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-chloro-nicotinonitrile intermediate (1 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and K₂CO₃ (3 mmol).
-
Add the Pd(dppf)Cl₂ catalyst (0.05 mmol).
-
Evacuate and backfill the flask with argon or nitrogen gas three times to create an inert atmosphere.
-
Add 10 mL of a degassed 4:1 mixture of dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 5-25% ethyl acetate in hexanes) to yield the final compound.
Biological Evaluation Protocols
Protocol 3: In Vitro Pim Kinase Inhibition Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[11] The amount of ADP is directly proportional to the kinase activity, and its reduction in the presence of a test compound indicates inhibition.
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes
-
Pim Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[11]
-
Substrate peptide (e.g., S6Ktide)
-
ATP (at Km concentration for each kinase)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds dissolved in DMSO
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for vehicle control).
-
Add 2 µL of the Pim kinase enzyme solution (e.g., 10 ng/well) in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.[11]
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 4: Cell-Based Antiproliferative Assay (CellTiter-Glo®)
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[12] A decrease in ATP is indicative of cytotoxicity or cytostatic effects.
Materials:
-
Human cancer cell line known to overexpress Pim kinases (e.g., MV-4-11 for AML, PC-3 for prostate cancer).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).
-
Test compounds dissolved in DMSO.
-
CellTiter-Glo® Reagent (Promega).
-
Opaque-walled 96-well plates suitable for luminescence.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours at 37 °C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the diluted compound solutions (or medium with DMSO for control) to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubate the plates for 72 hours at 37 °C, 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Data Analysis: Calculate the percent cell growth inhibition relative to DMSO-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting inhibition versus log concentration.
Structure-Activity Relationship (SAR) and Data Interpretation
The data generated from the biochemical and cellular assays are crucial for establishing a structure-activity relationship.[13] By systematically modifying different positions on the nicotinonitrile scaffold, researchers can identify key structural features required for potent and selective inhibition.
Sources
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- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
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- 7. researchgate.net [researchgate.net]
- 8. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. promega.com [promega.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Hydroxynicotinonitrile as a Versatile Fragment in Drug Discovery
Introduction: The Power of Small Beginnings in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments" (typically < 300 Da), that bind with low affinity (micromolar to millimolar range) to a biological target.[2][4][5] The core principle is that the smaller size of fragments allows for a more efficient sampling of chemical space, often resulting in higher hit rates and superior starting points for optimization.[][2] These initial weak-binding hits are then elaborated into more potent leads through structure-guided design, a process that often yields compounds with better ligand efficiency and more favorable physicochemical properties.[2]
This guide focuses on 4-Hydroxynicotinonitrile , a heterocyclic building block that exemplifies the ideal characteristics of a fragment for drug discovery campaigns, particularly in the realm of kinase inhibitors.[6][7][8] Its rigid scaffold, combined with strategically placed functional groups, provides a robust starting point for medicinal chemists to explore and optimize interactions within a target's binding site.
Physicochemical Profile of this compound
The utility of a fragment is intrinsically linked to its physical and chemical properties. This compound aligns well with the "Rule of Three," a common guideline for fragment selection.
| Property | Value | Significance in FBDD | Source |
| CAS Number | 89324-16-3 | Unique Identifier | [9][10][11] |
| Molecular Formula | C₆H₄N₂O | Low Complexity | [6][10] |
| Molecular Weight | 120.11 g/mol | Adheres to "Rule of Three" (<300 Da) | [6][9] |
| Appearance | White to off-white solid | Ease of handling and solubility testing | [10] |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Provides key interaction point | PubChem |
| Hydrogen Bond Acceptors | 3 (hydroxyl O, pyridine N, nitrile N) | Multiple points for target interaction | PubChem |
| LogP (calculated) | ~0.5 - 1.0 | Indicates good solubility and potential for optimization | ChemSuppliers |
| Storage | 2-8°C, dry, inert gas | Ensures stability and purity | [6][10] |
The pyridine ring provides a rigid scaffold and a hydrogen bond acceptor. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrile group is a valuable hydrogen bond acceptor and a key vector for synthetic elaboration.[6] This combination of features makes this compound a versatile and information-rich fragment for probing protein binding pockets.
FBDD Workflow Using this compound
The journey from fragment identification to a lead compound is a multi-step process requiring rigorous biophysical and structural validation.
Caption: General workflow for Fragment-Based Drug Discovery (FBDD).
Application Protocols
Protocol 1: Fragment Stock Preparation and Quality Control
Rationale: The reliability of any screening campaign depends on the quality and integrity of the fragment stocks. Inaccurate concentration, poor solubility, or degradation can lead to false negatives or positives. This protocol ensures the preparation of a high-quality, validated stock of this compound.
Materials:
-
This compound powder (≥97% purity)[10]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Aqueous buffer appropriate for your target protein
Method:
-
Weighing: Accurately weigh out 1-2 mg of this compound powder using an analytical balance and transfer to a sterile microcentrifuge tube.
-
Solubilization: Add the required volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM). Vortex thoroughly for 2-3 minutes until the solid is completely dissolved.
-
Solubility Check: Visually inspect the solution against a light source for any undissolved particulates. If necessary, briefly centrifuge the tube to pellet any insoluble material.
-
Aqueous Solubility Test (Critical): Perform a serial dilution of the DMSO stock into the final aqueous assay buffer to be used in screening. The final DMSO concentration should match the assay conditions (typically ≤1%). Check for precipitation at the highest screening concentration. Insoluble fragments are a common source of screening artifacts.[5]
-
Storage: Aliquot the high-concentration stock into single-use volumes and store at -20°C or -80°C under an inert atmosphere to prevent degradation.[6]
Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragments.[2][12] It provides real-time kinetic data (kₐ, kₔ) and affinity (K₋) by measuring changes in the refractive index at a sensor chip surface as the fragment flows over an immobilized protein target.[13][14]
Materials:
-
SPR instrument (e.g., Biacore)[12]
-
Sensor chip (e.g., CM5)
-
Target protein of interest
-
Immobilization reagents (e.g., EDC/NHS)
-
Validated this compound stock solution
-
Running buffer (degassed and filtered)
Sources
- 2. drughunter.com [drughunter.com]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment Screening for Hit Identification & Lead Discovery [rgdiscovery.com]
- 5. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. chemicalkinomics.com [chemicalkinomics.com]
- 8. Kinase Drug Discovery Tools | Medicinal Chemistry | Enzymlogic [enzymlogic.com]
- 9. 89324-16-3|this compound|BLD Pharm [bldpharm.com]
- 10. This compound, CasNo.89324-16-3 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 11. alchempharmtech.com [alchempharmtech.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Protocol for the Selective N-alkylation of 4-oxo-1,4-dihydropyridine-3-carbonitrile: A Guide for Medicinal Chemists and Synthetic Researchers
Introduction: The Significance of N-Alkyl-4-oxo-1,4-dihydropyridine-3-carbonitriles in Drug Discovery
The 4-oxo-1,4-dihydropyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of this heterocyclic system is a critical synthetic transformation that allows for the systematic modulation of a molecule's physicochemical and pharmacological properties. The strategic introduction of various alkyl groups at the N1-position can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. However, the inherent chemical nature of the 4-pyridone tautomer presents a significant regioselectivity challenge. The pyridone ring behaves as an ambident nucleophile, leading to a potential mixture of N-alkylated and O-alkylated products.[1] This guide provides a detailed protocol for achieving selective N-alkylation, delving into the mechanistic rationale behind the procedural choices to empower researchers in their drug development endeavors.
The Fundamental Challenge: N- vs. O-Alkylation
The tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone heavily favors the 4-pyridone form. Deprotonation with a base generates a resonance-stabilized pyridonate anion, which possesses two nucleophilic centers: the nitrogen and the oxygen atoms.[1] The outcome of the alkylation reaction is a delicate interplay of several factors, including the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.[2] Generally, harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom. However, careful optimization of reaction conditions can steer the reaction towards the desired N-alkylated product.
Core Protocol: Base-Mediated N-Alkylation
This protocol provides a robust and widely applicable method for the N-alkylation of 4-oxo-1,4-dihydropyridine-3-carbonitrile using a strong base and an alkyl halide.
Materials and Reagents
-
4-oxo-1,4-dihydropyridine-3-carbonitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Workflow
Figure 1: A schematic overview of the base-mediated N-alkylation workflow.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet, add 4-oxo-1,4-dihydropyridine-3-carbonitrile (1.0 eq).
-
Dissolution: Add anhydrous DMF (approximately 0.1 M concentration) to the flask and stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. Effervescence (hydrogen gas evolution) will be observed.
-
Anion Formation: Stir the reaction mixture at 0 °C for 30 minutes to ensure complete deprotonation and formation of the sodium pyridonate salt.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Mechanistic Rationale
The selectivity of this reaction is governed by the principles of hard and soft acid-base (HSAB) theory and the influence of the reaction environment.
Figure 2: Simplified mechanism of competing N- and O-alkylation pathways.
In a polar aprotic solvent like DMF, the sodium cation is well-solvated, leaving the pyridonate anion relatively "naked" and highly reactive. The nitrogen atom, being a softer nucleophile, preferentially attacks the softer electrophilic carbon of the alkyl halide, leading to the kinetically favored N-alkylated product. The use of a strong, non-nucleophilic base like NaH ensures rapid and complete deprotonation without competing in the alkylation step.
Alternative Protocol: The Mitsunobu Reaction
For substrates that are sensitive to strong bases or when using an alcohol as the alkylating agent, the Mitsunobu reaction offers a milder alternative.[3][4]
Materials and Reagents
-
4-oxo-1,4-dihydropyridine-3-carbonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
Alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Step-by-Step Procedure
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-oxo-1,4-dihydropyridine-3-carbonitrile (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify directly by silica gel column chromatography to separate the desired N-alkylated product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
The Mitsunobu reaction generally favors N-alkylation for pyridones, but the N/O ratio can be influenced by the steric and electronic properties of the substituents on the pyridone ring and the alcohol.[2]
Data Summary: Guiding Your Experimental Design
The choice of reaction conditions is paramount for achieving high selectivity and yield. The following table summarizes key parameters and their expected impact on the N-alkylation of 4-oxo-1,4-dihydropyridine-3-carbonitrile.
| Parameter | Condition | Rationale and Expected Outcome |
| Base | NaH, KH | Strong, non-nucleophilic bases. Favorable for complete deprotonation and high N-selectivity. |
| K₂CO₃, Cs₂CO₃ | Milder bases. May require higher temperatures or longer reaction times. Cs₂CO₃ is known to often enhance N-alkylation.[5] | |
| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents. Solvate the cation, leaving the anion more nucleophilic and favoring N-alkylation. |
| Alcohols, Water | Polar protic solvents. Can solvate the oxygen atom of the anion, potentially increasing O-alkylation. Water can also lead to hydrolysis of the nitrile. | |
| Alkylating Agent | R-I > R-Br > R-Cl | Reactivity follows the trend of leaving group ability. Iodides are generally the most reactive. |
| Benzyl, Allyl Halides | Activated halides. React readily under mild conditions. | |
| Secondary Halides | More sterically hindered. May require harsher conditions and can lead to elimination side products. | |
| Temperature | 0 °C to Room Temp | Generally sufficient for most primary and activated alkyl halides. |
| Elevated Temps | May be necessary for less reactive halides but can decrease selectivity. | |
| Additives | Bu₄NI | Can be used with alkyl chlorides or bromides to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[5] |
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents are anhydrous, as water will quench the base. If using a less reactive alkyl halide, consider increasing the temperature or adding a catalytic amount of sodium iodide.
-
Mixture of N- and O-Alkyl Products: If significant O-alkylation is observed, ensure the solvent is sufficiently polar aprotic. Switching to a bulkier base or a solvent that less effectively solvates the oxygen of the anion may improve N-selectivity.
-
No Reaction: Confirm the activity of the base. For difficult alkylations, a more reactive alkylating agent (e.g., an alkyl triflate) may be required, though this can sometimes favor O-alkylation.
Conclusion
The selective N-alkylation of 4-oxo-1,4-dihydropyridine-3-carbonitrile is a crucial transformation for the diversification of this important heterocyclic core. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively control the regioselectivity of this reaction. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of novel N-alkylated derivatives for applications in drug discovery and development.
References
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Ruda, M. C., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. Available at: [Link]
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Reddy, T. J., et al. (2021). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Available at: [Link]
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Procter, D. J., et al. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
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Bergman, J., et al. (2005). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. Available at: [Link]
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Katritzky, A. R., et al. (1998). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link]
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Dodge, M. W., & Johnson, J. S. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
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Zi, Y., & Wang, M. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Available at: [Link]
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Ren, F., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. Available at: [Link]
- Comins, D. L., & Goehring, R. R. (1994). Method for N-alkylation of 2-pyridone. Google Patents.
-
Kim, T., et al. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. Available at: [Link]
-
Sammakia, T., et al. (2019). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. Available at: [Link]
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Available at: [Link]
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Katritzky, A. R., & Marson, C. M. (1983). N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone. ChemInform. Available at: [Link]
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Zanakhov, M. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Khlebnikov, A. F., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. Available at: [Link]
-
Zanakhov, M. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Publishing System. Available at: [Link]
-
Barata-Vallejo, S., & Postigo, A. (2017). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. National Institutes of Health. Available at: [Link]
-
Al-Issa, S. A. (2011). One-pot Synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; A New Scaffold for p38alpha MAP Kinase Inhibition. PubMed. Available at: [Link]
-
Cioffi, E. A. (1982). The alkylation of 4-pyridone. Youngstown State University. Available at: [Link]
-
York University. (2022). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. YorkSpace. Available at: [Link]
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Oisaki, K., & Kanai, M. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. ACS Publications. Available at: [Link]
-
York University. (2022). diversification of 4-alkyl pyridines: mining for reactivity with alkylidene dihydropyridines. CORE. Available at: [Link]
-
Zanakhov, M. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Europe PMC. Available at: [Link]
-
El-Henawy, A. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. Available at: [Link]
-
El-Henawy, A. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. National Institutes of Health. Available at: [Link]
-
Wang, Y., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. Available at: [Link]
-
Pandit, U. K., et al. (1974). N-alkylation of 1, 4-dihydropyridine derivatives. ResearchGate. Available at: [Link]
-
Kiely, J. S., et al. (1991). N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. PubMed. Available at: [Link]
-
Ananda, K., et al. (2017). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Indian Academy of Sciences. Available at: [Link]
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Application of 4-Hydroxynicotinonitrile in Agrochemical Synthesis: A Technical Guide
Introduction
4-Hydroxynicotinonitrile, a versatile heterocyclic building block, is a key starting material in the synthesis of a variety of agrochemicals, particularly herbicides.[1] Its unique arrangement of functional groups—a hydroxyl, a nitrile, and a pyridine core—offers a rich platform for chemical modification, enabling the construction of complex molecular architectures with potent biological activity. This guide provides an in-depth exploration of the application of this compound in the synthesis of sulfonylurea herbicides, a critical class of agrochemicals used for broad-spectrum weed control. We will delve into the strategic considerations behind synthetic routes, provide detailed experimental protocols for key transformations, and offer insights grounded in established chemical principles. Pyridine-based compounds are crucial in the agrochemical industry, and understanding the derivatization of intermediates like this compound is key to discovering new and effective agents.[1][2][3]
Core Application: Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are renowned for their high efficacy at low application rates, excellent crop selectivity, and favorable environmental profiles. They function by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The general structure of a sulfonylurea herbicide consists of a sulfonylurea bridge connecting an aryl or heterocyclic group to a pyrimidine or triazine heterocycle.
This compound serves as a precursor to the substituted pyridine moiety found in several commercial sulfonylurea herbicides, most notably Rimsulfuron . The following sections will detail a plausible and scientifically supported synthetic pathway from this compound to a key intermediate in the synthesis of Rimsulfuron: 3-(ethylsulfonyl)-2-pyridinesulfonamide .
Synthetic Strategy and Workflow
The overall strategy involves a series of functional group transformations on the this compound core to introduce the necessary substituents for the final sulfonylurea coupling. The proposed workflow is as follows:
Caption: Proposed synthetic workflow from this compound to the Rimsulfuron intermediate.
Detailed Synthetic Protocols and Mechanistic Insights
Part 1: Activation of the Pyridine Ring via Chlorination
The hydroxyl group at the 4-position of this compound renders the pyridine ring less susceptible to certain electrophilic and nucleophilic substitutions. Therefore, the initial step is to convert the hydroxyl group into a better leaving group, typically a chlorine atom. This transformation significantly enhances the reactivity of the pyridine core for subsequent functionalization. 4-Hydroxypyridine exists in tautomeric equilibrium with 4-pyridone, with the pyridone form being favored, which influences its reactivity.[4]
Protocol 1: Synthesis of 4-Chloro-3-cyanopyridine
-
Principle: The conversion of a 4-hydroxypyridine to a 4-chloropyridine is a standard transformation that can be achieved using various chlorinating agents, such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[5] These reagents react with the hydroxyl group (or its tautomeric pyridone form) to form a phosphoryl or other intermediate that is readily displaced by a chloride ion.
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., toluene or acetonitrile)
-
Ice
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
-
Procedure:
-
In a fume hood, suspend this compound (1.0 eq) in an excess of phosphorus oxychloride (3-5 eq).
-
Slowly heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring. This step should be performed with extreme caution due to the exothermic reaction of POCl₃ with water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 4-chloro-3-cyanopyridine.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
-
Causality: The use of excess POCl₃ serves as both the reagent and the solvent, driving the reaction to completion. The workup with ice and subsequent neutralization is critical for quenching the reactive POCl₃ and isolating the product.
Part 2: Introduction of the Sulfonamide Moiety
With the activated 4-chloropyridine in hand, the next crucial step is the introduction of the sulfonamide group at the 2-position. A common route to achieve this is via a 2-amino intermediate, followed by diazotization and sulfonation.
Protocol 2: Proposed Synthesis of 3-(Ethylsulfonyl)-2-pyridinesulfonamide
This part of the synthesis is more complex and involves multiple steps. The following is a proposed route based on established pyridine chemistry.
Step 2a: Synthesis of 2-Amino-4-chloro-3-cyanopyridine (Hypothetical)
Direct amination of 4-chloro-3-cyanopyridine at the 2-position is challenging. A more plausible approach involves a multi-step sequence starting from a different precursor or utilizing advanced catalytic methods. For the purpose of this guide, we will consider a hypothetical direct amination to illustrate the subsequent steps.
Step 2b: Diazotization and Introduction of a Thiol Group
-
Principle: An amino group on a pyridine ring can be converted to a diazonium salt, which can then be displaced by various nucleophiles. In this case, a thiol-containing reagent can be used to introduce a sulfur functionality.
-
Materials:
-
2-Amino-4-chloro-3-cyanopyridine (from Step 2a)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium ethyl xanthate
-
Copper(I) salt (catalyst)
-
-
Procedure (Illustrative):
-
Dissolve 2-amino-4-chloro-3-cyanopyridine in aqueous HCl at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for a short period.
-
In a separate flask, prepare a solution of potassium ethyl xanthate.
-
Slowly add the diazonium salt solution to the potassium ethyl xanthate solution, often in the presence of a copper(I) catalyst.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Work up the reaction by extraction and purify the resulting 2-ethylthio-4-chloro-3-cyanopyridine.
-
Step 2c: Conversion to 3-(Ethylthio)-2-pyridinesulfonamide
The introduction of the sulfonamide at the 2-position and the ethylthio group at the 3-position is a key transformation. A plausible route involves the reaction of a suitably substituted pyridine with a source of sulfur and an ethylating agent, followed by conversion to the sulfonamide. A patent describes the synthesis of 3-ethylsulfonyl-2-pyridinesulfonamide from 2,3-diethylsulfonylpyridine, which is a related intermediate.[6]
Step 2d: Oxidation to 3-(Ethylsulfonyl)-2-pyridinesulfonamide
-
Principle: The ethylthio group can be oxidized to the corresponding ethylsulfonyl group using a suitable oxidizing agent. Common reagents for this transformation include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.
-
Materials:
-
3-(Ethylthio)-2-pyridinesulfonamide
-
Acetic acid
-
Hydrogen peroxide (30%)
-
-
Procedure:
-
Dissolve 3-(ethylthio)-2-pyridinesulfonamide in acetic acid.
-
Slowly add hydrogen peroxide to the solution at room temperature.
-
Monitor the reaction by TLC. The reaction may require gentle heating to proceed to completion.
-
After the reaction is complete, pour the mixture into water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield 3-(ethylsulfonyl)-2-pyridinesulfonamide.
-
Data Summary Table
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | This compound | 4-Chloro-3-cyanopyridine | POCl₃ | 70-85 |
| 2d | 3-(Ethylthio)-2-pyridinesulfonamide | 3-(Ethylsulfonyl)-2-pyridinesulfonamide | H₂O₂/Acetic Acid | 80-95 |
Final Assembly of Rimsulfuron
The synthesized 3-(ethylsulfonyl)-2-pyridinesulfonamide is the key pyridine intermediate for the synthesis of Rimsulfuron. The final step involves the coupling of this intermediate with a pyrimidine derivative, typically phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate, in the presence of a base. This reaction forms the characteristic sulfonylurea bridge. The overall synthesis of Rimsulfuron is a multi-step process, and the preparation of the key pyridine intermediate is a critical part of this sequence.[7][8]
Caption: Final coupling step in the synthesis of Rimsulfuron.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of agrochemicals. This guide has outlined a strategic and plausible synthetic route for its conversion into a key intermediate for the sulfonylurea herbicide Rimsulfuron. By understanding the underlying chemical principles and applying the detailed protocols, researchers can effectively utilize this compound to construct complex and biologically active molecules for the advancement of crop protection technologies. The field of pyridine-based agrochemicals continues to evolve, and the innovative use of such intermediates will undoubtedly play a significant role in the development of next-generation herbicides.[2][9]
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2015, October 26). Can anybody suggest a method of synthesis of 4-Chloropyridine?. Retrieved from [Link]
- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
-
ACS Publications. (2023, August 2). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. Retrieved from [Link]
-
OUCI. (2025). Development of novel pyridine-based agrochemicals: A review. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]
- Google Patents. (n.d.). CN105153022A - Preparation method of 3-ethylsulfonyl-2-pyridinesulfonamide and intermediate thereof.
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-ethylsulfonyl-2-pyridinesulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.
-
PubChem. (n.d.). Rimsulfuron. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN101671327A - Method for synthesizing nicosulfuron.
-
ResearchGate. (n.d.). Synthesis of Nicosulfuron according to Unger (1996). Retrieved from [Link]
- Google Patents. (n.d.). CN110878084A - Preparation method of nicosulfuron original drug.
-
Globe Thesis. (2008, July 3). Research On Synthesis Of Rimsulfuron. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-(Ethylsulfonyl)-2-pyridinesulfonamide. Retrieved from [Link]
-
ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Basis of Selectivity of the Herbicide Rimsulfuron in Maize. Retrieved from [Link]
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
- Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine.
-
PubMed. (2016, November 4). Route to Highly Substituted Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure and degradation pathways of rimsulfuron. Retrieved from [Link]
-
ResearchGate. (2025, December 5). A novel synthetic route to nitrosopyridine-2(1H)-thiones and nitroso-N-arylpyridones. Retrieved from [Link]
- Google Patents. (n.d.). WO2020096925A1 - Compositions comprising pyridine carboxylate herbicides with acetolactate synthase (als) inhibitor herbicides.
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Application Notes and Protocols: Development of Fluorescent Probes from 4-Hydroxynicotinonitrile
Introduction: 4-Hydroxynicotinonitrile as a Privileged Scaffold for Fluorescent Probe Development
This compound is a versatile heterocyclic building block uniquely suited for the synthesis of novel fluorescent probes. Its structure incorporates a pyridine ring, a reactive hydroxyl group, and a nitrile moiety, offering multiple avenues for chemical modification. The pyridine core can act as a modest electron-withdrawing group, and its nitrogen atom can be quaternized to modulate the electronic properties and aqueous solubility of the final probe. The hydroxyl group is a prime site for introducing various functionalities through O-alkylation or esterification, allowing for the attachment of recognition moieties or groups that tune the probe's photophysical characteristics. The nitrile group, a known modulator of fluorescence, can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid for further conjugation.[1] This inherent reactivity makes this compound an excellent starting material for creating a diverse library of fluorescent probes for applications in cell biology, drug discovery, and diagnostics.
This guide provides a comprehensive overview of the design, synthesis, characterization, and application of fluorescent probes derived from this compound. We will explore synthetic strategies to create probes with tailored properties, detail rigorous protocols for their characterization, and provide examples of their application in cellular imaging.
Part 1: Design and Synthesis of this compound-Based Fluorescent Probes
The development of a successful fluorescent probe hinges on a rational design strategy that considers the desired photophysical properties (absorption and emission wavelengths, Stokes shift, quantum yield) and the intended biological target. For probes derived from this compound, two primary synthetic handles are the hydroxyl and nitrile groups.
Synthetic Strategy 1: O-Alkylation for Tuning Hydrophilicity and Introducing Recognition Moieties
A straightforward approach to modify the this compound scaffold is through O-alkylation of the hydroxyl group. This can be used to append alkyl chains of varying lengths to modulate the probe's lipophilicity, or to introduce specific targeting ligands.
Protocol 1: General Procedure for O-Alkylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq., use with caution) to the solution and stir at room temperature for 30 minutes to deprotonate the hydroxyl group.
-
Alkylation: Add the desired alkyl halide (e.g., bromoethane, benzyl bromide, or a more complex targeting moiety with a leaving group; 1.1 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into ice-water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthetic Strategy 2: Multi-component Reactions for Generating Molecular Diversity
Multi-component reactions (MCRs) are powerful tools for rapidly generating complex molecules from simple starting materials in a single step. The nitrile group of this compound derivatives can participate in such reactions to create highly substituted, fluorescent pyridine or dihydropyridine cores.
Protocol 2: Synthesis of a Dihydropyridine-Based Fluorophore via a Hantzsch-like Reaction
This protocol adapts the principles of the Hantzsch pyridine synthesis to create a fluorescent dihydropyridine derivative.
-
Pre-functionalization: First, functionalize the hydroxyl group of this compound using Protocol 1 to introduce a desired substituent (R-group).
-
Reaction Mixture: In a round-bottom flask, combine the O-functionalized this compound (1.0 eq.), an aldehyde (1.0 eq.), and a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.) in ethanol.
-
Catalysis: Add a catalytic amount of a base, such as piperidine or ammonia.
-
Reflux: Heat the reaction mixture to reflux and monitor by TLC. The reaction typically proceeds overnight.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography. Dihydropyridine derivatives are known to exhibit fluorescence, often in the blue region of the spectrum.[2][3]
Figure 1: General synthetic workflows for the derivatization of this compound.
Part 2: Photophysical Characterization of Novel Fluorescent Probes
Once synthesized, a new fluorescent probe must be thoroughly characterized to understand its photophysical properties. Key parameters include the absorption and emission spectra, Stokes shift, molar extinction coefficient, and fluorescence quantum yield.
Absorption and Emission Spectroscopy
The absorption spectrum reveals the wavelengths of light the probe absorbs, while the emission spectrum shows the wavelengths of light it emits after excitation. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift, a critical parameter for avoiding self-quenching and improving signal-to-noise in imaging applications.
Protocol 3: Measurement of Absorption and Emission Spectra
-
Stock Solution: Prepare a stock solution of the purified probe in a spectroscopic grade solvent (e.g., ethanol, DMSO, or phosphate-buffered saline for biological applications) at a concentration of approximately 1 mM.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in the desired solvent.
-
Absorption Spectrum: Using a UV-Vis spectrophotometer, measure the absorbance of the working solution from 250 nm to 700 nm, using the pure solvent as a blank.
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs). Record the emission spectrum over a range that covers the expected emission, typically from λ_abs + 20 nm to 700 nm. The excitation and emission slit widths should be optimized to obtain a good signal-to-noise ratio.[4]
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Protocol 4: Calculation of Molar Extinction Coefficient
-
Serial Dilutions: Prepare a series of dilutions of the probe from the stock solution.
-
Absorbance Measurement: Measure the absorbance of each dilution at the λ_abs.
-
Plotting: Plot absorbance versus concentration. The data should yield a straight line passing through the origin.
-
Calculation: The slope of the line is the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.
Measurement of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is a measure of the probe's brightness. The relative quantum yield is most commonly measured by comparing the probe's fluorescence intensity to that of a well-characterized standard with a known quantum yield.[5][6][7]
Protocol 5: Relative Fluorescence Quantum Yield Determination
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the probe under investigation (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54; or fluorescein in 0.1 M NaOH, Φ_F = 0.95).
-
Solution Preparation: Prepare a series of five dilutions for both the probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6][8]
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.
-
The slope of each line (Grad) is determined from the linear fit.
-
-
Calculation: The quantum yield of the probe (Φ_probe) is calculated using the following equation:[6]
Φ_probe = Φ_std * (Grad_probe / Grad_std) * (η_probe² / η_std²)
Where Φ_std is the quantum yield of the standard, Grad are the gradients from the plots of integrated fluorescence intensity versus absorbance, and η are the refractive indices of the solvents used for the probe and standard (this term becomes 1 if the same solvent is used).
Figure 2: Workflow for the photophysical characterization of a novel fluorescent probe.
Expected Photophysical Data
The following table summarizes hypothetical but realistic photophysical data for a series of probes derived from this compound, illustrating how structural modifications can tune their properties. Probe 1 is the parent O-methylated compound. Probe 2 incorporates an electron-donating group, and Probe 3 features an extended π-system.
| Probe ID | R-Group (at Oxygen) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | ε (M⁻¹cm⁻¹) | Φ_F |
| Probe 1 | -CH₃ | 350 | 430 | 80 | 15,000 | 0.25 |
| Probe 2 | -CH₂-(p-methoxyphenyl) | 365 | 460 | 95 | 22,000 | 0.40 |
| Probe 3 | -CH₂-naphthyl | 380 | 490 | 110 | 28,000 | 0.55 |
Part 3: Application in Live Cell Imaging
A key application for novel fluorescent probes is in live cell imaging, where they can be used to visualize specific cellular structures or processes. The choice of probe depends on its photophysical properties and its ability to permeate cell membranes and localize to the target of interest.
Protocol 6: General Protocol for Live Cell Staining and Fluorescence Microscopy
-
Cell Culture: Plate cells (e.g., HeLa or HEK293 cells) on glass-bottom dishes and culture overnight in appropriate media.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO (typically 1-10 mM). Dilute the stock solution in cell culture media to the final working concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for 15-60 minutes at 37 °C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution.
-
Imaging: Add fresh imaging solution to the cells. Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for the probe's excitation and emission wavelengths. For co-localization studies, cells can be co-stained with commercially available organelle-specific dyes (e.g., MitoTracker for mitochondria).[1][9]
Figure 3: A streamlined workflow for live cell imaging using a novel fluorescent probe.
Conclusion and Future Directions
This compound represents a highly adaptable and promising scaffold for the development of novel fluorescent probes. The synthetic versatility of its hydroxyl and nitrile groups allows for the rational design and synthesis of probes with tunable photophysical properties and targeted biological applications. By following the detailed protocols for synthesis, characterization, and cellular imaging outlined in this guide, researchers can effectively harness the potential of this building block to create new tools for exploring complex biological systems. Future work could focus on developing this compound-based probes that respond to specific analytes (e.g., reactive oxygen species, metal ions) or that are suitable for advanced imaging techniques such as super-resolution microscopy.
References
-
University of California, Irvine Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Discovery of Fluorescent Cyanopyridine and Deazalumazine Dyes using Small Molecule Macroarrays. AWS. [Link]
-
Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
-
FluorTools. Calculate fluorescence quantum yield. [Link]
-
Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. (2021, November 15). [Link]
-
MDPI. (2022). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. [Link]
-
National Institutes of Health. (2024). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. [Link]
-
National Institutes of Health. Reaction-based small-molecule fluorescent probes for chemoselective bioimaging. [Link]
-
Bentham Open. (2010, May 4). Application of Probes in Live Cell Imaging. [Link]
-
National Institutes of Health. New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes. [Link]
-
National Institutes of Health. Utilization of fluorescent probes for the quantification and identification of subcellular proteomes and biological processes regulated by lipid peroxidation products. [Link]
-
MDPI. (2021, September 7). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). [Link]
-
MDPI. Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. [Link]
-
PubMed. A novel fluorescent probe based on acridine derivatives for rapid and specific detection of N2H4 and its application in environment and biological imaging. [Link]
-
PubMed Central. BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation. [Link]
-
ResearchGate. (2024). Synthesis of 1,4‐Dihydropyridines and Their Fluorescence Properties. [Link]
-
National Institutes of Health. Iron‐Catalyzed Oxidative C−O and C−N Coupling Reactions Using Air as Sole Oxidant. [Link]
-
The Journal of Organic Chemistry. (2020). HFIP Promoted C3 Alkylation of Lawsone and 4-Hydroxycoumarin with Alcohols by Dehydrative Cross-Coupling. [Link]
-
PubMed Central. Lessons in Organic Fluorescent Probe Discovery. [Link]
-
National Institutes of Health. Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis. [Link]
-
Organic Chemistry Frontiers. (2024). Selective cross-coupling of α,β-unsaturated nitriles with aldehydes or alcohols by hydrogen transfer catalysis towards β-ketonitriles and glutaronitriles. [Link]
- Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-Hydroxynicotinonitrile
Welcome to the technical support center for the purification of 4-hydroxynicotinonitrile (4-HNN). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable intermediate from complex reaction mixtures. As a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is paramount.[1] This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps I should take before attempting to purify my crude this compound?
A1: Before any purification attempt, a thorough analysis of the crude reaction mixture is essential. Rushing into purification without understanding your mixture is a common cause of low yields and poor purity.
-
Initial Characterization: Obtain a proton NMR (¹H NMR) and/or a Liquid Chromatography-Mass Spectrometry (LC-MS) spectrum of your crude material. This will help you identify:
-
Physical Assessment: Observe the physical state of your crude product. Is it a solid, a semi-solid, or an oil? This will provide initial clues for the most suitable purification strategy. A solid crude product is a good candidate for recrystallization.
-
Small-Scale Solubility Tests: Before committing your entire batch, perform small-scale solubility tests in a variety of solvents (e.g., water, ethanol, ethyl acetate, acetone, dichloromethane, toluene) at both room temperature and elevated temperatures. This data is invaluable for designing an effective recrystallization or chromatography procedure.[5][6]
Q2: What are the primary methods for purifying this compound, and how do I choose the right one?
A2: The three most common and effective methods are recrystallization, column chromatography, and acid-base extraction. The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization: This is the preferred method if your crude product is a solid with >80-85% purity and the impurities have different solubility profiles than 4-HNN. It is a highly efficient technique for removing small amounts of impurities and is easily scalable.[2] The goal is to find a solvent that dissolves the compound when hot but not when cold.[7]
-
Column Chromatography: This is the most powerful method for separating complex mixtures or when impurities are structurally very similar to the product. It is ideal for crude materials with lower purity or when recrystallization fails to provide the desired level of purity.
-
Acid-Base Extraction: The hydroxyl group on the pyridine ring of 4-HNN is weakly acidic (phenolic). This allows for its selective extraction into an aqueous basic solution (e.g., dilute NaOH or NaHCO₃), leaving non-acidic organic impurities behind. The product can then be recovered by acidifying the aqueous layer and collecting the precipitated solid. This is an excellent first-pass purification step to remove non-polar impurities.
The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient purification method for 4-HNN. However, several common issues can arise.
Q3: My compound won't dissolve in the solvent, even when heated near its boiling point. What should I do?
A3: This indicates you have chosen a poor solvent. The principle of recrystallization relies on a significant difference in solubility between hot and cold conditions.[7]
-
Causality: The intermolecular forces between 4-HNN molecules (hydrogen bonding from the -OH group, dipole-dipole interactions from the nitrile and pyridine ring) are stronger than the forces of solvation offered by the chosen solvent.
-
Solution Strategy:
-
Switch to a More Polar Solvent: Try solvents with higher polarity or hydrogen bonding capability. For example, if you are using ethyl acetate, try ethanol or an ethanol/water mixture.
-
Use a Solvent Mixture (Binary System): This is a powerful technique. Find a "good" solvent that dissolves 4-HNN well (e.g., ethanol, acetone) and a "poor" solvent in which it is insoluble (e.g., hexanes, diethyl ether).[8]
-
Protocol: Dissolve the crude product in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until you see persistent cloudiness (the saturation point). Add a few more drops of the hot "good" solvent to redissolve the precipitate, then allow the mixture to cool slowly.
-
-
| Solvent | Boiling Point (°C) | Polarity Index | Suitability Rationale |
| Water | 100 | 10.2 | Good for highly polar compounds; may require high temperatures.[8] |
| Ethanol | 78 | 4.3 | Excellent choice; "like dissolves like" due to the hydroxyl group. |
| Acetone | 56 | 5.1 | Good solvent, but its low boiling point may limit the solubility difference. |
| Ethyl Acetate | 77 | 4.4 | Moderate choice; may be a good co-solvent with hexanes. |
| Toluene | 111 | 2.4 | Generally a poor solvent for polar 4-HNN. |
| Hexanes | 69 | 0.1 | Insoluble; excellent as an anti-solvent in a binary system. |
Table 1: Common recrystallization solvents and their properties.
Q4: My product has "oiled out" during cooling instead of forming crystals. How can I prevent this?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, it separates as a liquid phase, which often traps impurities.
-
Causality:
-
The solution is cooling too rapidly.
-
The concentration of the solute is too high.
-
The boiling point of the solvent is too high relative to the compound's melting point.
-
-
Solution Strategy:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves. Add more solvent (10-20% more) to create a less concentrated solution.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary. Do not place it directly in an ice bath. Rapid cooling promotes oiling or the formation of very small, impure crystals.[7]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure 4-HNN, add a single tiny crystal to the cooled solution to initiate crystallization.
-
Q5: The purity of my 4-HNN did not improve after recrystallization. What went wrong?
A5: This is a frustrating but common problem, typically caused by one of two issues.
-
Causality:
-
Inappropriate Solvent Choice: The impurities may have a very similar solubility profile to 4-HNN in the chosen solvent, causing them to co-crystallize.
-
Formation of a Solid Solution: If an impurity is structurally very similar to 4-HNN, it can be incorporated directly into the crystal lattice of the product.[3] In such cases, simple recrystallization may be ineffective.
-
-
Solution Strategy:
-
Change the Solvent System: Try a completely different solvent or solvent mixture. A different solvent environment can alter the relative solubilities of the product and impurity, enabling separation.
-
Perform a Preliminary Purification: Use a different technique first. For example, perform an acid-base extraction to remove neutral impurities, then recrystallize the resulting solid. Or, run a quick filtration through a short plug of silica gel to remove highly polar or non-polar impurities before recrystallization.
-
Switch to Chromatography: If multiple recrystallization attempts with different solvents fail, the impurities are likely too similar to the product for this method to be effective. Column chromatography will be necessary.[2]
-
Caption: A standard experimental workflow for recrystallization.
Troubleshooting Guide: Column Chromatography
Q6: My compound is streaking or tailing on the TLC plate. What does this mean for my column?
A6: Streaking on a TLC plate is a strong indicator that you will have poor separation on your column. This phenomenon is often caused by the acidic nature of the 4-HNN interacting too strongly with the silica gel.
-
Causality:
-
Acidic Compound on Basic Silica: Standard silica gel is slightly acidic. The weakly acidic hydroxyl group of 4-HNN can interact strongly, while the basic nitrogen of the pyridine ring can also have strong interactions, leading to slow, uneven movement up the plate.
-
Overloading: Too much compound spotted on the TLC plate can cause streaking.
-
Inappropriate Solvent: The mobile phase may not be polar enough to effectively elute the compound.
-
-
Solution Strategy:
-
Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent.
-
For acidic compounds, adding ~1% acetic acid can help by protonating the compound and reducing its interaction with silica.
-
Alternatively, adding ~1% triethylamine or ammonia can deprotonate the silica's surface silanol groups, preventing the basic pyridine nitrogen from sticking. For 4-HNN, which has both acidic and basic character (amphoteric), trying both modifiers on separate TLC plates is advisable to see which gives a better spot shape.
-
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase silica gel if standard silica proves too problematic.
-
References
-
Sigma-Aldrich. this compound Product Page.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
-
Organic Syntheses. Organic Syntheses Procedure.
-
ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?
-
Vassar College. Organic Chemistry Lab: Recrystallization.
-
Chemrio. this compound/4-Oxo-1,4-dihydro-pyridine-3-carbonitrile.
-
CORA. Impurity occurrence and removal in crystalline products from process reactions.
-
MySkinRecipes. this compound.
-
Capot Chemical. 89324-16-3 | this compound.
-
ResearchGate. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
-
BOC Sciences. Custom Impurities Synthesis Services.
-
PubMed. Modeling Recrystallization Kinetics Following the Dissolution of Amorphous Drugs.
-
ACS Publications. Investigation into the Formation of Impurities during the Optimization of Brigatinib.
-
PubMed Central. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
-
PubMed Central. A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
-
Shandong Look Chemical. An efficient method for removing organotin impurities.
-
YouTube. How to extract chemicals from over the counter products.
-
BLD Pharm. 89324-16-3|this compound.
-
NTP. Solubility of Organic and Inorganic Chemicals in Selected Solvents.
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- 6. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 7. youtube.com [youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 4-Hydroxynicotinonitrile
Welcome to the technical support center for the synthesis of 4-Hydroxynicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. Our aim is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic protocols.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Synthesis via Nucleophilic Aromatic Substitution (SNAr) of 4-Chloronicotinonitrile
This is a common and direct route to this compound, involving the hydrolysis of 4-chloronicotinonitrile. The pyridine ring is activated for nucleophilic attack by the electron-withdrawing cyano group.[1][2][3][4][5]
Question 1: My reaction is incomplete, and I have a significant amount of unreacted 4-chloronicotinonitrile. What could be the cause and how can I improve the conversion?
Answer:
Incomplete conversion is a frequent issue in the hydrolysis of 4-chloronicotinonitrile. Several factors could be at play:
-
Insufficient reaction time or temperature: The hydrolysis of an aryl chloride can be sluggish. Ensure your reaction is running for a sufficient duration and at an appropriate temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Inadequate base concentration: A sufficiently high concentration of the hydroxide source (e.g., NaOH or KOH) is necessary to drive the reaction to completion. However, excessively high concentrations can promote side reactions. A molar excess of the base is typically required.
-
Poor solubility: 4-Chloronicotinonitrile may have limited solubility in a purely aqueous medium. The use of a co-solvent, such as an alcohol or a polar aprotic solvent, can improve solubility and reaction rates. Be cautious with alcoholic co-solvents as they can potentially act as nucleophiles.
-
Deactivation of the nucleophile: The hydroxide can be neutralized by any acidic impurities present in the starting material or solvent. Ensure the quality of your reagents.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Start with milder conditions and gradually increase them while monitoring for product formation and byproduct generation.
-
Adjust Base Concentration: Experiment with the stoichiometry of the base. A 2-3 molar excess is a good starting point.
-
Employ a Co-solvent: Consider using a co-solvent like ethanol, isopropanol, or DMSO to improve the solubility of the starting material. If using an alcohol, monitor for the formation of 4-alkoxy-nicotinonitrile byproducts.
-
Ensure Reagent Quality: Use high-purity 4-chloronicotinonitrile and freshly prepared base solutions.
Question 2: I am observing the formation of 4-hydroxy-nicotinamide and 4-hydroxynicotinic acid as byproducts. How can I prevent the hydrolysis of the nitrile group?
Answer:
The hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid is a classic side reaction under both acidic and basic conditions.[6] This is particularly prevalent at elevated temperatures and with prolonged reaction times.
-
Causality: The hydroxide nucleophile can attack the electrophilic carbon of the nitrile group, leading to the formation of an intermediate that, upon protonation, yields the amide. Further hydrolysis of the amide gives the carboxylic acid.
Mitigation Strategies:
-
Milder Reaction Conditions: The most effective way to prevent nitrile hydrolysis is to use the mildest possible reaction conditions (temperature and time) that still afford a reasonable conversion of the starting material.
-
Control of pH: While a basic medium is required for the primary reaction, avoiding excessively high pH and prolonged exposure can minimize nitrile hydrolysis. Careful, portion-wise addition of the base might be beneficial.
-
Alternative Hydrolysis Methods: Consider alternative methods for introducing the hydroxyl group that do not require strongly basic conditions, such as a Sandmeyer reaction if starting from 4-aminonicotinonitrile.
Synthesis via Sandmeyer Reaction of 4-Aminonicotinonitrile
The Sandmeyer reaction provides an alternative route to this compound, proceeding through a diazonium salt intermediate.[7][8][9][10][11]
Question 3: My Sandmeyer reaction is giving a low yield of the desired product, and I'm observing a complex mixture of byproducts. What are the likely side reactions?
Answer:
The Sandmeyer reaction, while powerful, is known for its potential to generate various byproducts. Key side reactions include:
-
Incomplete Diazotization: If the diazotization of 4-aminonicotinonitrile is not complete, you will have unreacted starting material in your final product. This is often due to improper temperature control (diazotization must be performed at low temperatures, typically 0-5 °C) or incorrect stoichiometry of nitrous acid.
-
Formation of Biaryl Byproducts: The aryl radical intermediate in the Sandmeyer reaction can dimerize, leading to the formation of biaryl compounds.[7][11]
-
Competitive Nucleophilic Substitution: The diazonium group can be replaced by other nucleophiles present in the reaction mixture. For instance, if hydrochloric acid is used for diazotization, chloride ions can compete with water, leading to the formation of 4-chloronicotinonitrile.
-
Reduction of the Diazonium Group: The diazonium group can be reduced to a hydrogen atom, resulting in the formation of nicotinonitrile.
-
Azo Coupling: The highly reactive diazonium salt can couple with the electron-rich aromatic ring of the product (this compound, a phenol derivative) to form colored azo dyes. This is more likely to occur if the pH of the reaction mixture is not sufficiently acidic.
Troubleshooting and Optimization:
| Problem | Probable Cause | Recommended Solution |
| Low Yield | Incomplete diazotization | Maintain a low temperature (0-5 °C) during diazotization. Use a slight excess of sodium nitrite. |
| Decomposition of diazonium salt | Use the diazonium salt immediately after its preparation. Avoid exposing it to elevated temperatures. | |
| Formation of 4-chloronicotinonitrile | Competition from chloride ions | Use sulfuric acid instead of hydrochloric acid for diazotization to minimize the concentration of competing nucleophiles. |
| Presence of colored impurities | Azo dye formation | Maintain a strongly acidic environment during the reaction to suppress azo coupling. The product can be purified by column chromatography or recrystallization to remove colored impurities. |
| Formation of biaryl byproducts | Radical dimerization | Use a more efficient copper catalyst and optimize its concentration. Ensure a homogeneous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude this compound?
A1: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[12][13][14]
-
Column Chromatography: For complex mixtures with multiple byproducts, silica gel column chromatography can be very effective. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) will need to be developed.[15][16][17]
-
Acid-Base Extraction: Since this compound is phenolic, it can be dissolved in a basic aqueous solution and then precipitated by acidification. This can be useful for separating it from non-acidic impurities.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction.[18] Use a suitable solvent system to achieve good separation between the starting material, product, and any major byproducts. Staining with an appropriate reagent (e.g., potassium permanganate) or visualization under UV light can aid in identifying the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: Are there any specific safety precautions I should take when working with cyanides?
A3: Yes, working with cyanide compounds requires strict safety measures. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and ensure you are trained in its use. All waste containing cyanide must be quenched and disposed of according to your institution's safety protocols.
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
-
To a solution of 4-chloronicotinonitrile (1 eq.) in a suitable solvent (e.g., a mixture of water and dioxane), add a solution of sodium hydroxide (2-3 eq.) in water.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with an acid (e.g., HCl) to a pH of approximately 7.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[19]
Visualizations
Caption: SNAr mechanism for this compound synthesis.
Caption: Workflow for the Sandmeyer synthesis of this compound.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
- From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. (2020). Organic Syntheses, 97, 139-156.
-
Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]
- Silva, D., et al. (2010).
-
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
This compound. (n.d.). Capot Chemical. Retrieved from [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? (2017, August 13). ResearchGate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- Moynihan, H. A., & Horgan, A. M. (2017). Impurity occurrence and removal in crystalline products from process reactions. University College Cork.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved from [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved from [Link]
- Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13. (2020). PMC.
-
Nucleophilic Aromatic Substitution EXPLAINED! (2025, February 26). YouTube. Retrieved from [Link]
-
4-Hydroxynicotinic acid. (n.d.). PubChem. Retrieved from [Link]
- Deng, F. (n.d.). Reaction Mechanism for Pd-Catalyzed Decarboxylation of Carboxylic Acid.
- Impurities in Pharmaceutical Substances. (n.d.).
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed.
-
Impurity occurrence and removal in crystalline products from process reactions. (2017, April 10). CORA. Retrieved from [Link]
-
Sandmeyer reaction. (2020, September 24). L.S.College, Muzaffarpur. Retrieved from [Link]
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- The formation of dimers in (I) through N—H⋯O hydrogen-bond... (n.d.).
- Synthesis of vitamin D(3)
- Surface-bound quadruple H-bonded dimers: formation and exchange kinetics. (2017, October 26). PubMed.
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Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxynicotinonitrile Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 4-hydroxynicotinonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental work. The following content is structured in a question-and-answer format to provide direct, actionable solutions to common problems.
Section 1: Critical Safety Protocols for Cyanide Handling
The synthesis of nicotinonitrile derivatives often involves the use of cyanide salts or reagents that can generate hydrogen cyanide (HCN) gas.[1] Adherence to strict safety protocols is non-negotiable.
Q1: What are the absolute essential safety precautions when working with cyanide compounds?
A1: Working with cyanides requires the utmost caution due to their high toxicity.[1] Inhalation, ingestion, or skin absorption of even small amounts can be fatal.[1][2] All manipulations involving cyanide salts (e.g., NaCN, KCN) or hydrogen cyanide must be conducted in a properly functioning chemical fume hood.[2]
Key mandatory precautions include:
-
Designated Work Area: Establish a clearly marked designated area for cyanide use.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles (a face shield is recommended for splash hazards), a lab coat, and double-glove with nitrile gloves.[2] Contaminated gloves must be disposed of as hazardous waste immediately after use.[3]
-
NEVER Work Alone: Always have a trained colleague present and aware of the experiment.
-
Avoid Acid Contamination: The most significant risk is the generation of deadly hydrogen cyanide (HCN) gas upon contact with acids.[1][3] Ensure no acids are present in the work area unless required by the protocol, and if so, use extreme caution.[2] All solutions added to cyanide-containing mixtures should be basic.[3]
-
Waste Disposal: All cyanide-containing waste, including contaminated solids (gloves, paper towels) and liquids, must be segregated into dedicated, clearly labeled hazardous waste containers marked "HAZARDOUS WASTE – CYANIDE" and "NO ACIDS."[2] Empty cyanide containers are also treated as hazardous waste.[3]
-
Emergency Preparedness: Ensure an emergency cyanide antidote kit is available and that all personnel are trained in its use. Know your institution's emergency procedures.
Q2: How should I properly store and track cyanide reagents?
A2: Cyanide salts must be stored in a cool, dry, well-ventilated area, separate from acids, oxidizing materials, and water.[3] The storage container must be tightly sealed and kept in a locked, secure cabinet with restricted access.[2][3] It is best practice to maintain a detailed log for the acquisition and use of all cyanide compounds to ensure strict inventory control.[3]
Section 2: General Synthesis & Mechanism FAQs
This compound and its derivatives are valuable heterocyclic building blocks.[4][5] Understanding the reaction mechanism is key to optimization. A common route involves the base-catalyzed condensation of a dinitrile, known as the Thorpe-Ziegler reaction.[6][7]
Q3: What is the fundamental mechanism of the Thorpe-Ziegler reaction for synthesizing a cyclic α-cyano ketone, a precursor to my target molecule?
A3: The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic enamine, which upon acidic hydrolysis, yields a cyclic α-cyanoketone.[7][8][9] The process is conceptually similar to the Dieckmann condensation.[7][10]
The mechanism proceeds in these key steps:
-
Deprotonation: A strong base abstracts an acidic α-proton from one of the nitrile groups, creating a resonance-stabilized carbanion (a nitrile enolate).[6]
-
Intramolecular Nucleophilic Attack: This carbanion then attacks the electrophilic carbon of the second nitrile group within the same molecule, forming a new carbon-carbon bond and creating a cyclic imine anion.
-
Tautomerization: The intermediate rapidly tautomerizes to the more stable β-enaminonitrile.[6]
-
Hydrolysis (Workup): During acidic workup, the enamine is hydrolyzed to yield the final cyclic ketone product.
Section 3: Troubleshooting Common Synthesis Issues
Even with a robust protocol, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.
Q4: My reaction yield is consistently low. What are the most likely causes and how can I address them?
A4: Low yield is a frequent issue that can stem from multiple factors. A logical, step-by-step diagnosis is the best approach.[11]
Troubleshooting Table: Common Issues and Solutions
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base (hydrolyzed by moisture).2. Insufficient reaction temperature or time.[11]3. Poor quality starting materials. | 1. Use a fresh, anhydrous base. Consider stronger, non-nucleophilic bases like LHMDS or NaH.[6]2. Incrementally increase temperature and monitor by TLC/HPLC. Extend reaction time.[11]3. Verify the purity of your dinitrile starting material. |
| Formation of Dark, Tarry Byproduct | 1. Polymerization of starting materials or intermediates.2. Reaction temperature is too high.3. Presence of oxygen promoting side reactions. | 1. Use high-dilution conditions for intramolecular reactions to favor cyclization over polymerization.[6]2. Lower the reaction temperature.3. Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). |
| Product is Oily, Won't Crystallize | 1. Presence of solvent residue.2. Impurities are depressing the melting point.3. Product is inherently an oil at room temperature. | 1. Dry the product under high vacuum for an extended period.2. Attempt purification by column chromatography before recrystallization.[12]3. Confirm the expected physical state of the target molecule. |
| Difficulty in Purification | 1. Product has similar polarity to a major impurity.2. Product is unstable on silica gel. | 1. Try a different solvent system for chromatography or recrystallization.[12]2. Consider using neutral or basic alumina for chromatography, or purify via recrystallization/sublimation. |
Q5: I'm observing a significant amount of a dark, insoluble byproduct. What is it likely to be and how can I prevent it?
A5: This is a classic sign of intermolecular polymerization. In the Thorpe-Ziegler reaction, the carbanion intermediate can react with another molecule of the dinitrile starting material instead of cyclizing with itself. This is especially problematic at high concentrations. The solution is to employ high-dilution conditions . By slowly adding the dinitrile and base solution to a large volume of solvent, you maintain a very low instantaneous concentration of the reactants, which statistically favors the intramolecular cyclization pathway over the intermolecular one.[6]
Section 4: Advanced Optimization Strategies
Once a reaction is working, the next step is to maximize its efficiency. Systematic optimization involves varying one parameter at a time to understand its effect.
Q6: How do the choice of base and solvent impact the reaction outcome, and how can I systematically optimize them?
A6: The base and solvent are critically interlinked and have a profound effect on reaction rate and yield.
-
Base Selection: The base must be strong enough to deprotonate the α-carbon to the nitrile but should not be overly nucleophilic to avoid unwanted side reactions. Common bases include alkali metal alkoxides (e.g., t-BuOK) and stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS).[6] The choice depends on the acidity of your specific substrate.
-
Solvent Effects: Aprotic polar solvents like THF, Dioxane, or DMF are generally preferred as they can solvate the metal cation of the base without interfering with the reaction.[6] The solvent's ability to dissolve reactants and intermediates is crucial. Environmental impact should also be a consideration in solvent selection.[13]
Optimization Table: A Systematic Approach
To optimize, set up a parallel array of reactions, varying one parameter at a time while keeping others constant.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | t-BuOK (1.1) | THF | 65 | 4 | 45% | Incomplete conversion |
| 2 | t-BuOK (1.1) | THF | 65 | 12 | 60% | Some byproduct |
| 3 | NaH (1.2) | THF | 65 | 12 | 75% | Cleaner reaction |
| 4 | NaH (1.2) | Dioxane | 80 | 12 | 82% | Best result so far |
| 5 | LHMDS (1.1) | THF | 25 | 12 | 55% | Lower temp, lower yield |
| 6 | NaH (1.2) | DMF | 80 | 12 | 78% | Harder to remove solvent |
This table is illustrative. Actual results will vary based on the specific substrate.
Section 5: Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative via Thorpe-Ziegler Cyclization
This protocol describes a general method and should be adapted based on the specific substrate and optimization results.
Materials:
-
Substituted α,ω-dinitrile (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous 1,4-Dioxane
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen, add anhydrous 1,4-dioxane (200 mL for a 10 mmol scale reaction) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Base Addition: Carefully add NaH (1.2 equiv) to the dioxane. Caution: NaH reacts violently with water.
-
Reactant Addition: Dissolve the dinitrile (1.0 equiv) in anhydrous dioxane (50 mL) and add it to the dropping funnel.
-
Reaction: Heat the NaH suspension to 80°C. Add the dinitrile solution dropwise over 4 hours to maintain high-dilution conditions. After the addition is complete, maintain the reaction at 80°C for an additional 8 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1M HCl until the solution is acidic (pH ~2-3). Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Hydrolysis: Stir the acidic mixture at room temperature for 1 hour to ensure complete hydrolysis of the enamine intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices for polar molecules like this compound derivatives include ethanol/water mixtures, isopropanol, or ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
References
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from University of Windsor Chemical Control Centre. [Link]
-
LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from LSU Health Shreveport Environmental Health & Safety. [Link]
-
Ziegler, K. (1943). Hydrogen Cyanide. Organic Syntheses, Coll. Vol. 1, p.314. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]
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ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from ResearchGate. [Link]
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Wikipedia. (n.d.). Cyanide. Retrieved from Wikipedia. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from ResearchGate. [Link]
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Wikipedia. (n.d.). Thorpe reaction. Retrieved from Wikipedia. [Link]
-
Kumar, G. S., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters. [Link]
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ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from ResearchGate. [Link]
-
Clarke, H. T., & Read, R. R. (1932). o-Tolunitrile and p-Tolunitrile. Organic Syntheses, Coll. Vol. 1, p.514. [Link]
-
Kumar, G. S., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters. [Link]
-
Webb, F. C., & Borcherdt, G. T. (1951). Nicotinonitrile. Organic Syntheses, Coll. Vol. 3, p.623. [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from Buchler GmbH. [Link]
-
Kumar, G. S., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. PubMed. [Link]
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from Chem-Station International Edition. [Link]
-
ResearchGate. (n.d.). Reaction conditions optimization for the synthesis 4a. Retrieved from ResearchGate. [Link]
-
MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from MDPI. [Link]
-
Kumar, G. S., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4‑CN-Pyridine, a Versatile Nitrile Source. Figshare. [Link]
-
L.S. College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from L.S. College, Muzaffarpur. [Link]
-
ResearchGate. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (2009). P(i-PrNCH2CH2)3N as a Lewis Base Catalyst for the Synthesis of β-Hydroxynitriles Using TMSAN. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Retrieved from ResearchGate. [Link]
-
Bionano. (n.d.). Troubleshooting Guides. Retrieved from Bionano. [Link]
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Engle, S. M., Kirkner, T. R., & Kelly, C. B. (2020). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 97, 249-263. [Link]
-
James, K., et al. (2021). Solvent-Minimized Synthesis of 4CzIPN and Related Organic Fluorophores via Ball Milling. The Journal of Organic Chemistry. [Link]
-
Capot Chemical. (n.d.). This compound. Retrieved from Capot Chemical. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of nicotinonitrile derivatives.... Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
-
National Institutes of Health. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Retrieved from NIH National Center for Biotechnology Information. [Link]
-
ChemRxiv. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. Retrieved from ChemRxiv. [Link]
-
PubMed. (2022). Solvent effects on the photooxidation of indolepyrazines. Retrieved from PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(4-Hydrazinylphenoxy)phthalonitrile and Phthalonitriles on Its Basis Containing N-Heterocycles. Retrieved from ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Retrieved from Chemistry Steps. [Link]
-
Jeske, R. (2017, May 1). Practice Synthesis Problems Part 1 [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis [Video]. YouTube. [Link]
-
Professor Dave Explains. (2020, August 14). Organic Chemistry Synthesis Challenge 1 [Video]. YouTube. [Link]
-
ChemHelp ASAP. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis [Video]. YouTube. [Link]
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Technical Support Center: Crystallization of 4-Hydroxynicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Hydroxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization of this product. As a molecule with the capacity for tautomerism and hydrogen bonding, its crystallization behavior can be nuanced. This guide provides in-depth, field-proven insights to help you achieve high purity and optimal crystal morphology.
Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common issues encountered during the crystallization of this compound.
Q1: My this compound won't crystallize from solution, even after cooling. What are the initial steps to take?
A1: Failure to crystallize is typically due to either insufficient supersaturation or a high energy barrier for nucleation (the formation of initial crystal seeds). The solution is not yet ready to give up the dissolved solid.
Causality & Expert Analysis: For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature, creating a supersaturated solution. However, even in a supersaturated state, molecules need to overcome an energy barrier to arrange themselves into an ordered crystal lattice. Without an initial nucleus to build upon, the compound may remain in solution as a metastable supersaturated liquid.
Troubleshooting Protocol:
-
Verify Supersaturation: If the solution is clear and no crystals have formed after cooling, you may have used too much solvent.
-
Action: Gently reheat the solution and boil off a portion of the solvent (e.g., 10-15% of the volume) to increase the concentration. Allow it to cool slowly again.[1]
-
-
Induce Nucleation: If you are confident the solution is supersaturated, the next step is to encourage nucleation.
-
Scratching Method: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can serve as a template for crystal formation.[1]
-
Seeding: If you have a previous batch of pure this compound crystals, add one or two tiny seed crystals to the cooled, supersaturated solution. This provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier.
-
-
Re-evaluate Solvent Choice: If the above methods fail, the chosen solvent may be too good, keeping the compound soluble even at low temperatures. In this case, you may need to recover the crude solid by removing the solvent via rotary evaporation and attempt the crystallization again with a different solvent system.[1]
Caption: Decision workflow for inducing crystallization.
Q2: The product "crashed out" of solution as a fine powder, not as well-defined crystals. How can I improve this?
A2: The rapid formation of a powder indicates that the solution became supersaturated too quickly, leading to massive, uncontrolled nucleation rather than slow, ordered crystal growth. This often traps impurities.
Causality & Expert Analysis: The goal of crystallization is purification, which relies on the slow, deliberate incorporation of molecules into a growing crystal lattice. This process allows for the exclusion of impurities. When cooling is too rapid, the solubility drops dramatically, and the system relieves this high supersaturation by forming a large number of small nuclei simultaneously. This "crashing out" results in a microcrystalline powder with a high surface area, which is prone to contamination from the mother liquor.
Methods to Slow Crystal Growth:
-
Increase Solvent Volume: The most reliable method is to dissolve the compound in more than the minimum amount of hot solvent.[1] Add an extra 5-10% solvent after the solid has just dissolved. This lowers the degree of supersaturation at any given temperature during cooling, slowing the process.
-
Insulate the Flask: Do not place the hot flask directly on a cold lab bench or in an ice bath. Allow it to cool slowly to room temperature on a cork ring or a few layers of paper towel. An inverted beaker placed over the flask can create an insulating air jacket, further slowing the cooling rate.[1]
-
Use a Solvent Pair with a Gradual Solubility Curve: Select a solvent system where the solubility of this compound does not change drastically with a small temperature drop. This provides a wider window for controlled crystal growth.
Q3: My product separated as an oil instead of a solid. What causes "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid phase of your impure product.
Causality & Expert Analysis: The melting point of a compound is depressed by the presence of impurities. If the solution becomes saturated at a temperature that is higher than this depressed melting point, the compound will separate as a liquid (an "oil") rather than a solid. This is counterproductive for purification, as the oil is essentially a liquid form of your impure starting material.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Reheat the flask to dissolve the oil back into the solution.
-
Add More "Good" Solvent: Add a small amount (10-20% of the total volume) of the primary, "good" solvent (the one in which the compound is more soluble).[1] This increases the total solvent volume and lowers the saturation temperature.
-
Cool Slowly: Allow the more dilute solution to cool very slowly. The goal is for the solution to reach its saturation point at a temperature below the melting point of the impure compound.
-
Consider a Different Solvent: If oiling out persists, the boiling point of your solvent may be too high relative to your compound's melting point. Try a lower-boiling solvent in which the compound is still soluble when hot.
Advanced Troubleshooting & Optimization
Q4: What is the best solvent system for the recrystallization of this compound?
A4: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Given its polar structure containing hydrogen bond donors (-OH) and acceptors (nitrile, pyridine nitrogen), polar protic or aprotic solvents are the best starting points.
Expert Analysis: The principle of "like dissolves like" is a good starting point. Solvents that can engage in hydrogen bonding are excellent candidates. A systematic approach using a solvent pair (a "good" solvent and a "poor" anti-solvent) is often most effective.[2][3]
Recommended Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity | Potential Use | Rationale |
| Water | 100 | High | Good Solvent / Co-solvent | Excellent H-bonding. May be too effective a solvent alone.[4] |
| Ethanol | 78 | High | Good Solvent | Dissolves many polar organics; easily removed. |
| Isopropanol | 82 | Medium-High | Good Solvent | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | Medium-High | Good Solvent | Aprotic polar solvent; can be effective if H-bonding is an issue. |
| Ethyl Acetate | 77 | Medium | Good Solvent / Co-solvent | Less polar than alcohols, good for moderately polar compounds. |
| Toluene | 111 | Low | Anti-Solvent | Good for inducing precipitation from more polar solvents. |
| Hexane | 69 | Very Low | Anti-Solvent | A non-polar solvent, very likely to be a poor solvent for this compound. |
Recommended Solvent Pairs:
-
Ethanol / Water
-
Isopropanol / Water
-
Ethyl Acetate / Hexane
See Protocol 2 for a detailed methodology on solvent screening.
Q5: How does pH affect the crystallization of this compound?
A5: The pH of the crystallization medium is a critical, often overlooked, parameter. It can drastically alter the solubility of this compound and the final crystal form obtained.[5][6]
Causality & Expert Analysis: this compound can exist in different protonation states. In acidic conditions, the pyridine nitrogen can be protonated. In basic conditions, the hydroxyl group can be deprotonated. These changes fundamentally alter the molecule's charge, polarity, and, most importantly, its hydrogen bonding capabilities. Different protonation states will favor different crystal packing arrangements, potentially leading to different polymorphs or preventing crystallization altogether.[7] Studies on the closely related hydroxynicotinic acids have shown that a wide variety of solid forms (from large crystals to amorphous solids) can be obtained simply by adjusting the pH of the aqueous medium.[5][6]
Practical Recommendations:
-
Initial Trials: Perform small-scale crystallization experiments in unbuffered solvent and then in solutions buffered at different pH values (e.g., pH 4, 7, and 9) to observe the impact on crystal formation, size, and morphology.
-
Control is Key: During scale-up, ensure the pH of the solution is controlled and consistent from batch to batch to ensure reproducible results. Even small amounts of acidic or basic impurities can shift the pH and affect the outcome.
Q6: I suspect my product is impure. What are common impurities and how does recrystallization help remove them?
A6: Impurities in a final product typically originate from unreacted starting materials, partially reacted intermediates, or by-products from side reactions during the synthesis.[8][]
Expert Analysis: Recrystallization is an effective purification technique because the concentration of the desired product is, by design, much higher than that of any single impurity. When the solution is cooled, the solubility limit of the main product is reached first, leading to its selective crystallization. The impurities, being at a much lower concentration, remain below their own solubility limits and are left behind in the mother liquor.[10]
Potential Impurities in this compound Synthesis:
-
Starting Materials: e.g., 4-chloro-3-cyanopyridine or other halogenated precursors.
-
Intermediates: Partially hydrolyzed nitrile groups (forming an amide or carboxylic acid) if water is present under harsh conditions.
-
By-products: Products from side reactions specific to the synthetic route used.
Caption: The process of purification by recrystallization.
Experimental Protocols
Protocol 1: General Recrystallization of this compound (Ethanol/Water System)
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar.
-
Add 'Good' Solvent: Add the minimum amount of hot ethanol to the flask while heating and stirring to dissolve the solid completely. Add the solvent in small portions near its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Add 'Anti-Solvent': While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (persistent turbidity). This indicates the saturation point has been reached.
-
Re-clarify: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring. Do not disturb the flask during this period.
-
Further Cooling: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for 15-30 minutes to maximize the yield.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio) to rinse away any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Micro-scale Solvent Screening
-
Preparation: Place a small amount (approx. 10-20 mg) of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent (see table in Q4) dropwise (approx. 0.5 mL). Observe if the solid dissolves at room temperature. If it does, that solvent is likely too good and should be rejected for single-solvent crystallization.[2]
-
Hot Test: For the solvents that did not dissolve the solid at room temperature, gently heat the test tubes in a hot water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling Test: Allow the tubes that formed a clear solution upon heating to cool to room temperature, and then place them in an ice bath.
-
Evaluation: The ideal solvent is one that required heating to dissolve the solid and produced a good yield of crystals upon cooling. A solvent that requires a very large volume to dissolve the solid or gives poor recovery is not ideal.
References
-
Esteves, C. V., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. [Link]
-
ENAO Chemical Co., Limited. This compound CAS NO.89324-16-3. LookChem. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
ResearchGate. (2023). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
-
Unknown. SOP: CRYSTALLIZATION. [Link]
-
The Good Scents Company. 4-hydroxypyridine. [Link]
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Capot Chemical. 89324-16-3 | this compound. [Link]
-
Chen, Y. M., et al. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics. [Link]
-
ResearchGate. (2012). Why I am not getting crystals?. [Link]
-
ResearchGate. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing?. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
PubChem. 4-Hydroxynicotinic acid. [Link]
-
Chen, Y. M., et al. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics. [Link]
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]
-
Svärd, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]
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- 10. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Identifying and removing impurities in 4-Hydroxynicotinonitrile
Welcome to the technical support guide for 4-Hydroxynicotinonitrile (CAS 89324-16-3).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing in-depth, step-by-step solutions.
Q1: I have synthesized or purchased a batch of this compound with questionable purity. What are the likely impurities I should be looking for?
A1: Understanding the potential impurities is the first step in developing a purification strategy. Impurities in any chemical substance can generally be categorized as organic, inorganic, or residual solvents.[4][5][6] For this compound, a heterocyclic building block, the most common impurities arise from the synthetic route and subsequent degradation.[]
Common Sources of Impurities:
-
Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthesis process are a primary source of impurities.[6][]
-
By-products: Side reactions occurring during the synthesis can generate structurally similar molecules that are often difficult to separate.[6][]
-
Degradation Products: The compound may degrade over time due to factors like hydrolysis, oxidation, or photolysis, especially if not stored correctly.[][8]
-
Residual Solvents: Solvents used in the synthesis or purification steps may remain in the final product.[6][8]
The table below summarizes potential impurities based on common synthetic pathways.
| Impurity Class | Potential Compounds | Origin | Significance |
| Starting Materials | 2-chloro-4-hydroxynicotinonitrile, Cyanopyridine derivatives | Incomplete reaction | Can interfere with subsequent reactions and complicate analytical interpretation. |
| By-products | Isomeric hydroxynicotinonitriles, Over-alkylated or hydrolyzed species | Side reactions | Often have similar polarities to the target compound, making separation challenging.[9] |
| Degradation Products | Nicotinic acid derivatives (from nitrile hydrolysis) | Exposure to strong acid/base, moisture, or heat | Can impact the product's stability, efficacy, and safety in downstream applications.[10][11][12] |
| Inorganic Impurities | Reagents, catalysts, inorganic salts | Manufacturing process | Can affect catalytic processes or introduce unwanted elemental impurities.[6][13] |
Q2: How can I definitively identify the impurities present in my this compound sample?
A2: A multi-technique analytical approach is essential for comprehensive impurity profiling.[4][5] The choice of technique depends on the nature of the suspected impurity (e.g., volatile, thermally stable, etc.).[14] The workflow below illustrates a systematic approach to impurity identification.
Caption: Workflow for identifying impurities in a chemical sample.
Detailed Analytical Protocols:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile organic impurities in pharmaceutical compounds.[4][13]
-
Principle: Separation is based on the differential partitioning of the analyte and impurities between a stationary phase (e.g., C18 column) and a liquid mobile phase.[14]
-
Typical Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.
-
Detection: UV detector set to the λmax of this compound.
-
-
Why this works: The polarity differences between this compound and its potential impurities will cause them to elute at different times, allowing for separation and quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for each separated peak, which is crucial for identifying unknown impurities.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities, such as residual solvents from the synthesis.[4][14]
-
Principle: The sample is vaporized and separated based on boiling point and interaction with a stationary phase in a capillary column, followed by mass analysis.[14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the exact chemical structure of an isolated impurity.[4][5] Comparing the ¹H and ¹³C NMR spectra of the impurity with that of the pure compound and potential structures can lead to a definitive identification.
Q3: My sample's purity is low (<95%). What is the most straightforward purification method I should attempt first?
A3: For solid compounds like this compound, recrystallization is the most common, cost-effective, and often highly successful first-line purification technique.[9][15]
-
Principle: Recrystallization relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[16] Ideally, the target compound should be highly soluble in the hot solvent but poorly soluble at room temperature or below, while the impurities remain soluble (or are insoluble) at all temperatures.[16]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: This is the most critical step. Test small amounts of your crude product in various solvents to find one that fits the "soluble when hot, insoluble when cold" criteria. A solvent mixture can also be used.[17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.[16]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This prevents the desired compound from crystallizing prematurely.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.[16]
-
Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[16]
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of the solvent.
| Solvent/System | Rationale/Comments |
| Ethanol or Isopropanol | The hydroxyl group suggests potential solubility in alcohols. A good starting point. |
| Water | Given the polar functional groups, water could be a viable solvent, possibly at elevated temperatures.[17] pH adjustment might be necessary to control solubility.[18] |
| Ethyl Acetate/Hexane | A two-solvent system. Dissolve in the minimum amount of hot ethyl acetate (the "good" solvent) and then add hexane (the "poor" solvent) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[17] |
| Toluene | Aromatic compounds can sometimes crystallize well from toluene.[17] |
Q4: Recrystallization was ineffective, or I need to achieve >99.5% purity. What is the next logical purification step?
A4: When recrystallization fails to provide the desired purity, column chromatography is the more powerful and versatile alternative for purifying organic compounds.[19][20][21]
-
Principle: Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (usually silica gel or alumina) while being carried through by a liquid mobile phase (the eluent).[22][23] this compound is a polar molecule due to its hydroxyl and nitrile groups on a pyridine ring; therefore, less polar impurities will elute from the column first with a non-polar solvent, while the more polar target compound will be retained longer.[21][24]
Caption: A typical workflow for purification by column chromatography.
Detailed Column Chromatography Protocol:
-
Develop a TLC Method: Before running a column, you must find a suitable solvent system using Thin-Layer Chromatography (TLC).[20]
-
Goal: Find a solvent mixture (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that gives your target compound an Rf value of approximately 0.25-0.35 and provides good separation from all impurities.[23]
-
-
Pack the Column:
-
Select a column of appropriate size (typically use 20-50 times the weight of silica gel to the weight of your crude sample).[22]
-
Prepare a slurry of silica gel in your starting eluent (the solvent system determined by TLC).
-
Carefully pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[22]
-
-
Load the Sample:
-
Dissolve your crude this compound in the minimum amount of a polar solvent (like dichloromethane or ethyl acetate) or the eluent itself.
-
Carefully add this concentrated solution to the top of the silica gel.
-
Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Then, carefully add this dry powder to the top of the column.
-
-
Elute and Collect:
-
Analyze Fractions:
-
Combine and Evaporate:
-
Combine all the fractions that contain only the pure desired compound.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent degradation?
A1: Proper storage is crucial to maintain the integrity of the compound. Based on its chemical structure and general handling procedures for similar compounds, follow these guidelines:
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[25][26] Recommended storage temperature is often 2-8°C to slow down potential degradation reactions.[27]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light and Moisture: Protect from light and moisture, as these can promote photolytic degradation and hydrolysis of the nitrile group.
Q2: What are the primary safety precautions I should take when handling this compound?
A2: Always consult the Safety Data Sheet (SDS) for the specific product you are using.[25][26] General safety precautions include:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[25][26]
-
Handling: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, preferably a chemical fume hood.[25][26]
-
Exposure: The compound may cause skin, eye, and respiratory irritation.[26] In case of contact, rinse the affected area with plenty of water.[25][26] If inhaled, move to fresh air.[25][26]
-
Disposal: Dispose of waste materials according to approved local, state, and federal regulations.[25][26]
Q3: Can the pH of a solution affect the stability and purification of this compound?
A3: Yes, pH is a critical factor. The molecule has two key functional groups sensitive to pH:
-
Phenolic Hydroxyl Group: The hydroxyl group attached to the pyridine ring is acidic. At high pH (basic conditions), it will deprotonate to form a phenoxide-like anion. This will dramatically increase its solubility in aqueous solutions and change its polarity, which can be exploited for purification (e.g., acid-base extraction) but may also make it more susceptible to oxidation.
-
Nitrile Group: The nitrile (-C≡N) group can undergo hydrolysis to a carboxamide and then to a carboxylic acid. This reaction is typically catalyzed by strong acidic or basic conditions, especially at elevated temperatures.[10][12]
Therefore, during purification and handling, it is generally advisable to maintain a neutral or slightly acidic pH (around 4.5) to minimize degradation and ensure stability.[12] This pH-dependent behavior is a known phenomenon for related hydroxynicotinic acids.[18]
References
-
Capot Chemical. This compound. [Link]
-
Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry. [Link]
-
University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
Organic Syntheses. A General and Scalable Method for the Synthesis of 4-CzIPN and its Derivatives. [Link]
-
Simon Fraser University. Column chromatography. [Link]
-
ChemHelper. column chromatography & purification of organic compounds. YouTube. [Link]
-
Wikipedia. List of purification methods in chemistry. [Link]
-
University of Rochester. How To Run A Reaction: Purification. Department of Chemistry. [Link]
-
Columbia University. Column chromatography. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Vassar College. Organic Chemistry Lab: Recrystallization. YouTube. [Link]
-
ResearchGate. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
-
Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]
-
University of Leeds. Impurity occurrence and removal in crystalline products from process reactions. [Link]
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]
-
IJRPR. Impurities in Pharmaceutical Substances. [Link]
-
Waters. Impurities Application Notebook. [Link]
-
National Institutes of Health. Recent trends in the impurity profile of pharmaceuticals. [Link]
-
PubMed. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. [Link]
-
PubMed. Modeling Recrystallization Kinetics Following the Dissolution of Amorphous Drugs. [Link]
-
Veeprho. Sources and Types of Impurities in Pharmaceutical Substances. [Link]
-
Capot Chemical. This compound. [Link]
-
PubMed. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. [Link]
-
National Institutes of Health. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products. [Link]
-
National Institutes of Health. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
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- 10. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Chromatographic Purification of 4-hydroxy-3-cyanopyridine
Welcome to the technical support center for the chromatographic purification of 4-hydroxy-3-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions for purifying this polar heterocyclic compound. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the underlying principles to empower you to develop robust and efficient purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 4-hydroxy-3-cyanopyridine using column chromatography?
A1: The primary challenges in purifying 4-hydroxy-3-cyanopyridine stem from its physicochemical properties. As a polar aromatic molecule with a basic pyridine nitrogen and a weakly acidic hydroxyl group, it is prone to strong interactions with the stationary phase. This can lead to several common issues:
-
Peak Tailing: The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to asymmetrical peak shapes and poor separation.[1]
-
Poor Retention in Reversed-Phase: Due to its high polarity, 4-hydroxy-3-cyanopyridine may have limited retention on traditional non-polar stationary phases like C18, often eluting in or near the solvent front.
-
Co-elution with Polar Impurities: Crude reaction mixtures often contain other polar byproducts, making separation challenging with standard chromatographic techniques.
-
On-Column Degradation: The stability of cyanopyridine derivatives on silica gel can be a concern, potentially leading to low recovery.[1]
Q2: What is the best type of chromatography for purifying 4-hydroxy-3-cyanopyridine?
A2: For a polar compound like 4-hydroxy-3-cyanopyridine, traditional normal-phase or reversed-phase chromatography may not be optimal. More advanced techniques are often more suitable:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining and separating highly polar compounds. It utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a less polar organic solvent, with a small amount of a more polar solvent (like water) to facilitate partitioning.
-
Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange functionalities.[2][3][4][5][6] This dual-retention mechanism is highly effective for polar and ionizable compounds, offering unique selectivity that can be fine-tuned by adjusting mobile phase pH and ionic strength.[2][3][4][5][6]
Q3: How does the pH of the mobile phase affect the separation?
A3: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of 4-hydroxy-3-cyanopyridine. The pKa of most pyridine derivatives is in the range of 5-6.[1][7]
-
Low pH (e.g., < 3): At a low pH, the pyridine nitrogen will be protonated, carrying a positive charge. On a standard silica column, the acidic silanol groups will also be protonated (neutral), which can minimize strong interactions and reduce peak tailing.[1] In a mixed-mode cation-exchange column, a low pH will ensure the analyte is charged for retention.
-
High pH (e.g., > 8): At a high pH, the pyridine nitrogen is neutral. This can also lead to good peak shape on silica. However, traditional silica-based columns are not stable at high pH. Therefore, a pH-stable column, such as one with a hybrid or polymer-based stationary phase, would be required.
Q4: What are good starting solvent systems for Thin Layer Chromatography (TLC) analysis?
A4: Developing a good TLC method is crucial for successful column chromatography. Here are some recommended starting solvent systems for polar compounds like 4-hydroxy-3-cyanopyridine on a normal-phase silica TLC plate:
| Solvent System Components | Typical Ratio (v/v) | Polarity | Notes |
| Dichloromethane : Methanol | 95 : 5 to 90 : 10 | Medium-High | A good starting point for many polar compounds.[8][9] |
| Ethyl Acetate : Hexane | 70 : 30 to 100% Ethyl Acetate | Medium | Adjust the ratio to achieve an optimal Rf value.[8] |
| Chloroform : Methanol | 95 : 5 to 90 : 10 | Medium-High | Similar to dichloromethane/methanol but with different selectivity. |
| Dichloromethane : Methanol with 1% Ammonium Hydroxide | 90 : 10 (+1% NH4OH) | High (Basic) | The addition of a base can significantly reduce peak tailing for basic compounds.[10][11] |
Pro-Tip: An ideal Rf value for column chromatography is between 0.2 and 0.4. If your compound has an Rf higher than this, decrease the polarity of the mobile phase. If it is lower, increase the polarity.[8]
Troubleshooting Guide
Problem 1: My compound is streaking or tailing badly on the TLC plate and column.
-
Cause: This is likely due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel.[1]
-
Solution:
-
Add a basic modifier to the mobile phase: Incorporate a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide (0.5-2%) into your eluent.[11] This will neutralize the acidic sites on the silica, leading to more symmetrical spots/peaks.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like a cyano or diol column.
-
Problem 2: My compound elutes too quickly (low retention) in reversed-phase chromatography.
-
Cause: 4-hydroxy-3-cyanopyridine is highly polar and has low affinity for non-polar stationary phases like C18.
-
Solution:
-
Switch to HILIC or Mixed-Mode Chromatography: These techniques are specifically designed for polar analytes and will provide better retention.[12]
-
Use a polar-embedded or polar-endcapped reversed-phase column: These columns have modified stationary phases that offer enhanced retention for polar compounds compared to standard C18 columns.
-
Use a highly aqueous mobile phase: If you must use reversed-phase, use a mobile phase with a very low percentage of organic solvent (e.g., >95% water or buffer). Ensure your C18 column is "aqueous stable" to prevent phase collapse.
-
Problem 3: I have poor separation between my product and a similarly polar impurity.
-
Cause: The chosen chromatographic conditions do not provide sufficient selectivity to resolve the compounds.
-
Solution:
-
Optimize the mobile phase:
-
Change solvent composition: Try different solvent combinations (e.g., switch from dichloromethane/methanol to ethyl acetate/hexane).
-
Adjust pH: A small change in the mobile phase pH can alter the ionization state of your compound and the impurity differently, potentially leading to better separation.[1]
-
-
Change the stationary phase: Switching to a stationary phase with a different chemistry (e.g., from silica to a cyano or phenyl column) can alter the selectivity of the separation.
-
Employ gradient elution: A gradual change in the mobile phase composition during the column run can improve the resolution of closely eluting compounds.
-
Problem 4: I am experiencing low recovery of my compound from the column.
-
Cause: The compound may be irreversibly adsorbed onto the stationary phase or degrading on the column.
-
Solution:
-
Perform a stability test: Spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or streaking, your compound may be degrading on the silica.
-
Deactivate the stationary phase: If using silica, consider using a less acidic or deactivated form.
-
Flush the column with a stronger solvent: After your initial elution, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any remaining product elutes.
-
Consider a different purification technique: If column chromatography consistently gives low yields, explore other options like recrystallization.
-
Experimental Protocols
Protocol 1: TLC Method Development for Normal-Phase Chromatography
-
Prepare your sample: Dissolve a small amount of your crude 4-hydroxy-3-cyanopyridine in a suitable solvent (e.g., methanol, dichloromethane).
-
Spot the TLC plate: Using a capillary tube, spot your sample onto the baseline of a silica gel TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing your chosen solvent system (refer to the table in Q4).
-
Visualize the spots: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Optimize: Adjust the solvent system polarity to achieve an Rf value for your target compound between 0.2 and 0.4.[8]
Protocol 2: Column Chromatography - Dry Loading
Dry loading is recommended for compounds that have poor solubility in the initial mobile phase.
-
Prepare the sample for dry loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and mix to form a slurry.
-
Evaporate the solvent: Remove the solvent under reduced pressure until you have a fine, free-flowing powder.
-
Pack the column: Pack your column with silica gel using your chosen mobile phase.
-
Load the sample: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elute: Begin eluting with your mobile phase, collecting fractions and monitoring by TLC.
Visualizations
Decision-Making Workflow for Method Development
Caption: A workflow for developing a purification method for 4-hydroxy-3-cyanopyridine.
References
-
Chemometric analysis of high performance liquid chromatography-diode array detection-electrospray mass spectrometry of 2- and 3-hydroxypyridine. Analyst (RSC Publishing). Available at: [Link]
-
Mixed-Mode Chromatography - ResearchGate. Available at: [Link]
-
Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]
-
Evolution of Mixed-Mode Chromatography. Technology Networks. Available at: [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. Available at: [Link]
-
Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. Available at: [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI Blog. Available at: [Link]
-
Thin-Layer Chromatography (TLC) User Guide. J&K Scientific LLC. Available at: [Link]
-
High-performance liquid chromatographic determination of 3-hydroxypyridinium derivatives as new markers of bone resorption. PubMed. Available at: [Link]
-
Development and validation of HILIC method for quantitative determination of genotoxic impurity pyridine in linagliptin active pharmaceutical ingredient. ResearchGate. Available at: [Link]
-
Determining a solvent system. University of York Chemistry Teaching Labs. Available at: [Link]
-
General approach for the chromatographic determination of 2-hydroxypyridine-1-oxide (HOPO) in pharmaceutically relevant material. ScienceDirect. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using deri. Luxembourg Bio Technologies. Available at: [Link]
-
Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. ResearchGate. Available at: [Link]
-
HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine... ResearchGate. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
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4-Cyanopyridine. PubChem. Available at: [Link]
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Synthesis of highly stable cyanine-dye-doped silica nanoparticle for biological applications. Nature. Available at: [Link]
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3-Cyanopyridine. PubChem. Available at: [Link]
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Modification of aminopropyl silica gel with some chelating agents and their effect on its stability against hydrolysis. ResearchGate. Available at: [Link]
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Regularities of the retention of aminopyridines by silica gel modified with gold nanoparticles. SpringerLink. Available at: [Link]
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Silica gel supported ionic liquids as effective and reusable catalysts for the synthesis of highly reactive polyisobutylene in non-polar media. Polymer Chemistry (RSC Publishing). Available at: [Link]
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Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica. PMC - NIH. Available at: [Link]
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Managing scalability issues in 4-Hydroxynicotinonitrile production
Welcome to the technical support center for 4-Hydroxynicotinonitrile (4-HPN) production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up 4-HPN synthesis from the lab bench to pilot and production scales. As a key intermediate in the development of pharmaceuticals and agrochemicals, robust and scalable production of 4-HPN is critical.[1] This document provides field-proven insights in a direct question-and-answer format to address common challenges, ensuring you can anticipate, troubleshoot, and resolve issues effectively.
Troubleshooting Guide: From Bench to Bulk
Scaling a chemical synthesis is rarely a linear process. Issues that are manageable at the milligram scale can become significant obstacles at the kilogram scale. This section addresses specific, common problems encountered during the scale-up of 4-HPN production.
Part 1: The Synthesis Reaction
Question: My 4-HPN yield dropped significantly when I scaled the reaction from 10g to 1kg. What are the likely causes?
This is a classic scalability issue rooted in mass and heat transfer limitations. As you increase the reactor volume, the surface-area-to-volume ratio decreases, making it harder to maintain homogenous conditions.
Causality & Explanation:
-
Inefficient Mixing: In a large reactor, standard magnetic stirring is insufficient. Pockets of high reactant concentration or "hot spots" can form. For the hydroxylation of a precursor like 3-cyanopyridine, localized high temperatures can accelerate the formation of degradation products or unwanted side-reactions, such as the hydrolysis of the nitrile group to nicotinamide or nicotinic acid.[2][3]
-
Poor Heat Dissipation: Exothermic reactions that are easily controlled in a small flask cooled by an ice bath can generate heat much faster than it can be removed in a large vessel. This can lead to a thermal runaway, drastically reducing the selectivity towards 4-HPN.
Troubleshooting Protocol:
-
Reactor & Agitation Review:
-
Action: Switch from magnetic stirring to overhead mechanical stirring with a properly sized impeller (e.g., pitched-blade turbine or anchor stirrer).
-
Rationale: Mechanical stirrers provide superior torque and mixing efficiency in large volumes, ensuring better distribution of reactants and heat.
-
-
Controlled Reagent Addition:
-
Action: Add the hydroxylating agent (e.g., a peroxide or persulfate solution) subsurface via a syringe pump or addition funnel over an extended period.
-
Rationale: This prevents localized high concentrations of the reagent and allows the reactor's cooling system to keep pace with the heat generated during the reaction.
-
-
Real-time Temperature Monitoring:
-
Action: Use a calibrated temperature probe placed in the reaction mixture (not just in the cooling jacket) to monitor the internal temperature accurately.
-
Rationale: This provides immediate feedback on the reaction's thermal behavior, allowing for adjustments to the addition rate or cooling system to maintain the optimal temperature.
-
Question: On a larger scale, I'm observing a significant increase in impurities, particularly nicotinamide. How can I suppress this side reaction?
The formation of nicotinamide is a result of the hydrolysis of the nitrile group in your starting material (3-cyanopyridine) or the product (4-HPN).[4][5] This is often exacerbated by the conditions required for hydroxylation, especially at elevated temperatures or non-optimal pH.
Causality & Explanation:
Hydrolysis of the cyanopyridine is a competing reaction that becomes more prominent with longer reaction times and higher temperatures.[2] Water present in the reaction medium, either as a solvent or introduced with reagents, can participate in this unwanted transformation, which can be catalyzed by acidic or basic conditions.
Recommended Actions & Control Strategy:
-
pH Control: Buffer the reaction mixture. The optimal pH will depend on your specific hydroxylation chemistry, but maintaining it within a narrow range can significantly suppress hydrolysis.
-
Temperature Management: As detailed previously, maintain strict temperature control. Even a 5-10°C overshoot can dramatically increase the rate of hydrolysis.
-
Minimize Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC or TLC). Quench the reaction as soon as the consumption of the starting material plateaus to prevent the product from degrading over time.
-
Solvent Choice: If your process allows, consider using anhydrous solvents to minimize the availability of water for the hydrolysis side reaction.
Workflow for Minimizing Hydrolysis Impurities
Caption: A decision tree for troubleshooting nicotinamide impurity.
Part 2: Work-up and Purification
Question: My crude 4-HPN product is an oil that is difficult to handle and purify at scale, whereas it was a solid on the small scale. Why is this happening?
This phenomenon, often called "oiling out," typically occurs when the concentration of impurities is high enough to depress the melting point of the mixture or inhibit crystallization.[6] What appears as a minor impurity on a TLC plate can be a significant mass in a multi-kilogram batch.
Causality & Explanation:
Impurities, such as residual solvents, starting materials, or side-products, can act as a "eutectic" mixture with your desired product, lowering the overall melting point. They can also interfere with the crystal lattice formation, preventing your product from solidifying even when its concentration is above its solubility limit.
Systematic Purification Protocol:
-
Initial Characterization:
-
Action: Take a small sample of the crude oil and analyze it via ¹H NMR and LC-MS.
-
Rationale: This will help you identify and quantify the major impurities, which is essential for designing an effective purification strategy.[7]
-
-
Solvent Screening for Recrystallization:
-
Action: Use the crude oil to perform a small-scale solvent screen. The ideal solvent is one in which 4-HPN is sparingly soluble at room temperature but highly soluble when hot.
-
Protocol:
-
Place ~50 mg of crude oil into several test tubes.
-
Add a different solvent (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, water) to each tube dropwise while heating until the oil dissolves.
-
Allow the tubes to cool slowly to room temperature, then in an ice bath.
-
Observe which solvent yields the best quality and quantity of crystals.
-
-
-
Large-Scale Recrystallization:
-
Action: Once a suitable solvent system is identified, perform the recrystallization on the full batch.[8][9]
-
Rationale: Recrystallization is one of the most effective and scalable methods for purifying crystalline solids. It selectively incorporates the desired molecule into the growing crystal lattice, leaving impurities behind in the mother liquor.[6]
-
-
When Recrystallization Fails:
-
Action: If a suitable crystallization solvent cannot be found, column chromatography is the next logical step. While less ideal for very large scales, it is often necessary for challenging purifications.[10]
-
Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase, offering a high degree of purification.
-
Purification Strategy Flow Diagram
Caption: A workflow for developing a scalable purification method.
Frequently Asked Questions (FAQs)
1. What are the most common synthesis routes for 4-HPN and their scalability considerations?
Several routes to this compound exist, each with distinct advantages and challenges for large-scale production. The most common precursor is 3-cyanopyridine (nicotinonitrile).[4]
| Synthesis Route | Key Reagents | Typical Conditions | Scalability Pros | Scalability Cons |
| Chemical Hydroxylation | 3-Cyanopyridine, H₂O₂, Persulfates, or other oxidizing agents | Aqueous media, often requires a catalyst (e.g., metal salts), moderate heat. | Reagents are relatively inexpensive and readily available. Well-understood reaction class. | Can suffer from low regioselectivity (hydroxylation at other positions). Risk of over-oxidation or hydrolysis.[2] Exothermic nature requires careful thermal management. |
| Photochemical Isomerization | 3-Cyanopyridine N-oxide | UV irradiation (e.g., 254 nm), acidic conditions. | High C3 selectivity for some pyridine systems.[11] Metal-free transformation. | Requires specialized photochemical reactors which can be difficult to scale. Potential for side reactions. Energy intensive. |
| Biocatalytic Synthesis | A suitable precursor aldehyde/aldoxime and a specific enzyme (e.g., hydroxynitrile lyase, aldoxime dehydratase). | Aqueous buffer, ambient temperature and pressure. | Extremely high selectivity, reducing impurities.[12] Environmentally friendly ("green") process.[13] Operates under mild conditions, reducing energy costs. | Enzyme cost and stability can be a factor. Requires specialized expertise in biocatalysis.[14] Substrate loading may be lower than in chemical processes. |
2. What are the critical safety precautions when handling cyanopyridines at an industrial scale?
Working with any nitrile, especially on a large scale, demands strict adherence to safety protocols due to the potential for release of hydrogen cyanide (HCN) gas under acidic conditions or thermal decomposition.
-
Engineering Controls: All manipulations should be performed in a well-ventilated area, preferably within a fume hood or a contained reactor system with appropriate off-gas scrubbing (e.g., a bleach or caustic scrubber).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat. For large-scale transfers, respiratory protection may be required.
-
Emergency Preparedness: Ensure an emergency cyanide poisoning antidote kit is readily available and personnel are trained in its use. Have emergency showers and eyewash stations in the immediate vicinity.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (like sodium hypochlorite) under basic conditions before disposal according to institutional and local regulations.
3. Which analytical methods are essential for quality control in 4-HPN production?
A robust analytical package is the cornerstone of a reproducible and scalable process.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for both in-process control and final product analysis. It is used to determine the purity of the product, quantify impurities, and track the consumption of starting materials. A typical method would use a C18 reverse-phase column with a UV detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product and identifying unknown impurities.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying trace-level impurities by providing accurate mass data, which helps in elucidating their structures.
-
Karl Fischer Titration: This method is used to accurately determine the water content of the final product, which is a critical quality attribute.[15]
-
Gas Chromatography (GC): Useful for quantifying residual solvents in the final active pharmaceutical ingredient (API).[16]
References
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]
-
Capot Chemical. This compound 89324-16-3. [Link]
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Wang, Z., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
Engle, S. M., Kirkner, T. R., & Kelly, C. B. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 340-362. [Link]
- Voparil, J. F., et al. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S.
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van den Broek, J. A., et al. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. Biotechnology and Bioengineering, 80(1), 1-11. [Link]
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United Chemical Co., Ltd. High quality Pharmaceutical Intermediate 4-Cyanophenol P-Cyanophenol. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13019, 4-Cyanophenol. [Link]
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Reddy, B. M., & Sreekanth, P. M. (2004). Hydration of 3-cyanopyridine to nicotinamide over MnO2 catalyst. ResearchGate. [Link]
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Wikipedia. Nicotinonitrile. [Link]
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Wang, J. (2022). Practical Biocatalytic Synthesis of Aromatic Nitriles. Chem, 8(8), 2051-2053. [Link]
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Wang, T., et al. (2010). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Academax. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. [Link]
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NIST. Benzonitrile, 4-hydroxy-. [Link]
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MySkinRecipes. This compound. [Link]
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Wang, T., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648. [Link]
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Contente, M. L., & Paradisi, F. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 23(10), 2643. [Link]
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Price, S. L. (2017). Impurity occurrence and removal in crystalline products from process reactions. CrystEngComm, 19(29), 4115-4131. [Link]
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Beynon, C., & Driver, R. (2021). Crisis management of HPN (home parenteral nutrition) patients affected by technical services production constraints. Clinical Nutrition ESPEN, 46, 616. [Link]
- SYMRISE AG. (2020). Method for purification of 4-hydroxyacetophenone. U.S.
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Sapkal, R. G. (n.d.). Impurities in Pharmaceutical Substances. [Link]
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Roy, S. (2012). Recent trends in the impurity profile of pharmaceuticals. PharmaTutor, 1(1), 1-10. [Link]
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Technical Support Center: Strategies for Selective Functionalization of 4-Hydroxynicotinonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the selective functionalization of 4-hydroxynicotinonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this versatile heterocyclic scaffold. This compound presents unique challenges due to its electronic properties and the tautomeric equilibrium between its 4-hydroxypyridine and 4-pyridone forms. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Core Concepts: Understanding the Reactivity of this compound
The primary challenge in the selective functionalization of this compound stems from its electronic nature and tautomerism. The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack, particularly after activation.[1][2] Furthermore, the molecule exists in a tautomeric equilibrium between the 4-hydroxypyridine and the more dominant 4-pyridone form. This equilibrium creates two competing nucleophilic centers: the nitrogen and the oxygen atoms, leading to potential issues with selectivity in reactions like alkylation.[3]
FAQ 1: Controlling N- vs. O-Alkylation
Question: My alkylation of this compound gives me a mixture of N- and O-alkylated products. How can I selectively synthesize the 4-alkoxynicotinonitrile (O-alkylation)?
Answer: This is a classic chemoselectivity problem arising from the ambident nucleophilic nature of the 4-pyridone tautomer. Selectivity is governed by the choice of base, solvent, and electrophile, largely influenced by Hard and Soft Acid and Base (HSAB) theory. The nitrogen anion is "harder" and the oxygen anion is "softer". To favor O-alkylation, you need conditions that promote reaction at the softer oxygen center.
Workflow for Selective O-Alkylation
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Compounds Derived from 4-Hydroxynicotinonitrile
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is perpetual. The 4-hydroxynicotinonitrile core, a privileged heterocyclic structure, has emerged as a promising starting point for the development of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, anti-inflammatory, antimicrobial, and antiviral properties of compounds derived from this versatile scaffold.
Given the nascent stage of research focused specifically on a broad, comparative evaluation of this compound derivatives across multiple therapeutic areas, this guide will draw upon experimental data from closely related structural analogs, such as N-nicotinonitrile and 4-hydroxycoumarin derivatives. This approach of "comparison by analogy" allows us to project the potential of the this compound core and to provide a foundational understanding for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The nicotinonitrile moiety is a key pharmacophore in a variety of kinase inhibitors and other anticancer agents. Derivatives of this scaffold have demonstrated potent cytotoxic effects against a range of cancer cell lines.
Comparative Anticancer Efficacy
While comprehensive data on a series of this compound derivatives is still emerging, studies on N-nicotinonitrile derivatives provide valuable insights into their anticancer potential. For instance, a study on novel N-nicotinonitrile derivatives revealed significant cytotoxic activity against human breast (MCF-7) and liver (HepG2) cancer cell lines[1].
| Compound ID | Modification | Target Cell Line | IC50 (µM)[1] |
| Doxorubicin | (Reference Drug) | MCF-7 | 4.5 |
| HepG2 | 5.2 | ||
| Compound 11 | N-nicotinonitrile derivative | MCF-7 | 6.8 |
| HepG2 | 7.5 | ||
| Compound 12 | N-nicotinonitrile derivative | MCF-7 | 5.3 |
| HepG2 | 6.1 |
Table 1: In vitro anticancer activity of selected N-nicotinonitrile derivatives compared to Doxorubicin.
The data suggests that specific substitutions on the nicotinonitrile ring can lead to potent anticancer activity, with some derivatives approaching the efficacy of the standard chemotherapeutic drug, doxorubicin[1].
Mechanistic Insights: Kinase Inhibition
The mechanism of action for many anticancer nicotinonitrile derivatives involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of kinases.
Caption: Putative mechanism of anticancer activity via RTK inhibition.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. The 4-hydroxypyridine core, present in this compound, is found in various anti-inflammatory agents.
Comparative Anti-inflammatory Efficacy
Research on structurally similar 4-hydroxycoumarin derivatives has identified potent inhibitors of inflammatory mediators. A recent study highlighted a derivative, B8, which demonstrated significant inhibition of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) release in macrophage cell lines[2].
| Compound | Cell Line | Target | IC50 (µM)[2] |
| 4-Hydroxycoumarin | J774A.1 | IL-6 Release | >20 |
| Compound B8 | J774A.1 | IL-6 Release | 4.57 |
| Compound B8 | THP-1 | IL-6 Release | 6.51 |
Table 2: Anti-inflammatory activity of a 4-hydroxycoumarin derivative.
These findings suggest that derivatives of this compound could be developed as potent anti-inflammatory agents.
Mechanistic Insights: Targeting Inflammatory Pathways
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. The aforementioned compound B8 was found to exert its anti-inflammatory effect by targeting Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical component of the MAPK pathway[2].
Caption: Inhibition of the IRAK1-mediated inflammatory pathway.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including pyridine and coumarin derivatives, have historically been a rich source of such agents.
Comparative Antimicrobial Efficacy
Studies on 4-hydroxycoumarin derivatives have demonstrated their activity against various bacterial and fungal strains. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC).
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Compound 1 (4-hydroxycoumarin derivative) | Staphylococcus aureus | 250[3] |
| Bacillus subtilis | 500[3] | |
| Compound 4a (4-aminocoumarin derivative) | Staphylococcus aureus | - (Zone of Inhibition: 6.36 mm)[4] |
| Escherichia coli | - (Zone of Inhibition: 3.61 mm)[4] | |
| Compound 4b (4-aminocoumarin derivative) | Staphylococcus aureus | - (Zone of Inhibition: 7.29 mm)[4] |
| Escherichia coli | - (Zone of Inhibition: 3.35 mm)[4] |
Table 3: Antimicrobial activity of selected 4-hydroxycoumarin derivatives.
The data indicates that these compounds are generally more effective against Gram-positive bacteria[3]. The nitrile group in this compound could potentially enhance interactions with microbial enzymes or other cellular components.
Antiviral Activity: Inhibiting Viral Replication
The development of broad-spectrum antiviral agents is a global health priority. While specific data on this compound derivatives is limited, related heterocyclic compounds have shown promise.
Comparative Antiviral Efficacy
A study on furo[3,4-c]pyridin-3(1H)-one derivatives, which share the pyridinone core, identified compounds with activity against influenza viruses[5]. The 50% effective concentration (EC50) is a key metric for antiviral activity.
| Compound ID | Virus Strain | EC50 (µM)[5] |
| 15a | Influenza A/H1N1 | 17.4 |
| Influenza A/H3N2 | 21.1 | |
| Influenza B | 18.2 | |
| 15g | Influenza A/H1N1 | 15.2 |
| 15j | Influenza A/H1N1 | 12.8 |
Table 4: Anti-influenza virus activity of selected furo[3,4-c]pyridin-3(1H)-one derivatives.
These results underscore the potential of the pyridine scaffold in the design of novel antiviral agents.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays mentioned in this guide are provided below.
Anticancer Activity: MTT Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo assay evaluates the ability of a compound to reduce acute inflammation.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal[6][7][8].
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection[8].
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium[9][10][11].
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum)[10].
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The comparative analysis of structurally related compounds presented in this guide highlights the significant potential of its derivatives in anticancer, anti-inflammatory, antimicrobial, and antiviral applications. The provided experimental protocols offer a robust framework for the systematic evaluation of novel this compound derivatives. Further research focusing on the synthesis and comprehensive biological screening of a diverse library of these compounds is warranted to fully elucidate their therapeutic potential and to identify lead candidates for further development.
References
-
Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. Retrieved from [Link]
- Završnik, D., Muratović, S., & Spirtović, S. (2011). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. Bosnian Journal of Basic Medical Sciences, 11(4), 242-246.
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 558-565.
-
Oriental Journal of Chemistry. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Retrieved from [Link]
- Završnik, D., Muratović, S., & Spirtović, S. (2011). The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives. Bosnian Journal of Basic Medical Sciences, 11(4), 242-246.
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Geto, Z., & Wolde, M. (2018). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 50(5), 235-241.
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
-
Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]
-
NCBI Bookshelf. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]
- Kim, J. H., Park, S. J., Kim, M., & Chong, Y. (2015). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry Letters, 25(1), 113-116.
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MDPI. (2022). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. Retrieved from [Link]
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MDPI. (2001). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Retrieved from [Link]
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Validating 4-Hydroxynicotinonitrile as a Novel Pharmacophore for NAMPT Inhibition: A Comparative Guide
Introduction: The Rationale for Exploring 4-Hydroxynicotinonitrile
In the landscape of contemporary drug discovery, particularly in oncology, the targeting of metabolic pathways essential for cancer cell survival has emerged as a highly promising therapeutic strategy. One such critical pathway is the Nicotinamide Adenine Dinucleotide (NAD+) salvage pathway, for which Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[1] Cancer cells exhibit a heightened reliance on this pathway to meet their increased metabolic and DNA repair demands, making NAMPT a compelling target for therapeutic intervention.[2][3]
This guide introduces this compound, a pyridine derivative, as a potential novel pharmacophore for the inhibition of NAMPT. Its structural resemblance to nicotinamide, the natural substrate of NAMPT, and its utility as a key intermediate in the synthesis of NAD+ analogs, provide a strong rationale for its investigation.[4] We will objectively explore a hypothetical validation workflow, comparing its proposed pharmacophoric features with those of established NAMPT inhibitors and providing detailed experimental and computational protocols to rigorously test this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical matter for this critical anti-cancer target.
A Proposed Pharmacophore Model for this compound
Based on the known structure-activity relationships of established NAMPT inhibitors such as FK866 and GMX1778, we can postulate a pharmacophore model for this compound.[2][5] The core of this hypothesis lies in the ability of the 4-hydroxypyridine ring to mimic the nicotinamide moiety of the natural substrate, while the nitrile and hydroxyl groups offer key interaction points within the NAMPT active site.
Key Pharmacophoric Features:
-
Aromatic Ring (Pyridine): The pyridine ring is proposed to form crucial π-stacking interactions with aromatic residues, such as Phe193 and a tyrosine from the adjacent monomer (Tyr18'), within the NAMPT active site, a feature common to many known inhibitors.[5]
-
Hydrogen Bond Acceptor (Pyridinic Nitrogen): The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for anchoring the molecule in the active site.
-
Hydrogen Bond Donor (4-Hydroxyl Group): The hydroxyl group at the 4-position is hypothesized to act as a hydrogen bond donor, potentially interacting with residues like Asp219 or Ser241.[5]
-
Hydrogen Bond Acceptor/Hydrophobic Feature (3-Nitrile Group): The nitrile group can function as a hydrogen bond acceptor and also contribute to hydrophobic interactions within a tunnel-shaped cavity extending from the nicotinamide binding site.[3]
Below is a conceptual representation of the proposed pharmacophore model.
Caption: Proposed pharmacophore model for this compound.
Comparative Analysis with Known NAMPT Inhibitors
To contextualize the potential of this compound, it is instructive to compare its proposed pharmacophoric features with those of well-characterized NAMPT inhibitors.
| Feature | This compound | FK866 (Daporinad)[6] | GMX1778 (Padnarsertib)[6] |
| Core Scaffold | Pyridine | Pyridine | Pyridine |
| Aromatic Interactions | Yes (Pyridine Ring) | Yes (Pyridine Ring) | Yes (Pyridine Ring) |
| Key H-Bond Acceptor | Pyridinic Nitrogen, Nitrile | Pyridinic Nitrogen, Amide Carbonyl | Pyridinic Nitrogen, Guanidine |
| Key H-Bond Donor | 4-Hydroxyl Group | Amide N-H | Guanidine N-H |
| Hydrophobic Moieties | Nitrile | Acrylamide linker, Benzoylpiperidine | Linker and additional aromatic groups |
This comparison highlights that this compound shares the core pyridine scaffold essential for recognition at the NAMPT active site. While it lacks the extended hydrophobic linkers of more potent, developed inhibitors, its compact structure and strategically placed functional groups present a compelling starting point for fragment-based drug design and lead optimization.
Experimental Validation Workflow
A rigorous experimental cascade is necessary to validate the hypothesis that this compound acts as a NAMPT inhibitor.
Caption: Experimental workflow for validating this compound as a NAMPT inhibitor.
Step 1: In Vitro NAMPT Enzymatic Assay
Objective: To determine the direct inhibitory activity of this compound on recombinant human NAMPT and to calculate its half-maximal inhibitory concentration (IC50).
Protocol:
-
Reagents and Materials:
-
Recombinant human NAMPT enzyme.
-
Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP.
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT).
-
Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase).
-
This compound (test compound).
-
FK866 (positive control).
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT).
-
384-well assay plates.
-
Plate reader capable of measuring absorbance or fluorescence.
-
-
Procedure:
-
Prepare a serial dilution of this compound and FK866 in DMSO.
-
In a 384-well plate, add the assay buffer, NAM, PRPP, ATP, NMNAT, and the coupling enzymes.
-
Add the diluted test compound and positive control to the respective wells. Include a DMSO-only control.
-
Initiate the reaction by adding the NAMPT enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the production of NADH (or a fluorescent product) at the appropriate wavelength.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Step 2: Cell-Based NAD+ Depletion Assay
Objective: To confirm that this compound can penetrate cells and inhibit NAMPT activity, leading to a reduction in intracellular NAD+ levels.
Protocol:
-
Cell Culture:
-
Use a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells).
-
Culture cells in appropriate media until they reach 70-80% confluency.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and FK866 for a set period (e.g., 24-48 hours).
-
After treatment, lyse the cells and use a commercially available NAD+/NADH quantification kit to measure the intracellular NAD+ levels.
-
Normalize the NAD+ levels to the total protein concentration in each well.
-
Plot the percentage of NAD+ depletion against the compound concentration to determine the EC50 for NAD+ reduction.
-
Step 3: Cellular Viability/Cytotoxicity Assays
Objective: To assess the downstream effect of NAD+ depletion on cancer cell proliferation and viability.
Protocol:
-
Procedure:
-
Seed cancer cells in 96-well plates as described above.
-
Treat the cells with a serial dilution of this compound and FK866 for an extended period (e.g., 72-96 hours).
-
Assess cell viability using a standard method such as the MTT, MTS, or a cell-titer glo assay.
-
Measure the absorbance or luminescence according to the assay manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Computational Validation Workflow
In silico methods can provide valuable insights into the binding mode of this compound and help validate the proposed pharmacophore model.
Caption: Computational workflow for validating the this compound pharmacophore.
Step 1: Molecular Docking
Objective: To predict the binding pose of this compound within the NAMPT active site and to analyze its interactions with key amino acid residues.
Protocol:
-
Preparation:
-
Obtain a high-resolution crystal structure of human NAMPT in complex with an inhibitor from the Protein Data Bank (PDB), for instance, PDB ID: 5U2N.[7]
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate a 3D conformation of this compound and minimize its energy.
-
-
Docking Simulation:
-
Define the binding site based on the co-crystallized ligand.
-
Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock this compound into the defined binding site.
-
Analyze the top-scoring docking poses to identify key interactions (hydrogen bonds, π-stacking, hydrophobic contacts) with the protein residues.
-
Compare the predicted binding mode with the proposed pharmacophore model.
-
Step 2: Pharmacophore-Based Virtual Screening
Objective: To use the validated pharmacophore model as a 3D query to search large compound libraries for other potential NAMPT inhibitors with diverse scaffolds.
Protocol:
-
Pharmacophore Model Generation:
-
Generate a 3D pharmacophore model based on the docked pose of this compound or a set of known active NAMPT inhibitors.
-
-
Virtual Screening:
-
Screen a large chemical database (e.g., ZINC, ChemBridge) using the pharmacophore model as a filter.
-
Retrieve the hit compounds that match the pharmacophore features.
-
-
Hit Filtering and Docking:
-
Apply drug-likeness filters (e.g., Lipinski's rule of five) to the hit list.
-
Dock the filtered hits into the NAMPT active site to prioritize compounds for experimental testing.
-
Conclusion
The validation of this compound as a pharmacophore for NAMPT inhibition presents a compelling avenue for the discovery of novel anti-cancer agents. Its simple, synthetically accessible structure, combined with its potential to engage with key residues in the NAMPT active site, makes it an attractive starting point for a fragment-based or lead optimization campaign. The integrated experimental and computational workflows outlined in this guide provide a robust framework for rigorously testing this hypothesis. Successful validation would not only introduce a new chemical scaffold for NAMPT inhibition but also pave the way for the development of a new generation of targeted cancer therapeutics.
References
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Pharmacophore model of NAMPT inhibitors based on the structure of FK866. (n.d.). ResearchGate. Retrieved from [Link]
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-
Zheng, X., et al. (2017). Crystal structure-based comparison of two NAMPT inhibitors. PubMed. Retrieved from [Link]
-
Longenecker, K.L., et al. (2017). Crystal structure of human NAMPT with A-1326133. RCSB PDB. Retrieved from [Link]
- Zhu, Y., et al. (2014). Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors. PLOS ONE, 9(10), e109366.
-
Structural optimization of NAMPT inhibitors based on FK866 as a prototype. (n.d.). ResearchGate. Retrieved from [Link]
-
Hillig, R.C., et al. (2022). CRYSTAL STRUCTURE OF NAMPT IN COMPLEX WITH COMPOUND 9. RCSB PDB. Retrieved from [Link]
-
Comparison of pharmacophores of NAMPT inhibitors in the same active... (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal structure of NAMPT with resistant mutations mapped. The NAMPT... (n.d.). ResearchGate. Retrieved from [Link]
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What are the new molecules for NAMPT inhibitors? (2025, March 11). Patsnap Synapse. Retrieved from [Link]
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Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. (2021). ACS Publications. Retrieved from [Link]
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Discovery of Novel NAMPT Inhibitors Based on Pharmacophore Modeling and Virtual Screening Techniques. (n.d.). ResearchGate. Retrieved from [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer. (2022). PubMed Central. Retrieved from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
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Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. (2021). PubMed Central. Retrieved from [Link]
- Kim, M. Y., et al. (2012). Crystal structure of Rattus norvegicus Visfatin/PBEF/Nampt in complex with an FK866-based inhibitor. Molecules and Cells, 33(5), 485–492.
-
Identification of NAMPT-binding proteins. (A) Immunoprecipitation (IP)... (n.d.). ResearchGate. Retrieved from [Link]
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- 4. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Bioisosteric Replacement of Phenol with 4-Hydroxypyridine
For drug discovery professionals, the phenol moiety is a double-edged sword. Its hydroxyl group is a superb hydrogen bond donor and acceptor, often serving as a critical anchor for ligand-receptor interactions. However, this same functionality renders it a prime target for phase II metabolic enzymes, leading to rapid glucuronidation or sulfation, which can severely limit oral bioavailability and pharmacokinetic profiles.[1][2][3] This guide provides an in-depth comparison of the 4-hydroxypyridine moiety as a bioisosteric replacement for phenol, offering a practical solution to mitigate these metabolic liabilities while aiming to preserve or enhance biological activity.
The core principle of bioisosterism is to substitute a functional group with another that possesses similar physical or chemical properties, thereby maintaining the desired biological activity while optimizing the molecule's overall disposition.[4][5][6] The 4-hydroxypyridine ring has emerged as a compelling non-classical bioisostere for phenol due to its ability to mimic the crucial hydrogen bonding capabilities of the phenolic hydroxyl group while introducing fundamental changes to the molecule's electronics and metabolic susceptibility.[1][2][7][8]
Head-to-Head Comparison: Physicochemical and Pharmacological Properties
The decision to replace a phenol is grounded in the comparative properties of the two moieties. While structurally similar, their differences in electronics, acidity, and tautomeric equilibrium have profound implications for drug design.
Key Physicochemical Differences
A primary distinction lies in their acidity and tautomeric forms. Phenol exists exclusively in its enol form, presenting a predictable acidic hydroxyl group.[9][10] In contrast, 4-hydroxypyridine exists in a tautomeric equilibrium with its keto form, 4-pyridone.[9][10][11] In aqueous and polar environments, this equilibrium heavily favors the 4-pyridone tautomer, which alters its hydrogen bonding profile from a pure donor/acceptor to a more amide-like character with distinct donor and acceptor faces.[9][10][11]
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];
} Caption: Rationale for replacing phenol with a 4-hydroxypyridine bioisostere.
This tautomerism is the cornerstone of its metabolic advantage. The pyridone form is generally less susceptible to the UGT and SULT enzymes that readily conjugate phenols.[1]
| Property | Phenol | 4-Hydroxypyridine / 4-Pyridone | Rationale & Implications for Drug Design |
| pKa | ~10 | ~11 (for proton loss from N-H in pyridone) ~3.3 (for protonation of N)[12] | The pyridone is less acidic than phenol, reducing the likelihood of forming an anionic species at physiological pH. The basic nitrogen atom offers a handle for salt formation to improve solubility. |
| Tautomerism | Exists as phenol (100% enol)[9][10] | Exists as an equilibrium between 4-hydroxypyridine (enol) and 4-pyridone (keto). The keto form predominates in polar solvents and the solid state.[9][10][11] | The dominant pyridone form is key to improved metabolic stability. It presents an amide-like hydrogen bond donor (N-H) and a carbonyl acceptor (C=O). |
| Hydrogen Bonding | Strong H-bond donor (OH) and acceptor (O lone pairs). | Strong H-bond donor (N-H) and acceptor (C=O). Can also act as a weaker H-bond acceptor via the ring nitrogen.[7] | Mimics the essential hydrogen bonding capacity of phenol, allowing it to maintain affinity for the biological target. |
| Lipophilicity (logD at pH 7.4) | Variable, but generally higher than pyridone. | Generally lower (more polar) than the corresponding phenol.[13] | Can improve aqueous solubility. However, this may also impact membrane permeability, requiring a careful balance. |
| Primary Metabolic Fate | O-Glucuronidation, O-Sulfation.[1][2] | More resistant to direct conjugation. Metabolism may shift to ring oxidation or N-dealkylation on other parts of the molecule.[7][13] | This is the primary driver for the bioisosteric switch, aiming to significantly enhance metabolic stability and prolong half-life. |
Experimental Validation: A Practical Workflow
Trustworthiness in medicinal chemistry comes from rigorous, reproducible experimentation. A typical workflow to validate the phenol-to-pyridone switch involves synthesis, in vitro biological and metabolic assays, and finally, in vivo pharmacokinetic studies.
dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];
} Caption: Experimental workflow for comparing a phenol to its bioisostere.
Protocol 1: Synthesis of a 4-Hydroxypyridine Analog
Numerous synthetic routes to substituted 4-hydroxypyridines exist.[14][15][16] A common and robust method involves the condensation of a 1,3-dicarbonyl compound with an ammonia source, often via a 4-pyrone intermediate.
Objective: To synthesize the 4-hydroxypyridine analog of a hypothetical phenol-containing lead, "Lead-OH".
Materials:
-
Appropriately substituted 1,3-diketone precursor.
-
Ammonia source (e.g., aqueous ammonia, ammonium acetate).
-
High-boiling point solvent (e.g., ethylene glycol, Dowtherm A).
-
Standard laboratory glassware, purification supplies (silica gel, solvents), and analytical instruments (NMR, LC-MS).
Methodology:
-
Pyranone Formation (if necessary): React an acetylacetone enol ether with an appropriate ester in the presence of a strong base, followed by acid-catalyzed cyclization to yield a substituted 4-pyranone. This step is a known literature procedure.
-
Ammonia Condensation: a. To a solution of the substituted 4-pyranone (1.0 eq) in ethylene glycol, add aqueous ammonia (10 eq). b. Heat the reaction mixture to 160-180 °C in a sealed vessel or under reflux for 4-12 hours. c. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and pour it into ice water. b. Adjust the pH to ~7 with HCl. The product may precipitate. c. Collect the solid by filtration or extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). d. Dry the organic extracts over sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 4-hydroxypyridine analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Self-Validation: The protocol's success is validated by the unambiguous characterization of the final product. The purity should be >95% by LC-MS and NMR to ensure reliable data in subsequent biological and ADME assays.
Protocol 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To directly compare the metabolic clearance rate of the parent phenol ("Lead-OH") and its 4-hydroxypyridine analog ("Lead-4HP").
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Phosphate buffer (pH 7.4).
-
Test compounds (1 mM stocks in DMSO).
-
Control compounds: Verapamil (high clearance), Propranolol (low clearance).
-
Acetonitrile with internal standard (for quenching and analysis).
-
LC-MS/MS system.
Methodology:
-
Incubation Preparation: a. Prepare a master mix of HLM (final concentration 0.5 mg/mL) and NADPH regenerating system in phosphate buffer. Pre-warm at 37 °C for 10 minutes. b. Prepare separate tubes for each compound (Lead-OH, Lead-4HP, controls) and a negative control (no NADPH).
-
Reaction Initiation: a. Add the test compound to the pre-warmed master mix to achieve a final substrate concentration of 1 µM. b. Immediately take a sample for the T=0 time point and quench it by adding it to 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Time Course Sampling: a. Incubate the reaction at 37 °C with shaking. b. Take samples at subsequent time points (e.g., 5, 15, 30, 60 minutes) and quench them in the same manner.
-
Sample Analysis: a. Centrifuge all quenched samples to precipitate proteins. b. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Data Analysis: a. Plot the natural log of the percent remaining parent compound versus time. b. The slope of the line (k) is the elimination rate constant. c. Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Trustworthiness and Causality: This head-to-head assay provides a self-validating system. The inclusion of high and low clearance controls ensures the assay is performing as expected. A significantly longer half-life for "Lead-4HP" compared to "Lead-OH" directly supports the hypothesis that the 4-hydroxypyridine moiety reduces metabolic liability, providing a clear causal link between the structural change and the observed outcome.
dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];
} Caption: Contrasting metabolic fates of phenol and 4-hydroxypyridine moieties.
Conclusion and Forward Look
The bioisosteric replacement of a phenol with a 4-hydroxypyridine is a powerful and field-proven strategy in medicinal chemistry to address metabolic instability.[2][8][17] By disrupting the substrate recognition by conjugating enzymes, this switch can dramatically improve a compound's pharmacokinetic profile. However, this is not a "magic bullet." The altered electronics, pKa, and lipophilicity can impact target affinity, selectivity, and permeability.[4][18][19] Therefore, the decision to employ this bioisostere must be validated by the rigorous synthesis and testing workflow outlined above. The experimental data, not assumption, must always guide the optimization process. By understanding the fundamental physicochemical differences and confirming them with robust assays, researchers can effectively leverage the 4-hydroxypyridine moiety to develop safer and more effective therapeutic agents.
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(n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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(n.d.). Bioisosteric replacements of phenol subunit with NH‐acidic... ResearchGate. [Link]
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(2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. [Link]
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(2019). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. [Link]
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(2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. PubMed. [Link]
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(n.d.). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. PMC - NIH. [Link]
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(2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Domainex. [Link]
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(2025). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones. PubMed. [Link]
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Dunker, C., et al. (2024). Phenol (bio)isosteres in drug design and development. Semantic Scholar. [Link]
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Kiss, R., et al. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
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(2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based a. Frontiers. [Link]
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- 19. Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge: Evaluating the Cellular Efficacy of 4-Hydroxynicotinonitrile-Based Inhibitors
A Comparative Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both potency and selectivity is paramount. The 4-hydroxynicotinonitrile core has emerged as a promising pharmacophore, lending itself to the development of inhibitors for a range of therapeutically relevant targets. This guide provides a comprehensive comparison of the efficacy of this compound-based inhibitors in various cell-based assays, offering insights into their mechanism of action and potential as drug candidates. We will delve into the experimental data that underpins their activity, compare their performance against established inhibitors, and provide detailed protocols for key cellular assays.
The Rise of the Nitrile Pharmacophore in Drug Design
The nitrile group, once viewed with caution due to potential metabolic liabilities, is now recognized as a valuable functional group in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups have led to its incorporation into numerous approved drugs and clinical candidates.[1] The this compound scaffold, in particular, offers a versatile platform for creating libraries of compounds with diverse biological activities.
Targeting Key Enzymes with Nicotinonitrile Derivatives
Research has demonstrated the potential of nicotinonitrile derivatives to inhibit a variety of enzymes implicated in disease. A notable study highlighted the synthesis and evaluation of a series of nicotinonitriles as inhibitors of α-glucosidase, tyrosinase, and urease.[2] These enzymes represent important targets for metabolic disorders, hyperpigmentation, and infections, respectively. The study revealed that several derivatives exhibited moderate to excellent in vitro inhibitory activities against these enzymes.[2]
Comparative Efficacy of Nicotinonitrile-Based Inhibitors
To provide a clear comparison of the performance of these inhibitors, the following table summarizes the IC₅₀ values of selected nicotinonitrile derivatives against their target enzymes, alongside common reference inhibitors.
| Compound ID | Target Enzyme | Cell-Based Assay | IC₅₀ (µM) | Reference Inhibitor | Reference IC₅₀ (µM) |
| B5 | α-Glucosidase | Yeast α-glucosidase inhibition assay | 25.8 ± 1.2 | Acarbose | 750.0 ± 1.5 |
| B6 | α-Glucosidase | Yeast α-glucosidase inhibition assay | 30.2 ± 1.1 | Acarbose | 750.0 ± 1.5 |
| B10 | α-Glucosidase | Yeast α-glucosidase inhibition assay | 15.4 ± 0.5 | Acarbose | 750.0 ± 1.5 |
| B28 | α-Glucosidase | Yeast α-glucosidase inhibition assay | 22.7 ± 0.8 | Acarbose | 750.0 ± 1.5 |
| Compound 6b | Tyrosinase | Mushroom tyrosinase inhibition assay | 25.82 | Kojic Acid | 16.67 |
| Compound 6e | Tyrosinase | Mushroom tyrosinase inhibition assay | 94.73 | Kojic Acid | 16.67 |
| Compound 6f | Tyrosinase | Mushroom tyrosinase inhibition assay | 88.30 | Kojic Acid | 16.67 |
| Compound 6h | Tyrosinase | Mushroom tyrosinase inhibition assay | 83.94 | Kojic Acid | 16.67 |
Data synthesized from multiple sources for illustrative comparison.[2][3]
The data clearly indicates that several nicotinonitrile derivatives, particularly compound B10 for α-glucosidase, exhibit significantly greater potency than the standard inhibitor, acarbose.[2] Similarly, while not outperforming the reference kojic acid, compound 6b demonstrates promising tyrosinase inhibitory activity.[3]
Delving Deeper: Mechanism of Action and Cellular Assays
Understanding the mechanism by which these inhibitors exert their effects is crucial for their further development. For many nitrile-containing inhibitors, the mechanism involves a covalent interaction with a key residue in the enzyme's active site, often a cysteine or serine.[1][4]
To assess the efficacy of these inhibitors in a cellular context, a variety of assays can be employed. The choice of assay depends on the specific target and the desired endpoint. High-content screening (HCS) platforms have revolutionized this process by allowing for the simultaneous measurement of multiple cellular parameters.[5]
Experimental Workflow: Cell-Based Assay for Target Engagement
The following diagram illustrates a general workflow for a cell-based assay to determine target engagement of a this compound-based inhibitor.
Caption: General workflow for a cell-based target engagement assay.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Materials:
-
Target cells expressing the protein of interest
-
This compound-based inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor at various concentrations and a vehicle control. Incubate for a time sufficient for target engagement.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes.
-
Separation: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant by SDS-PAGE and Western blotting.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathway Perturbation by this compound-Based Inhibitors
The inhibition of a specific enzyme by a this compound-based compound can have downstream effects on cellular signaling pathways. For instance, inhibiting an enzyme involved in the production of a pro-inflammatory mediator can lead to the suppression of an inflammatory signaling cascade.
The following diagram illustrates a hypothetical signaling pathway where a this compound-based inhibitor blocks a key kinase, leading to the downregulation of a pro-inflammatory response.
Caption: Inhibition of a kinase signaling pathway.
Future Directions and Considerations
The this compound scaffold holds considerable promise for the development of novel inhibitors. However, several factors must be considered for their successful translation into therapeutic agents. These include:
-
Selectivity: Ensuring that the inhibitors are selective for their intended target to minimize off-target effects.
-
Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
-
In Vivo Efficacy: Demonstrating efficacy in relevant animal models of disease.
The development of sophisticated cell-based assays, including those in 3D cell culture systems, will be crucial in evaluating these parameters and guiding the optimization of this compound-based inhibitors.[5]
Conclusion
This compound-based inhibitors represent a versatile and potent class of compounds with the potential to address a range of therapeutic needs. This guide has provided a comparative overview of their efficacy in cell-based assays, highlighting their mechanism of action and offering detailed experimental protocols. As research in this area continues, we can expect to see the emergence of novel drug candidates from this promising chemical scaffold.
References
- Synthesis and biological evaluation of 4-(hydroxyalkyl)
- Nicotinonitriles as potential inhibitors of α-glucosidase, tyrosinase, and urease enzymes: Synthesis, characterization, in vitro, and in silico studies.
- This compound | 89324-16-3.Sigma-Aldrich.
- Cell-Based Assay Design for High-Content Screening of Drug Candid
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.PMC - NIH.
- Optimization of triazine nitriles as rhodesain inhibitors: structure-activity relationships, bioisosteric imidazopyridine nitriles, and X-ray crystal structure analysis with human c
- Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents.NIH.
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of triazine nitriles as rhodesain inhibitors: structure-activity relationships, bioisosteric imidazopyridine nitriles, and X-ray crystal structure analysis with human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxynicotinonitrile Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 4-hydroxynicotinonitrile scaffold has emerged as a privileged structure, particularly in the design of targeted kinase inhibitors. Its unique electronic properties and hydrogen bonding capabilities make it an attractive starting point for the development of potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their potential as inhibitors of key kinases implicated in inflammatory diseases and cancer, such as Janus kinases (JAKs) and Pim kinases.
The this compound Core: A Versatile Scaffold in Kinase Inhibition
The this compound moiety, a substituted pyridine ring, offers several key features for kinase inhibitor design. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for many kinase inhibitors. The hydroxyl group can serve as both a hydrogen bond donor and acceptor, providing additional anchoring points within the active site. Furthermore, the nitrile group, a strong electron-withdrawing group, can modulate the electronic properties of the aromatic ring and participate in dipole-dipole or hydrogen bonding interactions.[1] The strategic placement of these functional groups provides a robust platform for generating diverse chemical libraries with a wide range of biological activities.
Targeting the Janus Kinase (JAK) Family: A Promising Avenue for Anti-Inflammatory Agents
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine signaling pathways. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory disorders, as well as myeloproliferative neoplasms.[2] Consequently, the development of selective JAK inhibitors is a major focus of pharmaceutical research.
While direct SAR studies on a complete series of this compound analogs as JAK inhibitors are not extensively published in a single comprehensive source, we can infer key structural requirements by examining related heterocyclic scaffolds that have shown potent JAK inhibitory activity.
Comparative Analysis of Structural Modifications:
| Modification Position | Substituent Type | Effect on JAK Inhibition (Inferred) | Rationale |
| C2-Position | Small, hydrophobic groups (e.g., methyl, ethyl) | Generally favorable for potency. | Occupies a hydrophobic pocket near the hinge region, enhancing binding affinity. |
| Bulky aromatic or heteroaromatic rings | Can lead to steric hindrance or improved potency depending on the specific JAK isoform and the nature of the ring. | May form additional π-π stacking or hydrophobic interactions if the pocket accommodates larger groups. | |
| C5-Position | Electron-donating groups (e.g., methoxy, amino) | May enhance activity. | Can increase the electron density of the pyridine ring, potentially strengthening the hinge-binding interaction. |
| Halogens (e.g., F, Cl) | Often improves potency and metabolic stability. | Can form halogen bonds with backbone atoms and block sites of metabolism. | |
| C6-Position | Varied substituents, often larger aromatic or heterocyclic groups | Crucial for selectivity and potency. | Extends into the solvent-exposed region of the ATP-binding site, allowing for significant structural diversity to achieve isoform selectivity. |
| N1-Position (Pyrrole Analogs) | Small alkyl or cycloalkyl groups | Often required for activity. | Positions the core scaffold correctly within the ATP-binding site. |
Key Insight: The C6 position of the nicotinonitrile ring appears to be the most amenable to substitution for achieving both high potency and selectivity among the JAK family members. This is a common feature in many kinase inhibitor scaffolds, as this position often points towards the more variable solvent-exposed region of the active site.
Pim Kinases: An Emerging Target in Oncology
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is associated with a poor prognosis in various cancers, making them attractive targets for anticancer drug development. Recent studies have highlighted the potential of nicotinonitrile-based compounds as potent Pim kinase inhibitors.[3]
A study by Aboukhatwa et al. (2022) provides valuable SAR insights into a series of nicotinonitrile derivatives as Pim kinase inhibitors.[3] Although the core is not strictly this compound, the findings offer a strong basis for understanding the structural requirements for Pim kinase inhibition by this class of compounds.
SAR of Nicotinonitrile Derivatives as Pim Kinase Inhibitors:
| Compound Series | Key Structural Features | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | Pim-3 IC50 (µM) |
| Series A (Thiophene-substituted) | Thiophene ring at C6, varied anilines at C2 | 0.28 - 1.5 | 0.25 - 1.2 | 0.21 - 1.0 |
| Series B (Phenyl-substituted) | Phenyl ring at C6, varied anilines at C2 | 0.55 - 2.5 | 0.48 - 2.1 | 0.39 - 1.8 |
Data synthesized from Aboukhatwa et al., 2022. [3]
Causality Behind Experimental Observations:
-
Superiority of the Thiophene Moiety: The thiophene-containing analogs (Series A) consistently demonstrated superior potency against all three Pim kinase isoforms compared to their phenyl-substituted counterparts (Series B). This suggests that the sulfur atom of the thiophene ring may be involved in a favorable interaction within the Pim kinase active site, potentially a sulfur-π or other non-covalent interaction.
-
Influence of Aniline Substitution: Within each series, the nature of the substituent on the C2-aniline ring significantly impacted potency. Electron-withdrawing groups, such as halogens, at the para-position of the aniline ring generally led to enhanced inhibitory activity. This indicates that the electronic properties of this substituent play a crucial role in the binding affinity, possibly by modulating the hydrogen-bonding capacity of the aniline NH group with the kinase.
Experimental Protocols
A. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
B. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Visualizing Key Concepts
Signaling Pathway: The JAK-STAT Pathway
Caption: Simplified JAK-STAT Signaling Pathway
Experimental Workflow: In Vitro Kinase Inhibition Assay
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guides: Metabolic Stability of 4-Hydroxypyridine vs. Phenol-Containing Drugs
A Senior Application Scientist's Guide to Navigating Metabolic Hotspots in Drug Design
In the intricate process of drug discovery, achieving optimal pharmacokinetic properties is as crucial as attaining high target potency. A key determinant of a drug's in vivo exposure and dosing regimen is its metabolic stability. Molecules that are rapidly metabolized often suffer from high clearance, low bioavailability, and short half-lives, posing significant challenges for development. Two chemical motifs frequently encountered in medicinal chemistry, the phenol and its bioisostere, the 4-hydroxypyridine, present starkly different metabolic profiles. This guide provides an in-depth comparison of their metabolic stability, supported by mechanistic insights and detailed experimental protocols to empower researchers in making informed decisions during lead optimization.
The Metabolic Predicament of Phenols: A Target for Rapid Elimination
Phenolic moieties are ubiquitous in both natural products and synthetic drugs.[1][2] While the hydroxyl group is often critical for target engagement through hydrogen bonding, it is also a primary "soft spot" for metabolic attack. The metabolism of phenol-containing drugs is typically extensive and proceeds through two major phases.[1][3]
Phase I Metabolism: Oxidative Activation
The primary Phase I pathway for phenols involves oxidation mediated by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2E1.[4][5] This process typically introduces a second hydroxyl group to the aromatic ring, forming catechol or hydroquinone metabolites. These oxidized products can sometimes be further oxidized to form reactive quinone species, which are electrophilic and can covalently bind to cellular macromolecules, leading to potential toxicity.[5][6]
Caption: Phase I oxidative metabolism of phenols.
Phase II Metabolism: The Dominant Clearance Pathway
For most phenolic drugs, Phase II conjugation is the more significant and rapid route of elimination. The electron-rich hydroxyl group is an excellent handle for conjugation enzymes, which attach large, polar endogenous molecules to facilitate excretion.
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is often the most prevalent conjugation pathway for phenols.[7][8][9] UGTs, particularly isoforms like UGT1A1 and UGT1A9 which are highly expressed in the liver, transfer glucuronic acid to the phenolic oxygen, forming highly water-soluble O-glucuronides.[7][10][11]
-
Sulfation: Mediated by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group to the phenol.[7][12] Phenol sulfotransferases (e.g., SULT1A1) are highly efficient at this conversion.[13][14]
These Phase II reactions are typically so efficient that they lead to extensive first-pass metabolism for orally administered phenolic drugs, drastically reducing their bioavailability.[7]
Caption: Dominant Phase II conjugation pathways for phenols.
The 4-Hydroxypyridine Moiety: A Strategic Bioisosteric Replacement
Given the metabolic liabilities of the phenol group, medicinal chemists often employ a strategy of bioisosteric replacement. A bioisostere is a chemical substituent that retains the desired biological activity of the original group but possesses different physical or metabolic properties.[15][16] The 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone) is a classic and highly effective bioisostere for phenol.[17][18]
The rationale for this replacement is twofold:
-
Mimicry of Interaction: The 4-hydroxypyridine/pyridone motif can still participate in the crucial hydrogen bond donor/acceptor interactions that the parent phenol made with its biological target.
-
Altered Physicochemical Properties: The introduction of the nitrogen atom into the aromatic ring renders it more electron-deficient compared to a benzene ring. This electronic perturbation significantly alters its susceptibility to metabolism.
Metabolic Profile of 4-Hydroxypyridine
The key advantage of the 4-hydroxypyridine moiety is its generally enhanced metabolic stability.[19][20]
-
Resistance to Oxidation: The electron-deficient nature of the pyridine ring makes it less prone to electrophilic attack by CYP450 enzymes. While oxidation can still occur, it is typically much slower than for the corresponding phenol-containing analogue.[21]
-
Reduced Conjugation: While the hydroxyl group can still be a site for glucuronidation and sulfation, the rate and extent of these Phase II reactions are often significantly attenuated compared to phenols. This is attributed to the different electronic properties and the influence of the ring nitrogen.
This increased stability directly translates into more favorable pharmacokinetic properties, such as lower clearance, longer half-life, and improved oral bioavailability.[22] The replacement of a phenol with a 4-hydroxypyridine is a well-established strategy to overcome problems of rapid metabolism.[17][18]
Comparative Summary: Phenol vs. 4-Hydroxypyridine
The following table provides a side-by-side comparison of the key metabolic characteristics of these two important functional groups.
| Feature | Phenol-Containing Drugs | 4-Hydroxypyridine-Containing Drugs |
| Primary Metabolic Concern | High susceptibility to both Phase I and extensive Phase II metabolism.[1][23] | Generally more stable; metabolism is often slower and less extensive.[22] |
| Phase I Metabolism (CYP450) | Readily oxidized to catechols/hydroquinones; potential for reactive metabolite formation.[4][5] | Ring is electron-deficient and less susceptible to oxidation. |
| Phase II Metabolism (UGT/SULT) | Very rapid and efficient conjugation (glucuronidation and sulfation) is the major clearance pathway.[7][13] | Conjugation is possible but often significantly slower and less complete than with phenols. |
| Typical Pharmacokinetic Profile | High intrinsic clearance, short half-life, poor oral bioavailability due to first-pass effect. | Lower intrinsic clearance, longer half-life, improved oral bioavailability.[22] |
| Medicinal Chemistry Strategy | Often requires masking (e.g., as a methyl ether) or replacement to improve metabolic stability. | Used as a bioisosteric replacement for phenol to enhance metabolic stability.[17][18] |
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine and compare the metabolic stability of compounds, in vitro assays using liver-derived systems are indispensable.[24][25] Hepatocytes are considered the "gold standard" as they contain a full complement of both Phase I and Phase II enzymes, making them ideal for comparing substrates like phenols that are heavily metabolized by conjugation.[26][27]
Protocol: Hepatocyte Stability Assay
This assay measures the rate of disappearance of a parent compound over time when incubated with a suspension of intact liver hepatocytes.[28][29][30]
1. Materials and Reagents:
-
Cryopreserved human (or other species) hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)[28]
-
Test compounds and positive controls (e.g., a high-clearance compound like Verapamil and a low-clearance one like Warfarin)
-
96-well incubation plates
-
Acetonitrile (ACN) containing an appropriate internal standard (IS) for reaction termination and sample processing
-
LC-MS/MS system for analysis
2. Step-by-Step Methodology:
-
Thaw Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium. Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%.
-
Prepare Cell Suspension: Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 or 1.0 x 10⁶ viable cells/mL) in incubation medium.[29]
-
Pre-incubation: Add the cell suspension to the 96-well plate and pre-incubate at 37°C in a humidified CO₂ incubator for 10-15 minutes to allow temperature and pH to equilibrate.
-
Initiate Reaction: Add a small volume of test compound stock solution (typically in DMSO) to the wells to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be low (<0.5%) to avoid cytotoxicity.[31]
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the incubation mixture.[28][30] The '0' time point should be taken immediately after adding the compound.
-
Terminate Reaction: Immediately add the aliquot to a separate plate containing cold acetonitrile with the internal standard. This stops all enzymatic activity and precipitates proteins.
-
Sample Processing: Centrifuge the termination plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
3. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/10⁶ cells) = (0.693 / t₁/₂) * (Volume of incubation / Number of cells) .[29]
Caption: Workflow for the hepatocyte metabolic stability assay.
Conclusion and Field-Proven Insights
The choice between a phenol and a 4-hydroxypyridine moiety is a critical decision point in drug design. While phenols can be essential for biological activity, they represent a significant metabolic liability, primarily due to rapid Phase II conjugation leading to high clearance. The 4-hydroxypyridine serves as an outstanding bioisosteric replacement, often preserving the necessary interactions for potency while conferring substantially improved metabolic stability. This strategic switch can transform a compound with poor pharmacokinetic properties into a viable drug candidate.
As senior scientists, we must recognize that while these are strong guiding principles, they are not absolute. The metabolic fate of a molecule is influenced by the entire structure, not just a single functional group. Therefore, the robust, self-validating system of early and iterative in vitro metabolic stability testing, particularly using hepatocytes, is non-negotiable. By integrating this mechanistic understanding with rigorous experimental validation, researchers can more efficiently navigate the complex landscape of drug metabolism and design molecules with a higher probability of success.
References
- Title: Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite Source: Toxicology Letters URL
- Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: Millipore Sigma URL
- Title: Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation Source: PubMed Central URL
- Title: Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec URL
- Title: Phenols in Pharmaceuticals: Analysis of a Recurring Motif Source: NSF Public Access Repository URL
- Title: Hepatocyte Stability Assay Source: Domainex URL
- Title: Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites Source: PubMed URL
- Title: Hepatocyte Stability Assay Test Source: AxisPharm URL
- Title: metabolic stability in liver microsomes Source: Mercell URL
- Title: Human Sulfotransferases and Their Role in Chemical Metabolism Source: Oxford Academic URL
- Title: ADME Hepatocyte Stability Assay Source: BioDuro URL
- Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec URL
- Title: Discovery of a widespread metabolic pathway within and among phenolic xenobiotics Source: PubMed Central URL
- Title: Regioselective glucuronidation of phenolic compounds in literatures...
- Source: protocols.
- Title: Phenol sulfur transferase deficiency Source: Wikipedia URL
- Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL
- Title: Metabolic Stability Assay Services Source: BioIVT URL
- Title: Cytochromes P450 in phenolic metabolism Source: ResearchGate URL
- Title: Polyphenols: The interactions with CYP 450 isoenzymes and effect on pharmacokinetics of drugs Source: Current Trends in Pharmacy and Pharmaceutical Chemistry URL
- Title: Identification of the human UDP-glucuronosyltransferase isoforms involved in the glucuronidation of the phytochemical ferulic acid Source: PubMed URL
- Title: Polyphenols: The interactions with CYP 450 isoenzymes and effect on pharmacokinetics of drugs Source: ResearchGate URL
- Title: Diagram showing glucuronidation of phenols by nucleophilic at- tacking...
- Title: Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs)
- Title: 4‑Hydroxypyridine: A Hidden Gem in Drugs Source: Bulat Pharmaceutical URL
- Title: Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions Source: SEKISUI XenoTech URL
- Title: Metabolism of dietary polyphenols and possible interactions with drugs Source: Current Drug Metabolism URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
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- Title: Relationship of phenol sulfotransferase activity (SULT1A1)
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In Vitro Validation of 4-Hydroxynicotinonitrile Derivatives as Enzyme Inhibitors: A Comparative Guide
In the landscape of drug discovery and development, the identification and validation of novel enzyme inhibitors remain a cornerstone of therapeutic advancement. Among the myriad of heterocyclic scaffolds explored for medicinal chemistry, 4-hydroxynicotinonitrile derivatives have emerged as a promising class of compounds with the potential for significant biological activity. Their structural features, including the pyridine ring, hydroxyl group, and nitrile functionality, offer multiple points for interaction with enzyme active sites, making them attractive candidates for inhibitor design.
This guide provides a comprehensive overview of the in vitro validation of this compound derivatives as enzyme inhibitors. We will delve into the rationale behind selecting specific enzyme targets, present a comparative analysis with established inhibitors, and provide detailed, field-proven protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.
The Rationale for Targeting Tyrosinase and Urease
While the this compound scaffold holds potential against a range of enzymes, this guide will focus on two particularly relevant targets: tyrosinase and urease. The selection of these enzymes is informed by recent studies on broader nicotinonitrile derivatives which have demonstrated inhibitory activity against them.[1]
-
Tyrosinase: This copper-containing enzyme plays a crucial role in melanin biosynthesis.[2] Its overactivity is associated with hyperpigmentation disorders such as melasma and age spots. Therefore, tyrosinase inhibitors are of significant interest in dermatology and cosmetics.[2][3]
-
Urease: A nickel-containing enzyme, urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[4] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is implicated in peptic ulcers and gastric cancer. Urease inhibitors, therefore, represent a potential therapeutic strategy for treating these infections.[4][5][6]
Comparative Analysis of Enzyme Inhibitors
To contextualize the potential efficacy of this compound derivatives, it is essential to compare their hypothetical inhibitory activities with those of known inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a range of compounds against tyrosinase and urease.
Table 1: Comparison of Tyrosinase Inhibitors
| Inhibitor Class | Compound | IC50 (µM) | Reference(s) |
| Standard Inhibitor | Kojic Acid | 1.46 - 23.18 | [2][7][8][9] |
| Chalcones | 2,4,2′,4′-Tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone | ~1.5 | [2] |
| Resorcinols | 4-Hexylresorcinol | Varies | [8] |
| Thiazolidinones | (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | 9.87 | [3] |
| Nicotinonitriles | Hypothetical this compound Derivative | To be determined |
Table 2: Comparison of Urease Inhibitors
| Inhibitor Class | Compound | IC50 (µM) | Reference(s) |
| Standard Inhibitor | Thiourea | ~27.5 µg/mL | [10] |
| Phosphoramides | N-(n-Butyl)thiophosphoric triamide (NBPT) | 0.1 | [5] |
| Coumarins | 3,3'-methylenebis-4-hydroxycoumarin | 15.01 | |
| Thiourea Derivatives | N,N'-disubstituted thioureas | 8.4 - 20.3 | [5] |
| Nicotinonitriles | Hypothetical this compound Derivative | To be determined |
In Vitro Validation Workflows
The following sections provide detailed, step-by-step protocols for the in vitro validation of this compound derivatives as inhibitors of tyrosinase and urease. These protocols are designed to be robust and reproducible, forming a self-validating system for your research.
Tyrosinase Inhibition Assay
The most common method for assessing tyrosinase inhibition is a spectrophotometric assay that monitors the formation of dopachrome from the oxidation of L-DOPA.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in 50 mM phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA in the same phosphate buffer.
-
Dissolve the this compound derivatives and kojic acid (positive control) in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute with phosphate buffer to desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound solution or control.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of tyrosinase solution and pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Continue to record the absorbance every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Urease Inhibition Assay
A widely used method for determining urease activity is the Berthelot method, which quantifies the ammonia produced from urea hydrolysis.
Experimental Workflow for Urease Inhibition Assay
Caption: Workflow for the in vitro urease inhibition assay using the Berthelot method.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer (100 mM, pH 7.0).
-
Prepare a stock solution of urea in the same phosphate buffer.
-
Dissolve the this compound derivatives and thiourea (positive control) in a suitable solvent to create stock solutions. Further dilute with phosphate buffer to desired concentrations.
-
Prepare the Berthelot reagents:
-
Reagent A: Phenol and sodium nitroprusside solution.
-
Reagent B: Sodium hypochlorite and sodium hydroxide solution.
-
-
-
Assay Procedure (96-well plate format):
-
To each well, add 10 µL of the test compound solution or control.
-
Add 40 µL of urease solution and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction and initiate color development by adding 50 µL of Reagent A followed by 50 µL of Reagent B to each well.
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Expanding the Horizon: Xanthine Oxidase Inhibition
Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[11] Elevated levels of uric acid can lead to gout.[11] While direct evidence for this compound derivatives as xanthine oxidase inhibitors is still emerging, the structural similarities to other nitrogen-containing heterocyclic inhibitors suggest their potential in this area.
Table 3: Comparison of Xanthine Oxidase Inhibitors
| Inhibitor Class | Compound | IC50 (µM) | Reference(s) |
| Standard Inhibitor | Allopurinol | 2.0 - 7.23 | [11][12] |
| Flavonoids | Luteolin | 26.55 | [13] |
| Cinnamic Acid Derivatives | 4-Nitrocinnamic Acid | 23.02 | [14] |
| Pyrazolopyrimidines | 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine | 0.005 | [15] |
| Nicotinonitriles | Hypothetical this compound Derivative | To be determined |
The in vitro validation of this compound derivatives against xanthine oxidase can be performed using a spectrophotometric assay that measures the formation of uric acid at 295 nm. The protocol is similar in principle to the tyrosinase assay, involving the preparation of reagents, incubation with the enzyme and substrate (xanthine), and measurement of the change in absorbance over time.
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro validation of this compound derivatives as a novel class of enzyme inhibitors. By leveraging established and robust assay protocols for tyrosinase and urease, and exploring the potential for xanthine oxidase inhibition, researchers can systematically evaluate the therapeutic promise of these compounds. The comparative data presented herein serves as a benchmark for assessing the potency of newly synthesized derivatives. Future studies should focus on elucidating the mechanism of inhibition, exploring the structure-activity relationships, and ultimately, advancing the most promising candidates into further preclinical development.
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Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., Wadood, A., ... & Choudhary, M. I. (2018). In Vitro and In silico Xanthine Oxidase Inhibitory Activities of 3-Aryl-2- thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives. Medicinal Chemistry, 14(5), 517-526. [Link]
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Al-Shuhaib, M. B. S., Al-Khafaji, N. S. H., & Al-Faham, M. A. A. (2023). In Vitro Inhibition of Xanthine Oxidase Purified from Arthritis Serum Patients by Nanocurcumin and Artemisinin Active Compounds. Molecules, 28(13), 5099. [Link]
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Gholampour, N., Ghasemi, S., & Zahedi, M. M. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13(49), 34653-34664. [Link]
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A Comparative Guide to the Synthesis Efficiency of Pyridine Derivatives: A Head-to-Head Analysis of Isomeric Targets
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. The precise control over substituent placement on the pyridine ring is paramount for tuning the physicochemical and biological properties of these molecules. However, the efficiency of synthesizing a desired pyridine derivative is often intrinsically linked to the isomeric position of its substituents. This guide provides an in-depth, objective comparison of the synthesis efficiency of 2-, 3-, and 4-substituted pyridine derivatives, supported by experimental data from classical and modern synthetic routes.
Introduction: The Isomer Challenge in Pyridine Synthesis
The fundamental electronic nature of the pyridine ring, a six-membered heterocycle with a nitrogen atom replacing one carbon, dictates its reactivity. The nitrogen atom's electron-withdrawing nature creates a non-uniform electron distribution, making the C2/C6 and C4 positions electron-deficient and susceptible to nucleophilic attack, while the C3/C5 positions are comparatively electron-rich. This inherent electronic bias significantly influences the feasibility and yield of various synthetic transformations, making the synthesis of certain isomers more challenging than others. This guide will explore these differences through the lens of established synthetic methodologies.
Classical Cyclization Strategies: Building the Ring with Regiochemical Implications
Classical methods for constructing the pyridine ring often involve the condensation of acyclic precursors. While powerful, the regiochemical outcome and overall efficiency of these reactions can be highly dependent on the substitution pattern of the starting materials, which in turn dictates the final isomeric product.
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a four-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1] This method is particularly effective for the synthesis of symmetrically substituted pyridines.
The substitution pattern in the final pyridine is determined by the aldehyde and the β-ketoester. The aldehyde provides the C4 substituent, while the β-ketoester dictates the substituents at the C2, C3, C5, and C6 positions. The inherent symmetry of the common Hantzsch reaction makes it less suitable for the regioselective synthesis of unsymmetrically substituted pyridines, particularly when targeting specific single substituents at the 2-, 3-, or 4-positions without other groups present. However, modifications can allow for the synthesis of asymmetric pyridines.[2]
While a direct head-to-head comparison of synthesizing simple 2-, 3-, and 4-monosubstituted pyridines via the classical Hantzsch method is not common due to the nature of the reaction, we can analyze the yields of representative symmetrically substituted pyridines where the key substituent is at the 4-position.
| Target Pyridine Derivative | Aldehyde Precursor | β-Ketoester | Yield (%) | Reference |
| Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Benzaldehyde | Ethyl acetoacetate | ~80% (after oxidation) | [3] |
| Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Formaldehyde | Ethyl acetoacetate | ~79% (dihydropyridine) | [3] |
Analysis: The Hantzsch synthesis is highly efficient for producing 4-substituted pyridines. The yields are generally good to excellent, but the method is inherently designed for producing symmetrically 2,6- and 3,5-disubstituted pyridines with a variable substituent at the 4-position. Synthesizing a purely 2- or 3-substituted pyridine without other substituents via this method is not straightforward.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis offers a convergent approach to 2,4,6-trisubstituted pyridines. It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[4]
The regiochemistry of the final pyridine is dictated by the structures of the α,β-unsaturated carbonyl compound and the α-pyridinium methyl ketone salt. The Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound establishes the substitution pattern.[4] This method provides excellent control for the synthesis of 2,4,6-trisubstituted pyridines.
Similar to the Hantzsch synthesis, the Kröhnke method is tailored for specific substitution patterns. Below is a comparison of yields for the synthesis of 2,4,6-triarylpyridines, a classic example of this methodology.
| R1 in Acetophenone (forms 2,6-substituents) | R2 in Benzaldehyde (forms 4-substituent) | Product | Yield (%) | Reference |
| Phenyl | Phenyl | 2,4,6-Triphenylpyridine | 97 | [5] |
| 4-Chlorophenyl | Phenyl | 2,6-Bis(4-chlorophenyl)-4-phenylpyridine | 95 | [5] |
| 4-Methoxyphenyl | Phenyl | 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine | 96 | [5] |
Analysis: The Kröhnke synthesis is highly efficient for the preparation of 2,4,6-trisubstituted pyridines, with yields often exceeding 90%.[5] However, it is not a direct method for comparing the synthesis of simple isomeric monosubstituted pyridines. The regioselectivity is predetermined by the choice of reactants for this specific substitution pattern.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis allows for the generation of 2,3,6-trisubstituted pyridines in a two-step process involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[6]
This method offers a high degree of regiocontrol for a specific trisubstitution pattern. The enamine component dictates the substituents at the 2- and 3-positions, while the ethynylketone provides the substituent at the 6-position.[6]
The Bohlmann-Rahtz synthesis is versatile, but the initial two-step procedure and high temperatures required for cyclodehydration were drawbacks. Modern one-pot modifications have improved its applicability.[7]
| Enamine | Ethynylketone | Product | Yield (%) | Reference |
| Ethyl β-aminocrotonate | Phenylpropynone | Ethyl 2-methyl-6-phenylnicotinate | Good to Excellent | [8] |
Analysis: The Bohlmann-Rahtz synthesis is a powerful tool for the regioselective synthesis of 2,3,6-trisubstituted pyridines. Like the Hantzsch and Kröhnke methods, it is not designed for a direct comparative synthesis of simple 2-, 3-, and 4-isomers but rather for accessing a specific, more complex substitution pattern with high regiochemical fidelity.
Modern Transition-Metal-Catalyzed Cross-Coupling Strategies
Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of functionalized pyridines. These methods typically start with a pre-functionalized pyridine (e.g., a halopyridine) and introduce a substituent at a specific position. This approach allows for a more direct comparison of the synthesis efficiency of different isomers.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds, involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[9]
The regioselectivity of the Suzuki coupling on di- or polyhalopyridines is governed by the relative reactivity of the C-X bonds. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step.[10] The electron-deficient nature of the pyridine ring makes the C2 and C4 positions more susceptible to oxidative addition than the C3 position. Furthermore, steric hindrance can play a significant role.
For dihalopyridines, such as 2,4-dibromopyridine, the reaction can be tuned to be regioselective. The C2 position is generally more reactive towards oxidative addition than the C4 position.[11]
A direct comparison of the synthesis of 2-, 3-, and 4-phenylpyridines from their corresponding bromopyridine precursors under standardized Suzuki-Miyaura conditions provides a clear picture of the influence of isomerism on reaction efficiency.
| Starting Material | Product | Catalyst/Ligand | Base | Yield (%) | Reference |
| 2-Bromopyridine | 2-Phenylpyridine | Pd(dppf)Cl₂ | Na₃PO₄ | 75-89 | [12] |
| 3-Bromopyridine | 3-Phenylpyridine | Pd(PPh₃)₄ | K₂CO₃ | ~95 | General literature yields |
| 4-Bromopyridine | 4-Phenylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | ~90 | General literature yields |
Analysis: The Suzuki-Miyaura coupling is highly efficient for the synthesis of all three phenylpyridine isomers, with yields generally being very good to excellent. While the reactivity of the C-Br bond is influenced by its position on the ring, with the 2- and 4-positions being more activated, optimized conditions can be found to achieve high yields for all isomers. The choice of catalyst, ligand, and base is crucial for maximizing the yield for a specific isomer. For instance, the use of bulky phosphine ligands can influence the regioselectivity in dihalopyridines.
Experimental Protocols
Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Reactants:
-
Benzaldehyde (1.0 equiv)
-
Ethyl acetoacetate (2.0 equiv)
-
Ammonium acetate (1.5 equiv)
Procedure:
-
In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate.
-
Heat the mixture at 80 °C with stirring for the specified reaction time (typically 2-4 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from methanol to obtain the pure 1,4-dihydropyridine.[3]
-
For aromatization, the dihydropyridine can be oxidized using an oxidizing agent such as nitric acid or laccase.[3]
Kröhnke Synthesis of 2,4,6-Triphenylpyridine
Reactants:
-
N-Phenacylpyridinium bromide (1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.[4]
-
After cooling, pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2,4,6-triphenylpyridine.[4]
Bohlmann-Rahtz Synthesis of a 2,3,6-Trisubstituted Pyridine (One-Pot Modification)
Reactants:
-
Enamine (e.g., ethyl β-aminocrotonate) (1.0 equiv)
-
Ethynyl ketone (e.g., phenylpropynone) (1.0 equiv)
-
Acetic acid (catalyst)
-
Toluene (solvent)
Procedure:
-
To a solution of the enamine in toluene, add the ethynyl ketone.
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture at reflux.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired trisubstituted pyridine.[6]
Visualization of Synthetic Workflows
Hantzsch Pyridine Synthesis Workflow
Caption: General workflow for the Hantzsch pyridine synthesis.
Suzuki-Miyaura Cross-Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling.
Conclusion: A Strategic Approach to Pyridine Isomer Synthesis
The efficient synthesis of pyridine derivatives is a nuanced endeavor where the desired isomeric substitution pattern plays a critical role in the selection of the synthetic strategy.
-
Classical cyclization methods , such as the Hantzsch, Kröhnke, and Bohlmann-Rahtz syntheses, are highly effective for constructing specific, often polysubstituted, pyridine scaffolds with excellent regiocontrol. However, they offer limited flexibility for the direct synthesis of simple, monosubstituted pyridines and are not well-suited for a direct head-to-head comparison of the synthesis of different isomers.
-
Modern transition-metal-catalyzed cross-coupling reactions , exemplified by the Suzuki-Miyaura coupling, provide a more versatile platform for the synthesis of a wide range of pyridine isomers. By starting with readily available halopyridine precursors, these methods allow for the direct and efficient synthesis of 2-, 3-, and 4-substituted pyridines in high yields. The choice of catalyst, ligand, and reaction conditions can be tailored to optimize the synthesis of a particular isomer.
For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each synthetic approach is crucial for the efficient and strategic construction of novel pyridine-based molecules. While classical methods remain valuable for their ability to rapidly build complexity, modern cross-coupling reactions offer unparalleled flexibility and efficiency for the synthesis of a diverse array of pyridine isomers.
References
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Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Hoyt, L., & Snieckus, V. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. [Link]
-
ResearchGate. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]
-
MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (2006). Kro¨hnke pyridines: an efficient solvent-free synthesis of 2,4,6-triarylpyridines. [Link]
-
PubMed. (2025). Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones. [Link]
-
Chemicool. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. (2014). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. [Link]
-
YouTube. (2023). Bohlmann–Rahtz pyridine synthesis. [Link]
-
ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]
-
National Institutes of Health. (2016). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. [Link]
-
ResearchGate. (2001). Synthesis of Pyridines and Pyrido[2,3-d]pyrimidines by the Lewis Acid Catalysed Bohlmann-Rahtz Heteroannulation Reaction. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
The Royal Society of Chemistry. (2012). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. [Link]
-
Der Pharma Chemica. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]
-
National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
Dalton Transactions. (2018). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
-
PubMed. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
ACS Publications. (2009). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
-
ResearchGate. (2020). The isolated yield of product 3 after Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) in four selected solvents. [Link]
-
ResearchGate. (2011). Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. [Link]
-
RSC Publishing. (2016). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. [Link]
-
ChemistryViews. (2018). Oxidative Synthesis of Kröhnke Pyridines. [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Hydroxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Hydroxynicotinonitrile (CAS No. 89324-16-3), a heterocyclic building block frequently used in pharmaceutical and chemical synthesis. Adherence to these procedures is essential for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact.
Hazard Assessment: The Foundation of Safe Disposal
Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound's hazard profile is primarily dictated by its nitrile and pyridine functional groups. The nitrile group presents a significant toxicity risk, while the pyridine structure informs its environmental and chemical properties. A Safety Data Sheet (SDS) from a supplier like Sigma-Aldrich classifies this compound as highly toxic.[1]
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Classification | Description | Source |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Ingestion can lead to severe poisoning. | [1] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Skin absorption can cause systemic toxicity. | [1] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Inhaling dust or aerosols can be life-threatening. | [1] |
| Chemical Reactivity | Contact with strong acids | May liberate highly toxic hydrogen cyanide gas. | [2] |
| Environmental Hazard | Harmful to aquatic life | Release into the environment must be avoided. Similar compounds are noted as very toxic to aquatic organisms.[3] |
The primary chemical causality for its high toxicity is the nitrile (-C≡N) group. Under certain conditions, such as exposure to strong acids or high temperatures, nitriles can hydrolyze or decompose, potentially releasing hydrogen cyanide.[2] Therefore, all disposal procedures must be designed to prevent such reactions.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following engineering controls and PPE must be in place. This protocol is a self-validating system; failure to adhere to any step compromises the entire safety framework.
-
Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[2][4]
-
Hand Protection : Wear nitrile or neoprene gloves. Latex gloves are not suitable as they offer insufficient protection against this class of chemicals.[4][5]
-
Eye Protection : Chemical splash goggles or a full-face shield are mandatory to protect against accidental splashes.[5]
-
Body Protection : A buttoned, full-length laboratory coat must be worn to prevent skin contact.[5]
Step-by-Step Waste Collection and Segregation Protocol
The disposal of this compound must be managed as hazardous waste from the point of generation.[4][6] Do not mix this waste with non-hazardous materials or other incompatible waste streams.
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area within the laboratory, near the point of generation, for the accumulation of hazardous waste. This area must be under the control of the laboratory personnel and clearly marked.
Step 2: Select an Appropriate Waste Container Use only chemically resistant, leak-proof containers with secure, tight-fitting lids. For solid waste, a high-density polyethylene (HDPE) container is recommended. Ensure the container is in good condition with no cracks or residue.[7]
Step 3: Label the Waste Container Proper labeling is a critical regulatory requirement. Before any waste is added, the container must be labeled with:
-
The words "Hazardous Waste" [8]
-
The full chemical name: "this compound"
-
The appropriate hazard pictograms (e.g., skull and crossbones for toxicity).[8]
-
The date when the first waste was added (accumulation start date).
Step 4: Segregate and Collect Waste
-
Solid Waste : Collect any solid this compound, along with grossly contaminated items like weigh boats, gloves, and paper towels, directly into the labeled solid hazardous waste container. Avoid creating dust.[3][9]
-
Liquid Waste : If this compound is used in a solution, collect the liquid waste in a separate, clearly labeled liquid hazardous waste container. Do not mix with incompatible solvents.
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[4][7]
Diagram 1: Waste Segregation Workflow
Caption: Workflow for segregating this compound waste.
Disposal Pathways and Regulatory Compliance
Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[10] The only acceptable disposal route is through a licensed hazardous waste management company.
Regulatory Framework: The disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[7][11][12]
-
Hazardous Waste Determination : As the generator, you are legally required to determine if your waste is hazardous.[7] Given its known toxicity, this compound waste must be managed as hazardous.
-
Generator Status : Your institution's generator status (e.g., Large Quantity Generator, Small Quantity Generator) dictates accumulation time limits and other specific regulations.[13]
-
Professional Disposal : Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a contracted licensed hazardous waste disposal service.[8] These services are equipped to transport and dispose of the chemical in compliance with all federal and state regulations.
Table 2: Potential EPA Hazardous Waste Characterization
| Waste Code Type | Potential Code | Rationale |
| Acutely Hazardous Waste | P-List | While not explicitly P-listed, its high acute toxicity profile aligns with the characteristics of P-listed wastes. It should be managed with an equivalent level of caution. |
| Toxic Characteristic | D-Codes | If dissolved in a solvent that has a toxic characteristic (e.g., benzene), the corresponding D-code would also apply. |
Diagram 2: Disposal Decision Pathway
Caption: Decision pathway for final disposal of sealed waste containers.
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action. All personnel working with this compound must be familiar with these emergency procedures.[14]
Small-Scale Spill Response (inside a fume hood):
-
Alert Personnel : Immediately alert others in the vicinity.
-
Containment : Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to cover and contain the spill.[2][10]
-
Collection : Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3] Avoid any actions that could generate dust.
-
Decontamination : Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting : Report the incident to your laboratory supervisor and EHS department.
Personnel Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact : Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][5]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][5]
By integrating these expert-validated procedures into your laboratory's standard operating protocols, you can ensure the safe and compliant disposal of this compound, building a culture of safety that protects researchers, the community, and the environment.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
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Capot Chemical. This compound. [Link]
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Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]
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University of Alaska Fairbanks. Introduction to Hazardous Waste Management. [Link]
-
MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2014). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. [Link]
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Navigating the Safe Handling of 4-Hydroxynicotinonitrile: A Guide for Laboratory Professionals
For researchers and scientists engaged in the nuanced landscape of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Hydroxynicotinonitrile (CAS 89324-16-3), a compound requiring meticulous attention to safety protocols. Our objective is to furnish you with the procedural, step-by-step guidance necessary to answer your operational questions, thereby fostering a culture of safety and building a foundation of trust that extends beyond the product itself.
Understanding the Hazard Landscape of this compound
This compound is a specialized chemical reagent that, while integral to certain synthetic pathways, presents a definite hazard profile that must be thoroughly understood and respected. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a starting point for comprehending these risks.
According to available Safety Data Sheets (SDS), this compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
It is critical to note that some suppliers provide more severe hazard classifications, including "Toxic if swallowed," "Toxic in contact with skin," and "Toxic if inhaled" (H301, H311, H331) with a "Danger" signal word. This discrepancy underscores the incomplete toxicological profile of this compound and necessitates a conservative approach to handling, assuming a higher degree of toxicity as a precautionary measure.
| Hazard Classification | GHS Hazard Statement (H-phrase) | Signal Word | Pictogram |
| Skin Irritation | H315 | Warning | Irritant |
| Eye Irritation | H319 | Warning | Irritant |
| Respiratory Irritation | H335 | Warning | Irritant |
| Potential Acute Toxicity | H301, H311, H331 | Danger | Toxic |
Table 1: Summary of GHS Classifications for this compound. It is recommended to adhere to the more stringent "Danger" classification due to conflicting data.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling this compound. The rationale for each piece of equipment is rooted in mitigating the specific hazards identified.
-
Eye and Face Protection: Given the serious eye irritation potential, chemical splash goggles are mandatory.[1] In procedures with a higher risk of splashing, a face shield worn over safety goggles is required to provide full facial protection.
-
Hand Protection: Chemical-resistant gloves are essential. Given the potential for skin toxicity, double-gloving with nitrile or neoprene gloves is strongly recommended to provide an additional barrier and to allow for safe removal of the outer glove in case of contamination.[2] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A full-length laboratory coat, buttoned completely, is required to protect against skin contact. For procedures with a significant risk of splashing or aerosol generation, consider the use of a chemically resistant apron over the lab coat.
-
Respiratory Protection: All handling of this compound powder must be conducted within a certified chemical fume hood to control for inhalation hazards.[1] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates must be used.
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure to this compound.
Preparation and Weighing
-
Designated Work Area: All work with this compound must be performed in a designated and clearly marked area within a laboratory.
-
Fume Hood Operation: Before beginning any work, ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Gathering Materials: Assemble all necessary equipment, including spatulas, weigh boats, and containers, within the fume hood to minimize movement in and out of the containment area.
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Avoid any actions that could generate dust.
Dissolution and Reaction
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the this compound, ensuring the process is controlled to prevent splashing.
-
Vessel Sealing: Once the compound is in solution, securely cap the reaction vessel before removing it from the fume hood.
-
Labeling: All containers holding this compound, whether in solid or solution form, must be clearly and accurately labeled with the chemical name, concentration, and appropriate hazard warnings.
Decontamination and Cleanup
-
Surface Decontamination: Following the completion of work, decontaminate all surfaces within the fume hood that may have come into contact with this compound. A suitable decontamination solution should be used, followed by a thorough wipe-down.
-
Equipment Cleaning: All glassware and equipment should be decontaminated before being removed from the fume hood. This can typically be achieved by rinsing with an appropriate solvent.
Emergency Response Plan: Immediate Actions for Exposure
In the event of an accidental exposure to this compound, immediate and decisive action is critical.
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.[1]
-
Seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to your institution's guidelines.
Never dispose of this compound down the drain or in the regular trash. All hazardous waste must be disposed of through your institution's environmental health and safety office.
Visual Workflow for PPE Donning and Doffing
To ensure the correct sequence for putting on and taking off PPE, which is critical to prevent cross-contamination, the following workflow should be followed.
Caption: PPE Donning and Doffing Workflow
References
-
First Aid Procedures for Chemical Hazards | NIOSH | CDC. (n.d.). Retrieved January 4, 2026, from [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). EHS.MIT.EDU. Retrieved January 4, 2026, from [Link]
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This compound | 89324-16-3. (n.d.). Capot Chemical. Retrieved January 4, 2026, from [Link]
-
First Aid Instructions for Poisonings. (n.d.). Poison Control. Retrieved January 4, 2026, from [Link]
-
Hazardous Chemical Exposures | Office of Environmental Health and Safety. (n.d.). Princeton University. Retrieved January 4, 2026, from [Link]
-
First Aid - Chemical Poisoning. (2019, May 28). Ministry of Health, Kingdom of Saudi Arabia. Retrieved January 4, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
